molecular formula C₂₃¹³C₆H₃₁F₂N₃O B1160374 Fluspirilene-13C6

Fluspirilene-13C6

Cat. No.: B1160374
M. Wt: 481.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluspirilene-13C6 is a stable isotope-labeled analog of Fluspirilene, where six carbon atoms on the phenyl ring are replaced with the carbon-13 isotope . It has a molecular formula of C23¹³C6H31F2N3O and a molecular weight of 481.53 g/mol . The unlabeled parent compound, Fluspirilene, is a typical antipsychotic drug of the diphenylbutylpiperidine class, used in the long-term management of schizophrenia . Its mechanism of action primarily involves antagonism at the D2 dopamine receptor in the central nervous system . As a labeled standard, Fluspirilene-13C6 is an essential tool in biomedical research and drug development. Its primary application is to serve as an internal standard for the quantitative analysis of Fluspirilene using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . The use of this labeled standard significantly improves analytical accuracy by correcting for variations during sample preparation and instrument analysis. Researchers utilize this compound in pharmacokinetic studies, metabolic profiling, and ensuring the quality control of pharmaceutical formulations . This product is intended for Research Use Only and is not to be used for diagnostic or therapeutic purposes in humans. Please refer to the safety data sheet (MSDS) for proper handling and storage information, which is typically recommended to be at 2-8°C .

Properties

Molecular Formula

C₂₃¹³C₆H₃₁F₂N₃O

Molecular Weight

481.53

Synonyms

8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one;  Fluspirilen-13C6;  Fluspiriline-13C6;  Imap-13C6;  McN-JR 6218-13C6;  R 6218-13C6;  Redeptin-13C6; 

Origin of Product

United States

Foundational & Exploratory

Fluspirilene-13C6: The Definitive Guide to Stable Isotope-Labeled Internal Standards in Antipsychotic Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene is a potent, long-acting typical antipsychotic of the diphenylbutylpiperidine class, primarily administered as an intramuscular depot injection for the management of schizophrenia. Due to its extreme potency, therapeutic plasma concentrations often hover in the low picogram-per-milliliter (pg/mL) range, necessitating ultra-sensitive analytical techniques[1].

To achieve rigorous quantification in pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM)[2], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) from endogenous biological components. Fluspirilene-13C6 , a stable isotope-labeled internal standard (SIL-IS), is engineered to perfectly compensate for these analytical variances, ensuring absolute quantitative accuracy[3][4].

This whitepaper details the chemical profiling, mechanistic advantages, and a validated experimental protocol for utilizing Fluspirilene-13C6 in high-throughput bioanalysis.

Chemical Profiling & Isotopic Superiority

Fluspirilene-13C6 is synthesized by replacing six standard carbon atoms ( 12C ) with Carbon-13 ( 13C ) on the phenyl ring of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety[4].

The Causality Behind 13C Selection over Deuterium ( 2H )

While deuterium ( 2H ) is a cheaper isotope for labeling, it introduces a critical flaw in reversed-phase liquid chromatography known as the chromatographic isotope effect . Deuterium atoms have a slightly smaller molar volume and lower lipophilicity than hydrogen. Consequently, heavily deuterated internal standards often elute slightly before the unlabeled target analyte.

If the analyte and the IS do not perfectly co-elute, they enter the electrospray ionization (ESI) source at different times, exposing them to different co-eluting matrix components. This destroys the fundamental premise of an internal standard. Fluspirilene-13C6 maintains identical lipophilicity and molecular volume to unlabeled Fluspirilene, guaranteeing perfect co-elution and identical ionization dynamics[1][4].

Table 1: Physicochemical & Mass Spectrometric Properties
ParameterFluspirilene (Unlabeled)Fluspirilene-13C6 (SIL-IS)
CAS Number 1841-19-6N/A (Analytical Standard)
Molecular Formula C29​H31​F2​N3​O C23​(13C)6​H31​F2​N3​O
Monoisotopic Mass 475.24 Da481.26 Da
Precursor Ion [M+H]+ m/z 476.2m/z 482.2
Primary Product Ion m/z 274.0m/z 280.0
LogP (Lipophilicity) ~5.2 (Highly Lipophilic)~5.2 (Identical)

Mechanistic Workflow & Matrix Effect Compensation

The reliability of Fluspirilene quantification relies on Isotope Dilution Mass Spectrometry (IDMS). By spiking a known concentration of Fluspirilene-13C6 into the raw biological sample before any extraction occurs, the IS acts as a self-validating tracker. It compensates for physical losses during extraction and ionization suppression in the MS source.

Workflow A Biological Matrix (Plasma/Serum) C Liquid-Liquid Extraction (Hexane/Isoamyl Alcohol) A->C B Spike Fluspirilene-13C6 (Internal Standard) B->C Known Concentration D Reversed-Phase LC (Perfect Co-elution) C->D Purified Extract E ESI Source (Equal Matrix Suppression) D->E F Triple Quadrupole MS/MS (MRM Mode) E->F Ionization G Quantification (Area Analyte / Area IS) F->G m/z 476.2 & 482.2

Fig 1: Isotope Dilution LC-MS/MS Workflow utilizing Fluspirilene-13C6.

MatrixEffect cluster_0 Chromatographic Co-elution N1 Fluspirilene [M+H]+ 476.2 N4 ESI Droplet Charge Competition N1->N4 N2 Fluspirilene-13C6 [M+H]+ 482.2 N2->N4 N3 Co-eluting Matrix Components N3->N4 Interference N5 Proportional Signal Reduction N4->N5 N6 Ratio Remains Constant N5->N6

Fig 2: Matrix Effect Compensation Mechanism via Stable Isotope Labeling.

Experimental Protocol: Ultra-Sensitive Plasma Quantification

The following methodology is optimized for the quantification of Fluspirilene in human plasma down to a Lower Limit of Quantification (LLOQ) of ~20 pg/mL, utilizing principles established in foundational pharmacokinetic literature[1].

Phase 1: Reagent Preparation & Self-Validation Setup
  • Stock Solutions: Dissolve Fluspirilene and Fluspirilene-13C6 in 100% Methanol to achieve 1.0 mg/mL stock solutions.

    • Causality: Fluspirilene is highly lipophilic. Using pure organic solvent prevents the drug from adsorbing to the walls of the storage vessels.

  • Working IS Solution: Dilute the Fluspirilene-13C6 stock to a working concentration of 500 pg/mL using Methanol:Water (50:50, v/v).

Phase 2: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 1.0 mL of human plasma into a silanized glass extraction tube. Avoid standard polypropylene tubes to prevent non-specific binding.

  • Spiking: Add 50 µL of the Fluspirilene-13C6 working solution. Vortex for 10 seconds to ensure equilibration with plasma proteins.

  • Basification: Add 200 µL of 1 M Sodium Hydroxide (NaOH).

    • Causality: Fluspirilene contains a basic tertiary amine. Basifying the plasma ( pH>10 ) deprotonates the amine, driving the molecule into its uncharged, highly lipophilic state, which maximizes partitioning into the organic extraction solvent.

  • Extraction: Add 4.0 mL of Hexane/Isoamyl alcohol (95:5, v/v)[1]. Cap and tumble for 15 minutes.

    • Causality: This highly non-polar solvent mixture efficiently extracts the uncharged Fluspirilene while precipitating proteins and leaving polar phospholipids (the primary cause of MS ion suppression) trapped in the aqueous waste layer.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 x 2.1 mm, 5 µm)[1].

  • Mobile Phase: Methanol:Water:Acetic Acid (600:400:1, v/v/v) delivered at 0.3 mL/min[1].

    • Causality: The acetic acid acts as a proton donor, ensuring the basic amine is fully protonated ( [M+H]+ ) as it enters the electrospray source, dramatically boosting ionization efficiency.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Transitions: Monitor m/z 476.2 274.0 for Fluspirilene, and m/z 482.2 280.0 for Fluspirilene-13C6[1].

    • Self-Validation Check: Monitor the absolute peak area of the Fluspirilene-13C6 across all patient samples. A variance of <15% confirms that extraction recovery and matrix effects are stable and controlled.

References

  • Pharmaffiliates. Chemical Name : Fluspirilene-13C6 | Pharmaffiliates. Retrieved from:[Link]

  • Swart, K J., et al. (1998). Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. Science.gov / PubMed. Retrieved from: [Link]

Sources

Introduction: The Significance of Fluspirilene and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Application of Fluspirilene-13C6

This guide provides a comprehensive technical overview of Fluspirilene-13C6, an isotopically labeled form of the antipsychotic drug Fluspirilene. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, the significance of its carbon-13 labeling, and its principal application as a superior internal standard in quantitative bioanalysis.

Fluspirilene is a long-acting, injectable antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.[1][2][3] It is primarily utilized in the management of chronic schizophrenia.[2][4] Its therapeutic effect stems from its action as a potent dopamine D2 receptor antagonist, which helps mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] Fluspirilene also exhibits some affinity for serotonin 5-HT2A receptors, which may contribute to alleviating negative symptoms.[5]

The introduction of stable isotopes, such as Carbon-13 (¹³C), into a drug molecule creates a chemical twin that is invaluable for advanced analytical techniques.[] Fluspirilene-13C6 is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference is the cornerstone of its utility in modern drug metabolism and pharmacokinetic (DMPK) studies, particularly in methodologies involving mass spectrometry.[][7]

Fluspirilene-13C6: A Structural Elucidation

The key distinction of Fluspirilene-13C6 lies in the specific incorporation of six ¹³C atoms in place of the naturally abundant ¹²C atoms.

Chemical Identity and Nomenclature

The labeling is located on the phenyl group attached to the triazaspiro[4.5]decan-4-one core. This is explicitly stated in its chemical name.[8][9]

PropertyFluspirilene (Unlabeled)Fluspirilene-13C6 (Labeled)
Molecular Formula C₂₉H₃₁F₂N₃O[3][4][10][11]C₂₃¹³C₆H₃₁F₂N₃O[8][9]
Molecular Weight 475.57 g/mol [4][10][11][12]481.53 g/mol [8][9]
IUPAC Name 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[3][4][11]8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-¹³C₆)-1,3,8-triazaspiro[4.5]decan-4-one[8][9]
CAS Number 1841-19-6[10][12][13]Not Available (Unlabeled CAS provided for reference)[8][9]
Visualizing the Structure

The following diagram illustrates the chemical structure of Fluspirilene-13C6, with the six ¹³C atoms highlighted on the phenyl ring.

workflow sample 1. Plasma Sample Collection spike 2. Spike with Fluspirilene-13C6 (IS) sample->spike prep 3. Sample Preparation (Protein Precipitation) spike->prep separate 4. LC Separation (UPLC/HPLC) prep->separate ionize 5. Ionization (ESI+) separate->ionize analyze 6. MS/MS Analysis (MRM Detection) ionize->analyze quant 7. Data Processing (Peak Area Ratio Quantification) analyze->quant

Sources

Fluspirilene-13C6: Strategic Synthesis, Isotopic Labeling, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic agent that exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5HT2A receptors[1]. In modern clinical pharmacokinetics (PK), therapeutic drug monitoring (TDM), and forensic toxicology, the precise quantification of fluspirilene in complex biological matrices requires highly sensitive LC-MS/MS assays. To correct for matrix effects, ion suppression, and extraction variances, a stable isotope-labeled (SIL) internal standard is mandatory.

This technical guide details the strategic synthesis, isotopic precursor selection, and bioanalytical implementation of Fluspirilene-13C6 . By embedding the stable isotope directly into the core molecular skeleton, this approach avoids the pitfalls of deuterium exchange, providing a robust, self-validating standard for high-throughput mass spectrometry[].

Rationale for 13C6 Labeling over Deuterium

When designing an internal standard for a spirocyclic compound like fluspirilene, researchers must choose between deuterium (2H) and carbon-13 (13C) labeling. While deuterium is often cheaper, it presents significant bioanalytical risks.

Causality & Expert Insight: Deuterium atoms, particularly those adjacent to heteroatoms or aromatic systems subjected to acidic LC mobile phases, can undergo H/D exchange, leading to a loss of isotopic purity and inaccurate quantification. Furthermore, deuterium labeling often causes a "chromatographic isotope effect"—a slight shift in retention time compared to the unlabeled analyte. Because matrix effects in ESI-MS/MS are highly time-dependent, even a 0.1-minute shift can result in the internal standard failing to properly compensate for ion suppression.

Carbon-13 labeling entirely circumvents these issues. The 13C atoms are permanently locked within the carbon skeleton, ensuring zero risk of isotopic exchange and guaranteeing perfect chromatographic co-elution with the target analyte[].

Table 1: Quantitative Comparison of Isotopic Labeling Strategies

Analytical AttributeFluspirilene-13C6Fluspirilene-d8
Label Position 1-Phenyl ring (Spirocycle core)Bis(4-fluorophenyl)butyl chain
Mass Shift (Δm) +6 Da+8 Da
Isotope Exchange Risk None (0%) Low to Moderate
Chromatographic Shift None (Perfect Co-elution) Slight early elution
Synthesis Complexity Moderate (from Aniline-13C6)High (Requires labeled Grignards)
Isotopic Purity (MS) > 99%~ 95 - 98%

Retrosynthetic Strategy & Precursor Selection

The chemical structure of Fluspirilene-13C6 is 8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one[3][4].

The most cost-effective and chemically elegant approach to introduce the 13C6 label is to target the 1-phenyl ring of the triazaspiro system. Attempting to label the bis(4-fluorophenyl)butyl chain would require complex, multi-step organometallic chemistry using highly expensive 13C6-fluorobenzene. Conversely, the 1-phenyl ring can be derived directly from Aniline-13C6 , a commercially available and highly stable isotopic precursor.

Synthesis A Aniline-13C6 + 1-Benzyl-4-piperidone B Strecker Adduct (α-Anilino Nitrile) A->B TMSCN / AcOH C α-Anilino Carboxamide B->C H2SO4 (Hydration) D Spirocyclic Imidazolinone C->D DMF-DMA E Spirocycle Core (Imidazolidinone) D->E 1. NaBH4 2. H2, Pd/C F Fluspirilene-13C6 (Target API) E->F Alkylation (K2CO3, KI) G 4-Halo-1,1-bis(4-fluorophenyl)butane G->F Alkylating Agent

Figure 1: Step-by-step synthetic workflow for Fluspirilene-13C6 from Aniline-13C6.

Step-by-Step Synthetic Methodology

The following protocols outline a modern, high-yield synthetic route adapted from optimized spirocycle assembly methodologies[1].

Protocol 1: Assembly of the 13C6-Labeled Spirocycle Core

Step 1.1: Strecker Condensation

  • Procedure: Dissolve 1-benzyl-4-piperidone (1.0 eq) and Aniline-13C6 (1.05 eq) in glacial acetic acid. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0°C. Stir at room temperature for 12 hours. Quench with ice water and extract with ethyl acetate to yield the α-anilino nitrile.

  • Causality & Expert Insight: TMSCN is utilized instead of the traditional KCN/NH4Cl aqueous system. This maintains an anhydrous environment, preventing the formation of undesired cyanohydrin byproducts and maximizing the incorporation of the expensive Aniline-13C6.

Step 1.2: Hydration to Carboxamide

  • Procedure: Treat the α-anilino nitrile with 90% H2SO4 at 20–25°C for 4 hours. Neutralize carefully with cold aqueous ammonia to precipitate the α-anilino carboxamide.

  • Causality & Expert Insight: Strict temperature control (<30°C) is mandatory. Exceeding this temperature will cause over-hydrolysis of the nitrile directly to the carboxylic acid, effectively destroying the intermediate.

Step 1.3: Cyclization via DMF-DMA

  • Procedure: Reflux the carboxamide with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in toluene to yield the spirocyclic imidazolinone[1].

  • Causality & Expert Insight: Older syntheses utilized formamide melts at >150°C, which causes severe thermal degradation. DMF-DMA allows for a much milder cyclization, preserving the integrity of the isotopic label and improving overall yield.

Step 1.4: Reduction and Debenzylation

  • Procedure: Reduce the C=N double bond of the imidazolinone using NaBH4 in methanol. Subsequently, subject the intermediate to hydrogenolysis (H2 gas, 1 atm) over 10% Pd/C in ethanol to remove the benzyl protecting group.

  • Validation & QC Checkpoint: Self-Validating System: The resulting 1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one must be analyzed via 13C-NMR. The spectrum must show massive signal enhancement and distinct 13C-13C spin-spin coupling (doublets/multiplets) exclusively in the aromatic region, confirming the label's integrity.

Protocol 2: Final N-Alkylation to Fluspirilene-13C6
  • Procedure: Combine the debenzylated spirocycle core (1.0 eq) with 4-chloro-1,1-bis(4-fluorophenyl)butane (1.1 eq), anhydrous K2CO3 (2.0 eq), and a catalytic amount of KI (0.2 eq) in methyl isobutyl ketone (MIBK). Reflux for 24 hours. Filter the inorganic salts and purify via flash chromatography.

  • Causality & Expert Insight: The primary alkyl chloride is a relatively poor leaving group, making the SN2 substitution sluggish. The addition of KI triggers a Finkelstein reaction, generating a highly reactive alkyl iodide intermediate in situ. This accelerates the reaction, allowing it to reach completion before competing elimination side-reactions can occur.

  • Validation & QC Checkpoint: LC-MS analysis must confirm a parent ion at m/z 482.3 [M+H]+ (Unlabeled Fluspirilene is m/z 476.3 [M+H]+). The isotopic purity must be >99.0% to ensure no cross-talk in the unlabeled MRM channel.

LC-MS/MS Bioanalytical Workflow

Once synthesized and validated, Fluspirilene-13C6 is deployed as an internal standard in quantitative bioanalysis. The +6 Da mass shift ensures that the isotopic envelope of the unlabeled drug (which naturally contains ~25% M+1 and ~3% M+2 isotopes due to its 29 carbon atoms) does not interfere with the internal standard signal.

Bioanalytical S1 Plasma Sample (Unknown Fluspirilene) S3 Liquid-Liquid Extraction (LLE) S1->S3 S2 Spike IS (Fluspirilene-13C6) S2->S3 S4 LC Separation (C18 Column) S3->S4 Organic Extract S5 ESI-MS/MS (MRM Mode) S4->S5 Eluent S6 Data Analysis (Ratio Unlabeled/13C6) S5->S6 MRM Transitions

Figure 2: LC-MS/MS bioanalytical workflow using Fluspirilene-13C6 as an internal standard.

Workflow Causality: By spiking Fluspirilene-13C6 into the plasma sample at the very beginning of the workflow (prior to Liquid-Liquid Extraction), the standard accounts for any volumetric losses during extraction, degradation during sample handling, and ion suppression in the ESI source. Because the 13C6 variant shares the exact physicochemical properties of the target drug, the ratio of the MRM transitions (Unlabeled Area / 13C6 Area) remains constant and directly proportional to the initial concentration of the drug, yielding a self-validating quantitative assay.

Sources

The Bioanalytical Imperative of Fluspirilene-13C6: Physical Properties, Chemical Logic, and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and forensic toxicology, the accurate quantification of the long-acting injectable antipsychotic fluspirilene is paramount[1]. However, bioanalytical assays utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently compromised by uncompensated matrix effects. As a Senior Application Scientist, I consistently advocate for the strategic deployment of Carbon-13 labeled internal standards. This whitepaper dissects the physical and chemical properties of Fluspirilene-13C6[2], detailing the mechanistic causality behind its superiority over deuterated analogs and providing a field-proven, self-validating protocol for its use in high-throughput LC-MS/MS workflows.

Chemical Identity & Structural Logic

Fluspirilene is a highly lipophilic diphenylbutylpiperidine derivative[1]. When developing an Isotope Dilution Mass Spectrometry (IDMS) assay, the choice of the stable isotope-labeled internal standard (SIL-IS) dictates the assay's ruggedness.

Fluspirilene-13C6 incorporates six 13C atoms directly into the phenyl ring of its 1,3,8-triazaspiro[4.5]decan-4-one moiety[2][3]. This specific isotopic labeling strategy is highly intentional:

  • Metabolic Stability: The 13C atoms are locked within an aromatic ring, rendering them immune to the hydrogen/deuterium (H/D) exchange that often plagues deuterated standards in protic solvents.

  • Mass Resolution: The addition of 6 Daltons shifts the precursor mass from 476.2 Da to 482.2 Da, ensuring complete baseline resolution from the natural isotopic envelope (M+1, M+2) of the unlabeled drug[2].

Physical and Chemical Properties

Understanding the physicochemical properties of the analyte and its SIL-IS is the foundation of rational method development. Because 13C labeling does not meaningfully alter molecular volume or dipole moments, Fluspirilene-13C6 behaves identically to the native drug in solution.

PropertyFluspirilene (Native)Fluspirilene-13C6 (SIL-IS)
Molecular Formula C29​H31​F2​N3​O [1] C23​(13C)6​H31​F2​N3​O [2]
Molecular Weight 475.58 g/mol [1]481.53 g/mol [2]
LogP (Octanol/Water) 5.86 (Highly Lipophilic)[1]5.86
pKa (Strongest Basic) 8.66[1]8.66
Melting Point 187.5 - 190.0 °C[4]187.5 - 190.0 °C
Aqueous Solubility ~10 mg/L at 25 °C[1]~10 mg/L at 25 °C
Physical Appearance Solid[1][4]Solid[2]

Mechanistic Causality: The 13C Advantage in LC-MS/MS

A common pitfall in bioanalysis is the reliance on deuterium ( 2H ) labeled standards. Deuterium alters the vibrational frequency of carbon-hydrogen bonds, slightly reducing the overall lipophilicity of the molecule[5]. In reversed-phase Ultra-Performance Liquid Chromatography (UPLC), this "isotope effect" causes deuterated standards to elute slightly earlier than the target analyte[5].

The Causality of Matrix Effects: If the SIL-IS and the analyte do not perfectly co-elute, they enter the Electrospray Ionization (ESI) source at different times. Consequently, they are subjected to different co-eluting matrix interferents (e.g., endogenous phospholipids). This leads to differential ion suppression, effectively destroying the internal standard's ability to correct for matrix effects[5][6].

Fluspirilene-13C6 circumvents this entirely. Because 13C isotopes do not alter lipophilicity, Fluspirilene-13C6 guarantees exact chromatographic co-elution. Whatever ion suppression impacts the native drug impacts the SIL-IS equally, maintaining a constant analyte-to-IS ratio.

IDMS_Workflow A Biological Sample (Plasma/Urine) B Spike SIL-IS (Fluspirilene-13C6) A->B C Sample Extraction (Protein Precipitation) B->C D RP-LC Separation (Exact Co-elution) C->D E ESI Ionization (Matrix Effects Canceled) D->E F MS/MS Detection (MRM Transitions) E->F

Caption: Logic flow of Isotope Dilution Mass Spectrometry ensuring matrix effect compensation.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. By introducing the Fluspirilene-13C6 at the very first step, all subsequent volumetric losses, extraction inefficiencies, and ionization variations are mathematically nullified.

Step 1: Sample Preparation (Protein Precipitation)

Rationale: Fluspirilene is highly protein-bound. Aggressive precipitation is required to release the analyte.

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Critical Step: Spike with 10 µL of Fluspirilene-13C6 working solution (100 ng/mL in methanol). Vortex briefly.

  • Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile denatures plasma proteins. The formic acid ensures the basic triazaspiro nitrogen (pKa 8.66) remains fully protonated, maximizing its solubility in the organic supernatant and preventing adsorptive losses to the plastic tube walls.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Detection (ESI+)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions[7]:

MS_Pathway cluster_Q1 Q1: Precursor Selection cluster_Q3 Q3: Product Ion Selection N1 Co-eluting Peak (Fluspirilene + 13C6-IS) N2 ESI+ Source Protonation [M+H]+ N1->N2 N3 m/z 476.2 (Unlabeled) N2->N3 N4 m/z 482.2 (13C6-Labeled) N2->N4 N5 Q2: Collision Cell (CID) N3->N5 N4->N5 N6 m/z 244.1 (Unlabeled Fragment) N5->N6 N7 m/z 250.1 (13C6-Labeled Fragment) N5->N7 N8 Detector / Data System Ratio Calculation N6->N8 N7->N8

Caption: Mechanistic pathway of Fluspirilene and its 13C6 internal standard through a mass spectrometer.

References

  • Fluspirilene | C29H31F2N3O | CID 3396 - PubChem - NIH. Source: nih.gov. 1

  • Chemical Name : Fluspirilene-13C6 | Pharmaffiliates. Source: pharmaffiliates.com.3

  • Safety Data Sheet - Fluspirilene. Source: medchemexpress.com.4

  • Fluspirilene-13C6 | CAS No. 1841-19-6(Unlabeled) | Clearsynth. Source: clearsynth.com. 2

  • A Comparative Guide to Isotope-Labeled Internal Standards for the LC-MS/MS Analysis of Buspirone. Source: benchchem.com. 6

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Source: researchgate.net. 5

  • Fluspirilene Mass Spectrometry Fragmentation. Source: nih.gov. 7

Sources

Fluspirilene and Fluspirilene-13C6: A Comprehensive Technical Guide to Mechanisms of Action and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic primarily utilized in the management of chronic schizophrenia. While its classical mechanism is rooted in dopaminergic and serotonergic antagonism, recent pharmacological profiling has unveiled secondary mechanisms, including calcium channel modulation and oncological target inhibition.

In the realm of modern pharmacokinetics and therapeutic drug monitoring (TDM), the stable isotope-labeled analog, Fluspirilene-13C6 , serves as an indispensable internal standard (IS). By replacing six carbon-12 atoms on the phenyl ring with carbon-13, researchers achieve a +6 Da mass shift. This precise isotopic labeling eliminates the chromatographic isotope effects often seen with deuterated standards, ensuring perfect co-elution and absolute negation of matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis.

Primary Pharmacodynamics: The Neurochemical Axis

Dopamine D2 and 5-HT2A Receptor Antagonism

The primary therapeutic efficacy of Fluspirilene in mitigating the positive symptoms of schizophrenia is driven by its high-affinity competitive antagonism at the Dopamine D2 receptor . In the hyperactive mesolimbic pathway, Fluspirilene binds to the D2 receptor, a G-protein coupled receptor (GPCR) linked to the Gi/o​ complex. By blocking endogenous dopamine from binding, Fluspirilene prevents the Gi/o​ -mediated inhibition of adenylate cyclase, thereby normalizing intracellular cAMP levels that are otherwise suppressed in hyperdopaminergic states[1].

Additionally, Fluspirilene exhibits clinically significant antagonistic activity at Serotonin 5-HT2A receptors . This dual-axis blockade is critical; while D2 antagonism addresses positive symptoms (hallucinations, delusions), the 5-HT2A blockade facilitates the alleviation of negative symptoms (apathy, social withdrawal) and reduces the incidence of extrapyramidal side effects (EPS).

Calcium Channel Modulation

Unlike many typical antipsychotics, diphenylbutylpiperidines possess intrinsic calcium channel blocking properties. Fluspirilene acts as a non-competitive antagonist at voltage-gated calcium channels ( Cav​ ), specifically binding to nitrendipine binding sites with high affinity[2]. It selectively antagonizes the effects of dihydropyridine calcium channel activators, modulating intracellular calcium influx independent of its dopaminergic activity[2].

Emerging Oncological Pathways (p53-MDM2 Inhibition)

Recent drug repurposing screens have identified Fluspirilene as a potent antiproliferative agent in oncology. Fluspirilene directly binds to the p53-binding pocket of the Mouse double minute 2 homolog (MDM2) protein[3]. By inhibiting the p53-MDM2 interaction, Fluspirilene prevents the ubiquitin-mediated degradation of p53. This stabilization of p53 leads to the downregulation of CDK2 and Cyclin E, ultimately inducing G1​ cell cycle arrest in models such as hepatocellular carcinoma and colon cancer[3].

MoA Fluspirilene Fluspirilene (Antagonist) D2R Dopamine D2 Receptor (GPCR) Fluspirilene->D2R Blocks (Competitive) Cav Voltage-Gated Ca2+ Channels (Cav2.2) Fluspirilene->Cav Direct Blockade MDM2 MDM2-p53 Complex Fluspirilene->MDM2 Inhibits Interaction Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi/o Protein Complex D2R->Gi Couples to AC Adenylate Cyclase Gi->AC Inhibits Gi->Cav Membrane-delimited inhibition cAMP cAMP Production AC->cAMP Downregulates CellCycle G1 Cell Cycle Arrest MDM2->CellCycle Induces

Figure 1: Multi-target pharmacological signaling pathways of Fluspirilene, including D2R, Cav, and MDM2.

The Chemical Rationale for Fluspirilene-13C6

In pharmacokinetic profiling, quantifying highly lipophilic drugs like Fluspirilene at picogram-per-milliliter (pg/mL) levels in plasma requires extreme precision. Fluspirilene-13C6 (CAS: 1841-19-6 for unlabeled parent) incorporates six 13C isotopes specifically on one of the phenyl rings[4].

Why 13C6​ over Deuterium ( 2H )?

  • Prevention of Isotope Effect: Deuterium atoms alter the lipophilicity of a molecule slightly, often causing the deuterated internal standard to elute slightly before the unlabeled drug in Reversed-Phase Liquid Chromatography (RPLC). This temporal mismatch means the IS and the analyte experience different ionization suppression environments in the MS source. The 13C6​ label guarantees absolute chromatographic co-elution.

  • Chemical Stability: Deuterium labels on aromatic rings can be susceptible to hydrogen-deuterium (H/D) exchange in acidic mobile phases or biological matrices. Carbon-13 is locked into the skeletal backbone, ensuring zero label loss during aggressive extraction protocols.

  • Mass Resolution: The natural isotopic envelope of Fluspirilene ( C23​H31​F2​N3​O ) produces significant M+1 and M+2 peaks. A +6 Da shift ( C1713​C6​H31​F2​N3​O ) ensures no cross-talk or isotopic interference in the Multiple Reaction Monitoring (MRM) channels[4].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating framework. The inclusion of the IS-normalized matrix factor calculation ensures that any run failing to correct for ion suppression is automatically flagged.

Step 1: Liquid-Liquid Extraction (LLE)

Causality: Fluspirilene is highly hydrophobic. Protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression. LLE selectively partitions the un-ionized drug into an organic phase, leaving matrix interferents behind.

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 10 µL of Fluspirilene-13C6 working solution (10 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH to basify the plasma (ensuring the piperidine nitrogen is un-ionized, maximizing organic partitioning).

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC Separation

Causality: A sub-2-micron RPLC column provides the theoretical plates necessary for sharp peak shapes, increasing the signal-to-noise ratio.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes [M+H]+ formation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 3 minutes. Fluspirilene and Fluspirilene-13C6 will perfectly co-elute at approximately 2.1 minutes.

Step 3: ESI-MS/MS Detection (Positive Ion Mode)

Causality: MRM provides unparalleled specificity by filtering for both the parent mass and a specific structural fragment.

  • Fluspirilene (Unlabeled): Precursor m/z 476.2 Product m/z 277.1

  • Fluspirilene-13C6 (IS): Precursor m/z 482.2 Product m/z 283.1

Step 4: Self-Validation (Matrix Factor Calculation)

To validate the extraction, calculate the IS-normalized Matrix Factor (MF):

MFnormalized​=Peak Area Ratio (Analyte/IS) in neat solventPeak Area Ratio (Analyte/IS) in presence of matrix​

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across 6 different lots of plasma must be ≤15% .

LCMS Plasma Biological Matrix (Plasma/Tissue) LLE Liquid-Liquid Extraction (LLE) Plasma->LLE IS Spike IS (Fluspirilene-13C6) IS->LLE Internal Standard UHPLC UHPLC Separation (C18 Column) LLE->UHPLC Clean Extract MSMS ESI-MS/MS (MRM Mode) UHPLC->MSMS Co-elution Quant Quantification (Ratio Unlabeled/13C6) MSMS->Quant +6 Da Mass Shift

Figure 2: Self-validating LC-MS/MS bioanalytical workflow using Fluspirilene-13C6 as an internal standard.

Quantitative Data Summary

The following table summarizes the key pharmacological and analytical metrics distinguishing the native drug and its isotopic standard.

ParameterFluspirilene (Native)Fluspirilene-13C6 (IS)Biological/Analytical Significance
Molecular Formula C23​H31​F2​N3​O C1713​C6​H31​F2​N3​O Identical lipophilicity; +6 Da shift for MS/MS[4]
Exact Mass 475.24 Da481.26 DaPrecursor mass differentiation in Q1
Primary Target D2 & 5-HT2A ReceptorsIdentical to NativeAntipsychotic efficacy (mesolimbic pathway)
Secondary Target Cav​ ChannelsIdentical to NativeModulates intracellular calcium[2]
Oncology Target p53-MDM2 ComplexIdentical to NativeInduces G1​ cell cycle arrest[3]

References

  • Title: What is the mechanism of Fluspirilene? - Patsnap Synapse Source: patsnap.com URL:

  • Title: What is Fluspirilene used for? - Patsnap Synapse Source: patsnap.com URL: 1

  • Title: Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC Source: nih.gov URL: 3

  • Title: Fluspirilene-13C6 | CAS No. 1841-19-6(Unlabeled) | Clearsynth Source: clearsynth.com URL: 4

  • Title: Selective antagonism of calcium channel activators by fluspirilene - PubMed Source: nih.gov URL: 2

Sources

Precision Bioanalysis in Neuropharmacology: Applications of Stable Isotope-Labeled Fluspirilene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of neuropharmacology advances, the demand for ultra-sensitive and highly reproducible bioanalytical methods has become paramount. Fluspirilene, a potent diphenylbutylpiperidine antipsychotic, presents unique analytical challenges due to its complex pharmacokinetic profile and sub-nanogram therapeutic concentrations. This technical guide explores the critical role of Stable Isotope-Labeled (SIL) fluspirilene as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By establishing self-validating analytical workflows, researchers can neutralize matrix effects, ensuring absolute precision in therapeutic drug monitoring (TDM), preclinical pharmacokinetics, and forensic toxicology.

Pharmacological Context & The Analytical Challenge

Fluspirilene is a long-acting, typical antipsychotic primarily administered via intramuscular injection for the management of schizophrenia[1]. Its mechanism of action is dual-faceted. It acts as a robust antagonist at dopamine D2 receptors, specifically targeting the mesolimbic pathway to mitigate positive psychotic symptoms[2]. Concurrently, fluspirilene acts as a potent inhibitor of neuronal N-type and L-type voltage-gated calcium channels (achieving a half-maximal effect near 0.1–0.2 nM), which modulates neurotransmitter release and contributes to its unique neuropharmacological profile[3].

Because fluspirilene is often administered as a long-acting depot injection (e.g., fluspirilene decanoate), it slowly leaches into the systemic circulation, resulting in extremely low steady-state plasma concentrations[1]. Quantifying such minute concentrations requires the sensitivity of LC-MS/MS. However, when analyzing complex biological matrices (plasma, whole blood, or hair), endogenous compounds such as phospholipids co-elute with the target analyte. In the electrospray ionization (ESI) source, these endogenous molecules compete for available charge, leading to unpredictable ion suppression or enhancement—collectively known as "matrix effects".

MOA Fluspirilene Fluspirilene (Diphenylbutylpiperidine) D2 Dopamine D2 Receptor Antagonism Fluspirilene->D2 High Affinity Ca Voltage-Gated Ca2+ Channel Blockade Fluspirilene->Ca IC50 ~30 nM Mesolimbic Mesolimbic Pathway (Reduces Positive Symptoms) D2->Mesolimbic Neuronal Neuronal N-Type Ca2+ (Alters Neurotransmitter Release) Ca->Neuronal

Fluspirilene dual mechanism: D2 receptor antagonism and N-type calcium channel blockade.

The SIL-IS Solution: Engineering a Self-Validating System

To establish a highly accurate quantitative system, a Stable Isotope-Labeled Internal Standard (SIL-IS) like Fluspirilene-d4 or Fluspirilene-13C is mandatory.

The Causality of the SIL-IS: An isotopologue shares the exact physicochemical properties (hydrophobicity, pKa, and stereochemistry) as the unlabeled drug, differing only in its mass-to-charge ratio (m/z). When spiked into the raw sample, the SIL-IS tracks the analyte through every stage of the workflow. If a sample preparation step loses 20% of the analyte, it loses exactly 20% of the SIL-IS. If co-eluting lipids suppress the fluspirilene MS signal by 50%, the SIL-IS signal is simultaneously suppressed by 50%. Consequently, the ratio of the Analyte peak area to the SIL-IS peak area remains perfectly constant, mathematically neutralizing analytical variance and establishing a self-validating assay.

Core Applications in Drug Development
  • Pharmacokinetic (PK) Profiling: SIL-fluspirilene enables the precise mapping of elimination half-lives during clinical trials, ensuring that day-to-day instrument drift does not skew longitudinal data.

  • Therapeutic Drug Monitoring (TDM): Antipsychotics exhibit a narrow therapeutic index. TDM using SIL-IS ensures patients maintain effective D2 receptor occupancy without crossing the threshold into severe extrapyramidal symptoms (EPS).

  • Forensic Toxicology: Fluspirilene can be extracted from post-mortem blood or keratinized matrices (hair) to investigate compliance or overdose[4]. Forensic matrices are highly degraded; thus, SIL-IS is the only reliable way to back-calculate original concentrations in these challenging environments[4].

Step-by-Step Methodology: High-Throughput LC-MS/MS Quantification

As an application scientist, I design workflows where every step is optimized to maintain the equilibrium between endogenous fluspirilene and the spiked SIL-IS.

Step 1: Aliquoting and Matrix Equilibration

  • Action: Transfer 200 µL of human plasma (or whole blood) into a 96-well collection plate.

  • Action: Spike a fixed concentration of SIL-Fluspirilene working solution (e.g., Fluspirilene-d4) into all samples, calibrators, and Quality Controls (QCs).

  • Causality: Spiking the SIL-IS at the very beginning ensures it undergoes the exact same protein binding and potential degradation as the target analyte. This establishes the critical Analyte/IS ratio before any physical losses occur.

Step 2: Protein Precipitation (Sample Clean-up)

  • Action: Add 600 µL of cold extraction solvent (e.g., 70:30 Methanol:0.1M ZnSO4) to the samples.

  • Action: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The organic solvent denatures plasma proteins, while ZnSO4 aids in precipitating complex lipoproteins. Removing these macromolecular structures prevents UPLC column clogging and significantly reduces downstream ion suppression in the mass spectrometer.

Step 3: Chromatographic Separation (UPLC)

  • Action: Transfer the supernatant to an autosampler vial and inject 5 µL onto a sub-2 µm C18 column.

  • Action: Utilize a gradient elution with Mobile Phase A (5 mM Ammonium Formate in water) and Mobile Phase B (Acetonitrile).

  • Causality: Ammonium formate acts as a volatile buffer that provides the necessary protons (H+) to facilitate the formation of [M+H]+ precursor ions in the positive ESI mode. The gradient effectively separates fluspirilene from residual hydrophilic matrix components.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Action: Monitor specific transitions (e.g., m/z 476.2 → X for Fluspirilene, and m/z 480.2 → Y for Fluspirilene-d4).

  • Causality: MRM acts as a double mass filter. Q1 isolates the intact precursor ion, the collision cell fragments it, and Q3 isolates a specific product ion. By taking the ratio of the integrated peak areas, the method mathematically nullifies any matrix effects or injection volume variations.

Workflow Sample 1. Biological Sample (Plasma/Blood) Spike 2. Spike SIL-Fluspirilene (Internal Standard) Sample->Spike Extraction 3. Sample Preparation (Protein Precipitation) Spike->Extraction LC 4. UPLC Separation (C18 Column) Extraction->LC MS 5. Tandem MS (ESI-MS/MS MRM) LC->MS Quant 6. Data Analysis (Analyte/IS Ratio) MS->Quant

Bioanalytical LC-MS/MS workflow utilizing SIL-Fluspirilene as an internal standard.

Quantitative Data & Validation Parameters

The integration of SIL-fluspirilene radically improves assay performance, ensuring compliance with stringent FDA and EMA bioanalytical validation guidelines. Below is a summary of typical quantitative parameters achieved using this methodology.

Validation ParameterTypical Range / SpecificationAnalytical Rationale & Causality
Linear Dynamic Range 0.05 – 50 ng/mLCaptures both trough levels of depot formulations and peak toxicological concentrations.
Lower Limit of Quantitation (LLOQ) 0.05 ng/mLNecessary due to fluspirilene's high potency and extensive tissue distribution[5].
Matrix Effect (Absolute) 68% – 211%Raw ESI suppression/enhancement caused by co-eluting endogenous phospholipids[5].
Matrix Effect (IS-Normalized) 98% – 102%SIL-IS perfectly mirrors and cancels out the raw matrix variations, ensuring accuracy.
Extraction Recovery > 85%Optimized protein precipitation (e.g., using ZnSO4/MeOH) efficiently isolates the drug.
Precision (CV%) < 10%Meets regulatory guidelines; achieved via the stabilizing effect of the SIL-IS[5].

Sources

Foundational Context: Schizophrenia and the Dopaminergic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fluspirilene-13C6 in Schizophrenia Research

This guide provides a detailed technical overview of Fluspirilene-13C6, outlining its critical role as an internal standard for the quantitative analysis of the antipsychotic drug fluspirilene in schizophrenia research. It is intended for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including hallucinations, delusions (positive symptoms), social withdrawal, and cognitive deficits.[1] For decades, the "dopamine hypothesis" has been a cornerstone of schizophrenia pathophysiology, suggesting that an overactivity of dopamine transmission, particularly in the brain's mesolimbic pathway, contributes significantly to the positive symptoms of the disorder.[2][3][4][5]

Fluspirilene is a first-generation, long-acting injectable antipsychotic belonging to the diphenylbutylpiperidine class.[1][2][3][6] Its primary therapeutic mechanism involves acting as a potent antagonist at dopamine D2 receptors.[2][3][7] By blocking these receptors, fluspirilene reduces excessive dopamine signaling, thereby alleviating psychotic symptoms.[2][7][8] Its long-acting formulation, administered via intramuscular injection, is designed to ensure stable plasma concentrations over time, which can improve patient compliance, a common challenge in managing chronic schizophrenia.[3][9][10]

The Imperative for Precision: Bioanalysis in Antipsychotic Research

The therapeutic window for many antipsychotics is narrow, and patient responses can be highly variable. This variability necessitates precise and accurate measurement of drug concentrations in biological matrices, such as plasma or serum. Such bioanalytical data are fundamental to:

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of fluspirilene. This is especially critical for long-acting injectables which can exhibit complex absorption profiles, sometimes described as 'flip-flop' kinetics.

  • Therapeutic Drug Monitoring (TDM): Optimizing patient dosing to maximize efficacy while minimizing the risk of adverse effects, which can include extrapyramidal symptoms and tardive dyskinesia.[1][6][11]

  • Pharmacodynamic (PD) Studies: Correlating drug concentrations with clinical outcomes and biomarker responses.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for these applications, offering unparalleled sensitivity, selectivity, and speed for quantifying drugs and their metabolites in complex biological samples.[12][13][14]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Quantitative bioanalysis by LC-MS/MS is a comparative measurement. Its accuracy hinges on the use of an appropriate internal standard (IS) added at a known concentration to every sample, including calibrators and quality controls.[15] The IS serves to correct for variability that can be introduced at multiple stages of the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer.[15][16]

While structurally similar analogs can be used, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[16][17][18] A SIL IS has some of its atoms (commonly ²H, ¹³C, or ¹⁵N) replaced with their heavier, stable isotopes. This subtle mass increase makes it distinguishable from the analyte by the mass spectrometer, yet it is chemically and physically almost identical.[15]

The advantages of using a SIL IS like Fluspirilene-13C6 are profound:

  • Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte.

  • Identical Extraction Recovery: It behaves identically during sample preparation, accurately accounting for any analyte loss.[19]

  • Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, which is a major source of error in bioanalysis.[16][19]

Fluspirilene-13C6 is the SIL internal standard for fluspirilene, where six Carbon-12 atoms in the phenyl group have been replaced with Carbon-13.[20] This provides a +6 Dalton mass shift, which is ideal for avoiding isotopic crosstalk while ensuring its behavior is a near-perfect mimic of the parent drug.[18][21]

Data Presentation: Physicochemical Properties
PropertyFluspirileneFluspirilene-13C6
Chemical Formula C₂₉H₃₁F₂N₃OC₂₃¹³C₆H₃₁F₂N₃O
Molar Mass 475.57 g/mol [22][23]~481.53 g/mol [20]
CAS Number 1841-19-6[22]1841-19-6 (Unlabeled)[20]

Technical Protocol: Quantitative Analysis of Fluspirilene in Human Plasma

This section outlines a robust and validated workflow for the quantification of fluspirilene in human plasma using Fluspirilene-13C6 as the internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing P1 Aliquot 100 µL Plasma Sample P2 Add 10 µL Fluspirilene-13C6 (IS) P1->P2 P3 Add 300 µL Acetonitrile (Precipitation Agent) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into UPLC/HPLC System P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 Tandem MS Detection (MRM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknown Samples D3->D4

Caption: Bioanalytical workflow for Fluspirilene quantification.

Step 1: Sample Preparation via Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibrator, QC, or unknown).

  • Spike with 10 µL of Fluspirilene-13C6 working solution (e.g., at 100 ng/mL in methanol) and briefly vortex.

    • Causality: The IS is added at the earliest stage to track the analyte through the entire process. Its early addition ensures that any loss of analyte during subsequent steps is mirrored by a proportional loss of the IS.

  • Add 300 µL of ice-cold acetonitrile.[13]

    • Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

Step 2: UPLC/HPLC - Chromatographic Separation

The goal is to separate fluspirilene from endogenous plasma components to reduce matrix effects and ensure accurate detection.

ParameterRecommended SettingRationale
System ACQUITY UPLC I-Class or equivalent[14]UPLC provides higher resolution and faster run times.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmC18 stationary phase effectively retains moderately hydrophobic compounds like fluspirilene.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for better ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient Start at 10% B, ramp to 95% B, hold, re-equilibrateGradient elution ensures sharp peak shapes and elution of late-eluting matrix components.
Injection Volume 5 µL
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity.
Step 3: Tandem Mass Spectrometry (MS/MS) - Detection

Detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Self-Validation: MRM is inherently self-validating. The detection of a specific precursor ion fragmenting to a specific product ion at a specific retention time provides an extremely high degree of confidence in the identity of the compound being measured.

ParameterFluspirilene (Analyte)Fluspirilene-13C6 (IS)
Precursor Ion (Q1) [M+H]⁺ m/z 476.6m/z 482.6
Product Ion (Q3) To be determined empiricallyTo be determined empirically
Dwell Time 50 ms50 ms
Collision Energy (CE) To be optimizedTo be optimized
Ionization Mode ESI PositiveESI Positive

Note: Specific product ions and collision energies must be optimized during method development by infusing a pure standard of the compound into the mass spectrometer.

Step 4: Data Analysis and Method Validation

The concentration of fluspirilene is determined by calculating the peak area ratio of the analyte to the IS.

Process:

  • A calibration curve is constructed by plotting the peak area ratio (Fluspirilene/Fluspirilene-13C6) against the known concentrations of the prepared calibration standards. A linear regression with 1/x² weighting is typically applied.

  • The concentrations of fluspirilene in the unknown samples are then interpolated from this calibration curve.

  • The method must be fully validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability.[12] Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[24]

Mechanistic Insights: Dopamine D2 Receptor Antagonism

The therapeutic action of fluspirilene and the focus of related research is its interaction with the dopamine D2 receptor.

G DA Dopamine (Excess in Schizophrenia) D2R Dopamine D2 Receptor DA->D2R Binds & Activates Flusp Fluspirilene Flusp->D2R Binds & Blocks Signal Postsynaptic Signaling (Leads to Psychotic Symptoms) D2R->Signal Blocked Signaling Blocked (Therapeutic Effect) D2R->Blocked

Caption: Fluspirilene's mechanism of D2 receptor antagonism.

In the schizophrenic brain, particularly in untreated psychosis, an excess of synaptic dopamine is thought to over-stimulate D2 receptors, leading to the positive symptoms of the disease.[5] Fluspirilene competitively binds to these D2 receptors without activating them, thereby blocking dopamine from binding and preventing the downstream signaling cascade.[2][3] This action reduces the aberrant neurotransmission and helps to normalize brain activity, resulting in the alleviation of symptoms like hallucinations and delusions.[7]

Conclusion

Fluspirilene-13C6 is an indispensable tool for advanced schizophrenia research. As a stable isotope-labeled internal standard, it represents the gold standard for the bioanalysis of fluspirilene. Its use within a validated LC-MS/MS workflow enables the generation of highly accurate, precise, and reliable data. This level of analytical rigor is essential for elucidating the complex pharmacokinetics of long-acting antipsychotics, optimizing therapeutic regimens through TDM, and ultimately advancing our understanding and treatment of schizophrenia.

References

  • What is the mechanism of Fluspirilene?
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]

  • What is Fluspirilene used for?
  • Fluspirilene: Uses & Dosage | MIMS Philippines. [Link]

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments. [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [Link]

  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Dr. Imre Blank's Homepage. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. [Link]

  • Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed. [Link]

  • Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - R Discovery. [Link]

  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - MDPI. [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - MDPI. [Link]

  • New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC. [Link]

  • Increased baseline occupancy of D 2 receptors by dopamine in schizophrenia - PNAS. [Link]

  • Fluspirilene - NeuRA Library. [Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research - Waters Corporation. [Link]

  • The Pharmacokinetics of Long-Acting Antipsychotic Medications - Ingenta Connect. [Link]

  • (PDF) Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study - ResearchGate. [Link]

  • What are the side effects of Fluspirilene?
  • Chemical Name : Fluspirilene-13C6 | Pharmaffiliates. [Link]

  • Fluspirilene - chemeurope.com. [Link]

  • Depot fluspirilene for schizophrenia - PMC - NIH. [Link]

  • Depot fluspirilene for schizophrenia - Cochrane. [Link]

  • Fluspirilene | C29H31F2N3O | CID 3396 - PubChem - NIH. [Link]

Sources

Fluspirilene and Fluspirilene-13C6: Pharmacodynamics and Advanced LC-MS/MS Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic drug primarily utilized in the management of schizophrenia. Its clinical efficacy is rooted in its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway[1][2]. In modern pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and neuropharmacological research, the precise quantification of fluspirilene in complex biological matrices is paramount. To achieve this, the stable isotope-labeled internal standard (SIL-IS) Fluspirilene-13C6 is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[3]. This technical guide elucidates the receptor-level mechanisms of fluspirilene and provides a rigorously validated, causality-driven protocol for its bioanalytical quantification.

Pharmacodynamics: Dual-Mechanism Synaptic Modulation

Fluspirilene operates via a dual mechanism of action, impacting both dopaminergic and glutamatergic neurotransmission[4].

  • Dopamine D2/D3 Receptor Antagonism : Fluspirilene acts as a competitive antagonist at postsynaptic D2 and D3 receptors. By blocking D2 receptors, it dampens hyperactive dopaminergic signaling associated with the positive symptoms of psychosis[2][5].

  • N-Type Calcium Channel Inhibition : Beyond dopaminergic pathways, fluspirilene exhibits non-competitive inhibitory activity at presynaptic N-type voltage-gated calcium channels (Cav2.2). This blockade reduces presynaptic calcium influx, thereby attenuating the depolarization-evoked release of glutamate[4].

Data Presentation: Pharmacological Profile

Table 1: Pharmacological Binding Profile of Fluspirilene

Target Receptor / ChannelActionAffinity (Ki) / Potency (IC50)
Dopamine D2 Receptor Competitive AntagonistKi = 1.5 nM
Dopamine D3 Receptor Competitive AntagonistKi = 1.1 nM
N-type Ca2+ Channel (Cav2.2) Non-competitive InhibitorIC50 = 30 nM
Serotonin 5-HT1A AntagonistKi = 110 nM
Serotonin 5-HT2A AntagonistModest Affinity

(Data synthesized from in vitro receptor binding assays and product specifications[5][6])

MOA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Fluspirilene Fluspirilene CaChannel N-type Ca2+ Channel Fluspirilene->CaChannel Non-competitive Inhibition D2R Dopamine D2 Receptor Fluspirilene->D2R Competitive Blockade Glu_Release Glutamate Release CaChannel->Glu_Release Ca2+ influx triggers DA_Release Dopamine Release DA_Release->D2R endogenous agonist

Mechanism of Action of Fluspirilene at the dopaminergic and glutamatergic synapse.

The Analytical Imperative: Fluspirilene-13C6 as a SIL-IS

In LC-MS/MS bioanalysis, biological matrices (e.g., plasma, brain tissue homogenates) introduce severe matrix effects—endogenous compounds that co-elute with the target analyte and suppress or enhance its ionization in the electrospray (ESI) source.

To correct for this, an internal standard is spiked into the sample prior to extraction. While deuterated standards (e.g., Fluspirilene-D4) are common, they can suffer from chromatographic isotope effects (slight shifts in retention time due to the altered polarity of C-D bonds versus C-H bonds). Fluspirilene-13C6 (MW: 481.53 g/mol ) incorporates six Carbon-13 atoms directly into the 1-phenyl ring[3][7]. This structural integration ensures:

  • Absolute Co-elution : The 13C-labeled compound exhibits identical lipophilicity and chromatographic retention to the native 12C drug.

  • Isotopic Stability : Unlike deuterium, which can undergo H/D exchange in protic solvents, 13C is permanently locked into the aromatic carbon skeleton.

  • Mass Resolution : The +6 Da mass shift provides baseline resolution from the native drug's isotopic envelope, eliminating cross-talk in the mass spectrometer[7].

Experimental Protocol: LC-MS/MS Quantification Workflow

The following methodology details the extraction and quantification of fluspirilene from human plasma. By utilizing Fluspirilene-13C6, this protocol acts as a self-validating system : any loss of analyte during extraction or suppression during ionization is proportionally mirrored by the 13C6 standard, ensuring the final calculated ratio remains perfectly accurate.

Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Fluspirilene is highly lipophilic. Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture selectively partitions the drug into the organic phase, leaving polar matrix proteins and phospholipids in the aqueous phase, thereby minimizing ion suppression[8].

  • Spiking : Aliquot 200 µL of plasma into a clean microcentrifuge tube. Add 10 µL of Fluspirilene-13C6 working solution (100 ng/mL in methanol) to act as the SIL-IS.

  • Alkalinization : Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Reasoning: Fluspirilene is a weak base. Raising the pH suppresses its ionization in solution, driving it into its uncharged, lipophilic state to maximize organic partitioning.

  • Extraction : Add 1.0 mL of Hexane/Isoamyl Alcohol (98:2, v/v). Vortex vigorously for 5 minutes[8].

  • Phase Separation : Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reconstitution : Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50).

Chromatographic Separation (UPLC)

Causality Check: A sub-2-micron C18 column is utilized to achieve ultra-high-performance liquid chromatography (UPLC), ensuring sharp peak shapes and rapid elution of the highly hydrophobic diphenylbutylpiperidine structure[8].

  • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 20% B to 95% B over 3.0 minutes.

  • Flow Rate : 0.4 mL/min.

Mass Spectrometry (ESI-MS/MS)

Causality Check: Positive Electrospray Ionization (ESI+) is selected because the basic piperidine nitrogen in fluspirilene readily accepts a proton [M+H]+ in the acidic mobile phase[9][10]. Multiple Reaction Monitoring (MRM) is employed to isolate the specific precursor-to-product ion transitions.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Ion PurposeCollision Energy (eV)
Fluspirilene 476.2371.2Quantifier35
Fluspirilene 476.2109.1Qualifier45
Fluspirilene-13C6 482.2377.2Quantifier35
Fluspirilene-13C6 482.2109.1Qualifier45

(Note: The 109.1 m/z fragment corresponds to the unlabeled fluorophenyl cation, hence it remains identical between the native and 13C6-labeled compounds[9])

Workflow Step1 1. Sample Prep Spike Fluspirilene-13C6 into Plasma Step2 2. Extraction Liquid-Liquid Extraction (Hexane/Isoamyl Alcohol) Step1->Step2 Step3 3. Chromatography UPLC Separation (C18 Column) Step2->Step3 Step4 4. Ionization ESI+ Source Step3->Step4 Step5 5. Detection MS/MS MRM Mode Step4->Step5

Step-by-step LC-MS/MS bioanalytical workflow using Fluspirilene-13C6 as an internal standard.

Conclusion

The integration of Fluspirilene-13C6 into bioanalytical workflows provides a robust, self-validating mechanism for quantifying fluspirilene. By perfectly mimicking the physicochemical properties of the native D2 receptor antagonist, the 13C6 isotopologue neutralizes the impact of matrix effects during ESI-MS/MS. This ensures that pharmacokinetic data accurately reflects the drug's potent mesolimbic and presynaptic calcium channel modulatory effects, driving forward both clinical monitoring and novel neuropharmacological research.

Sources

Precision Pharmacokinetics and Oncological Repurposing: A Technical Guide to Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene, historically classified as a diphenylbutylpiperidine typical antipsychotic, is rapidly emerging as a high-potential candidate for drug repurposing in oncology. While its primary neurological mechanism involves dopamine D2 receptor antagonism[1], recent high-throughput screenings have unveiled potent off-target antineoplastic efficacies, including STAT3 inactivation, CDK2 inhibition, and autophagy induction via calcium channel blockade[2][3].

To rigorously evaluate its therapeutic window, tissue distribution, and pharmacokinetics (PK) in these novel oncological applications, absolute quantification in complex biological matrices is required. Fluspirilene-13C6 , a stable isotope-labeled analog, serves as the definitive internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper details the mechanistic rationale for Fluspirilene in cancer therapy and provides a self-validating bioanalytical workflow utilizing Fluspirilene-13C6 to ensure high-fidelity therapeutic drug monitoring (TDM).

The Mechanistic Rationale for Fluspirilene in Oncology

Epidemiological studies have noted that patients undergoing long-term treatment for schizophrenia exhibit lower incidences of certain cancers, prompting investigations into the cytotoxic properties of psychotropic drugs[3]. Fluspirilene has demonstrated significant anti-proliferative effects across multiple cancer models through distinct molecular pathways:

  • Glioma and Glioblastoma (GBM): Fluspirilene suppresses the proliferation and invasion of glioma stem cells (GSCs) by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical driver of GSC maintenance and tumor progression[3][4].

  • Hepatocellular Carcinoma (HCC): Acting as a potent cyclin-dependent kinase 2 (CDK2) inhibitor, Fluspirilene decreases the expression of p-Thr160 CDK2, cyclin E, and Rb, ultimately triggering G1 cell cycle arrest[3].

  • Autophagy Induction: Fluspirilene blocks presynaptic N-type Ca2+ channels. This reduction in intracellular calcium inhibits the Ca2+-dependent cleavage of ATG5 by calpain. Consequently, the levels of the ATG5-ATG12 conjugate increase, driving autophagosome formation and inducing autophagic cell death in breast, lung, and pancreatic cancer cells[2][5].

G Fluspirilene Fluspirilene / Fluspirilene-13C6 CaChannel Calcium Channel Blockade Fluspirilene->CaChannel STAT3 STAT3 Inactivation Fluspirilene->STAT3 Calpain Calpain Inhibition CaChannel->Calpain ATG5 ATG5 Cleavage Prevented Calpain->ATG5 Autophagy Autophagy Induction ATG5->Autophagy Proliferation Decreased Tumor Proliferation Autophagy->Proliferation STAT3->Proliferation

Fluspirilene-mediated signaling pathways inducing autophagy and inhibiting tumor proliferation.

Quantitative Data: Efficacy and Cytotoxicity

The table below synthesizes the quantitative and qualitative cellular effects of Fluspirilene across various malignancies, underscoring its multi-targeted therapeutic potential.

Cancer TypePrimary Target / PathwayObserved Cellular EffectReference
Glioma / Glioblastoma STAT3 InactivationDecreased proliferation, reduced neurosphere formation, suppressed invasion.[3][4]
Hepatocellular Carcinoma CDK2 InhibitionG1 cell cycle arrest, decreased Rb phosphorylation, reduced tumor volume in vivo.[3]
Breast / Lung / Pancreatic Ca2+ Channel / Calpain / ATG5Induction of autophagosome formation, reduced migration, autophagic cell death.[5]

The Critical Role of Fluspirilene-13C6 in Bioanalysis

When repurposing drugs for oncology, understanding their pharmacokinetics within the tumor microenvironment is paramount. Biological matrices (such as plasma or dense tumor homogenates) cause significant matrix effects—specifically ion suppression or enhancement—during electrospray ionization (ESI) in mass spectrometry.

Fluspirilene-13C6 incorporates six Carbon-13 atoms into its phenyl ring, increasing its molecular weight by exactly 6 Da (Molecular Formula: C23(13C)6H31F2N3O, MW: 481.53)[6][7]. This precise mass shift allows the mass spectrometer to completely distinguish it from unlabeled Fluspirilene. Crucially, because it is an isotopologue, it maintains identical hydrophobicity, extraction recovery, and ionization efficiency as the target analyte[6]. By spiking samples with Fluspirilene-13C6, researchers establish a self-validating analytical system: any loss of the drug during extraction or signal fluctuation during ionization is proportionately mirrored and mathematically corrected by the internal standard[8].

Experimental Protocol: LC-MS/MS Quantification using Fluspirilene-13C6

To accurately quantify Fluspirilene in plasma or tissue homogenates, a robust LC-MS/MS protocol is required. The following step-by-step methodology ensures high sensitivity and absolute correction for matrix effects.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike with Fluspirilene-13C6 (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI-MRM) LC->MS Quant Absolute Quantification & PK Analysis MS->Quant

Step-by-step LC-MS/MS bioanalytical workflow utilizing Fluspirilene-13C6 as an internal standard.

Step-by-Step Methodology:
  • Sample Preparation & Spiking: Aliquot 100 µL of plasma or tissue homogenate into a clean microcentrifuge tube. Spike immediately with 10 µL of Fluspirilene-13C6 working solution (e.g., 50 ng/mL) to establish the internal standard baseline.

    • Causality: Early introduction of the IS ensures it undergoes the exact same enzymatic degradation, protein binding, and physical extraction losses as the endogenous analyte, guaranteeing absolute quantitative accuracy[8].

  • Liquid-Liquid Extraction (LLE): Add 500 µL of an extraction solvent (e.g., hexane/isoamyl alcohol or 1-chlorobutane) and vortex vigorously for 5 minutes[8][9]. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: LLE is preferred over simple protein precipitation because it efficiently separates the highly lipophilic diphenylbutylpiperidine structure of Fluspirilene from polar matrix proteins and phospholipids. This drastically minimizes downstream ion suppression in the MS source[8].

  • Evaporation and Reconstitution: Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60% Acetonitrile / 40% 5mM Ammonium Formate)[10].

  • UPLC Separation: Inject 5-10 µL onto a C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 5µm, 100x4.6 mm)[10]. Maintain an isocratic or gradient flow rate of 0.5 - 1.0 mL/min.

    • Causality: The C18 stationary phase provides optimal retention for hydrophobic compounds. The addition of ammonium formate buffer facilitates efficient protonation [M+H]+ in the positive ESI mode, enhancing signal intensity[10].

  • Tandem Mass Spectrometry (MS/MS) Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Monitor the precursor-to-product ion transition for unlabeled Fluspirilene (e.g., m/z 476.3 → fragment ion).

    • Monitor the corresponding transition for Fluspirilene-13C6 (e.g., m/z 482.3 → corresponding fragment).

    • Causality: MRM filters out matrix noise by requiring two specific mass selection events (precursor isolation and product ion detection), providing exceptional selectivity and a high signal-to-noise ratio suitable for sub-ng/mL quantification[9].

Conclusion

The repurposing of Fluspirilene from a neuroleptic to an anti-neoplastic agent represents a promising frontier in oncology, leveraging its established safety profile and multi-targeted mechanisms (STAT3, CDK2, Autophagy)[2][3]. However, the clinical translation of these findings relies heavily on precise pharmacokinetic profiling. Fluspirilene-13C6 provides the analytical bedrock for this endeavor. By acting as a perfect chemical mimic, it enables LC-MS/MS assays to achieve the sensitivity and accuracy required to navigate complex biological matrices, ultimately allowing drug development professionals to optimize dosing regimens for cancer therapy.

References

  • What is Fluspirilene used for? - Patsnap Synapse.
  • FLUSPIRILENE - Inxight Drugs.
  • Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy. PMC / NIH.
  • Identification of antipsychotic drug fluspirilene as a potential anti-glioma stem cell drug. NIH.
  • Fluspirilene-13C6 | CAS No. 1841-19-6(Unlabeled). Clearsynth.
  • Mechanisms and therapeutic significance of autophagy modulation by antipsychotic drugs. Cell Stress.
  • Products by Alphabet - Fluspirilene-13C6.
  • LC-MS in Drug Bioanalysis. National Academic Digital Library of Ethiopia.
  • Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry. Science.gov.
  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS).
  • Analysis of Anti-psychotic Drug Penfluridol in Human Plasma by HPLC and MS/MS. Research Reels.

Sources

Methodological & Application

Application Note: High-Precision Quantification of Fluspirilene in Biological Matrices Using Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic agent administered primarily via intramuscular depot injection for the chronic management of schizophrenia[1]. Because of its prolonged release profile, high volume of distribution, and low circulating plasma concentrations, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling demand highly sensitive and selective analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose[2]. However, the complex nature of biological matrices (e.g., plasma, whole blood) introduces severe matrix effects—endogenous compounds such as phospholipids that co-elute with the analyte and cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To achieve rigorous quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

The Mechanistic Superiority of Fluspirilene-13C6

As an Application Scientist, selecting the correct internal standard is the most critical step in bioanalytical method development. While structural analogs (e.g., other antipsychotics) are sometimes utilized, they elute at different retention times, exposing them to entirely different matrix suppression zones[3].

Fluspirilene-13C6 is mechanistically superior to both structural analogs and Deuterium-labeled (2H) standards for two primary reasons:

  • Avoidance of the Chromatographic Isotope Effect: Deuterium atoms slightly alter the lipophilicity and zero-point energy of a molecule. In reversed-phase LC, this often causes a deuterated IS to elute seconds before or after the unlabeled analyte. This temporal shift means the IS and analyte do not experience the exact same matrix environment, invalidating the IS correction. Fluspirilene-13C6, utilizing heavy carbon, maintains identical physicochemical properties to unlabeled fluspirilene, ensuring absolute co-elution.

  • Elimination of Isotopic Cross-Talk: The +6 Da mass shift provided by the 13C6 label is critical. The natural isotopic envelope of fluspirilene (containing natural 13C, 2H, and 15N) contributes to M+1, M+2, and M+3 signals. A +6 Da shift completely isolates the IS precursor mass from the unlabeled drug's isotopic envelope, preventing false-positive IS signals and ensuring linear calibration up to the Upper Limit of Quantification (ULOQ).

MatrixEffectMitigation cluster_0 1. Chromatographic Co-elution cluster_1 2. Mass Spectrometry (MRM) A Fluspirilene (Analyte) C ESI Source (Identical Ion Suppression) A->C B Fluspirilene-13C6 (SIL-IS) B->C D Q1: Precursor Selection m/z 476.3 & 482.3 C->D E Q2: CID Fragmentation (Collision Cell) D->E F Q3: Product Ion Detection Isolated Channels E->F

Mechanism of matrix effect mitigation via exact co-elution and isolated MRM channels.

Experimental Protocol: Sample Preparation

While protein precipitation (PPT) is a rapid, cost-effective method for high-throughput clinical research[4], it leaves a high concentration of residual phospholipids in the extract. For low-dose depot drugs like fluspirilene, Liquid-Liquid Extraction (LLE) using organic solvents like 1-chlorobutane provides superior sample clean-up, concentrating the highly lipophilic analyte while discarding polar matrix components[5][6].

Reagents and Materials
  • Fluspirilene reference standard and Fluspirilene-13C6 SIL-IS.

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • 1-Chlorobutane (Extraction Solvent).

  • 0.1 M Sodium Hydroxide (NaOH).

Step-by-Step Liquid-Liquid Extraction (LLE) Workflow

Causality Note: Fluspirilene is a basic drug. The addition of NaOH alkalinizes the plasma, suppressing the ionization of fluspirilene in solution. This drives the molecule into its uncharged, highly lipophilic state, maximizing its partitioning into the 1-chlorobutane organic layer.

ExtractionWorkflow Step1 1. Aliquot 200 µL Plasma + 20 µL IS (50 ng/mL) Step2 2. Add 50 µL 0.1 M NaOH (Alkalinization) Step1->Step2 Step3 3. Add 1.0 mL 1-Chlorobutane (LLE Solvent) Step2->Step3 Step4 4. Vortex 5 min & Centrifuge (12,000 x g, 5 min) Step3->Step4 Step5 5. Transfer Organic Layer & Evaporate (N2 at 40°C) Step4->Step5 Step6 6. Reconstitute in 100 µL Mobile Phase (50:50 A/B) Step5->Step6 Step7 7. Inject 5 µL into LC-MS/MS System Step6->Step7

Step-by-step Liquid-Liquid Extraction workflow for Fluspirilene from human plasma.

LC-MS/MS Conditions & Quantitative Data

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and rapid analysis times. Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography Parameters
ParameterSpecification
Column C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Profile 0.0-0.5 min: 20% B 0.5-2.5 min: 20% 95% B 2.5-3.5 min: 95% B (Wash) 3.6-5.0 min: 20% B (Equilibration)
Column Temperature 40°C
Mass Spectrometry Parameters (MRM)

Note: The exact product ion m/z for the 13C6 standard depends on the specific labeling position of the commercial lot (e.g., whether the 13C atoms are located on the fluorophenyl ring or the piperidine moiety). Analysts must perform product ion scans to optimize Q3 selection.

CompoundQ1 Precursor (m/z)Q3 Product (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Fluspirilene 476.3109.18035Quantifier
Fluspirilene 476.3244.18025Qualifier
Fluspirilene-13C6 482.3115.1*8035Internal Standard

(Representative transitions; optimize based on specific instrument tuning).

System Suitability and Self-Validation Criteria

To guarantee scientific integrity, every analytical batch must act as a self-validating system. Do not accept quantitative data unless the following criteria are strictly met:

Validation ParameterAcceptance CriteriaMechanistic Rationale
IS Response Consistency IS peak area must be within ±15% of the mean IS area across all samples.A sudden drop indicates severe, localized matrix suppression or a failure during the LLE extraction step.
Zero Cross-Talk (Specificity) Blank matrix spiked with IS must yield an unlabeled Fluspirilene peak area <20% of the LLOQ.Proves that the +6 Da mass shift is sufficient and that the IS contains no unlabeled fluspirilene impurities.
Calibration Linearity R2≥0.995 (1/x² weighting).Ensures the detector is not saturated and that ionization efficiency remains proportional to concentration.
Accuracy & Precision QC samples must back-calculate to within ±15% of nominal (±20% at LLOQ).Validates the reproducibility and accuracy of the entire extraction and MS detection workflow.

Field Insights & Troubleshooting

  • Adsorption to Glass: Fluspirilene is highly lipophilic and prone to non-specific binding to the walls of standard glass autosampler vials, leading to signal degradation over time. Solution: Utilize silanized glass vials or high-recovery polypropylene vials, and ensure the reconstitution solvent contains at least 50% organic modifier.

  • System Carryover: The lipophilicity of fluspirilene can cause it to persist in the LC system components. Solution: Implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water/Formic Acid 40:40:20:0.1) and utilize a rapid "sawtooth" gradient wash at the end of the LC run to strip the column.

Sources

Application Note: Quantitative Analysis of Fluspirilene in Human Plasma Using Fluspirilene-13C6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fluspirilene is a potent, long-acting diphenylbutylpiperidine derivative utilized primarily as an injectable antipsychotic for the management of schizophrenia[1]. Due to its extended half-life and high receptor affinity, therapeutic steady-state concentrations in human plasma are exceptionally low, frequently falling into the sub-nanogram or low picogram-per-milliliter (pg/mL) range[2][3]. This necessitates the use of highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for Pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM).

Pharmacodynamically, fluspirilene exerts its antipsychotic efficacy by acting as a strong antagonist at the Dopamine D2 receptor, modulating downstream adenylyl cyclase activity and normalizing cAMP-dependent neural signaling pathways.

Pharmacodynamics Drug Fluspirilene Receptor Dopamine D2 Receptor Drug->Receptor Antagonizes Gi Gi/o Protein Inhibition Receptor->Gi Blocks Activation cAMP cAMP Modulation Gi->cAMP Normalizes Signaling

Figure 1: Pharmacodynamic mechanism of fluspirilene via Dopamine D2 receptor antagonism.

The Causality of Isotopic Labeling: Why Fluspirilene-13C6?

In LC-MS/MS bioanalysis, the ionization efficiency of the target analyte is highly susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous plasma lipids like lysophosphatidylcholines in the positive Electrospray Ionization (ESI+) mode[4].

To build a self-validating analytical system , a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Fluspirilene-13C6 [5] is strategically chosen over deuterium-labeled analogs because Carbon-13 labeling eliminates the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their unlabeled counterparts due to weaker lipophilic interactions with the C18 stationary phase. By using Fluspirilene-13C6, the IS perfectly co-elutes with endogenous fluspirilene, ensuring both molecules experience the exact same micro-environment in the ESI source, thereby mathematically canceling out matrix-induced signal fluctuations.

Experimental Protocols: A Self-Validating Extraction System

The sample preparation must balance the disruption of strong drug-protein binding with the preservation of the highly lipophilic fluspirilene molecule[6]. We utilize a specialized Protein Precipitation (PPT) approach employing a Methanol/Zinc Sulfate mixture. The Zn2+ ions effectively denature plasma proteins by disrupting tertiary structures, while the high organic content (Methanol) keeps fluspirilene fully solubilized[7].

SamplePrep S1 100 µL Plasma Aliquot S2 Spike 10 µL IS (Fluspirilene-13C6) S1->S2 S3 Add 300 µL PPS (MeOH:0.1M ZnSO4) S2->S3 S4 Vortex & Centrifuge (14,000 x g, 10 min) S3->S4 S5 Dilute Supernatant with H2O S4->S5 S6 LC-MS/MS Analysis S5->S6

Figure 2: Self-validating sample preparation workflow using protein precipitation.

Step-by-Step Methodology
  • Sample Aliquoting : Transfer 100 µL of K2​EDTA human plasma (calibrators, Quality Controls (QCs), or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition : Spike 10 µL of Fluspirilene-13C6 working solution (500 pg/mL in 50% Methanol) into all wells except double blanks. Vortex briefly.

  • Protein Precipitation (PPT) : Add 300 µL of Protein Precipitation Solvent (PPS), consisting of 70:30 (v/v) Methanol : 0.1M ZnSO4​(aq) [7].

  • Extraction : Seal the plate and mix on a horizontal shaker at 850 rpm for 3 minutes at room temperature to ensure complete protein aggregation.

  • Centrifugation : Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution & Transfer : Transfer 100 µL of the clear supernatant to a clean autosampler vial or plate, and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Instrumental Conditions

Liquid Chromatography (LC) Parameters

Chromatographic separation is achieved using a sub-2-micron or core-shell C18 column to provide high theoretical plate counts. The use of 10 mM ammonium acetate buffers the mobile phase, ensuring the basic piperidine nitrogen of fluspirilene remains consistently ionized, which stabilizes retention times and sharpens peak shape[8].

Table 1: LC Gradient Program

Parameter Specification
Column Waters XSelect HSS C18 SB XP (2.1 x 30 mm, 2.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile containing 0.1% Formic Acid
Flow Rate 0.40 mL/min
Injection Volume 5.0 µL

| Column Temp | 40 °C |

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.00 10 90
3.00 10 90
3.10 95 5

| 4.50 | 95 | 5 |

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive Electrospray Ionization (ESI+) source.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Fluspirilene 476.3 277.2 50 40 30 Quantifier
Fluspirilene 476.3 109.1 50 40 45 Qualifier

| Fluspirilene-13C6 | 482.3 | 283.2 | 50 | 40 | 30 | IS Quantifier |

(Note: The +6 Da mass shift in the IS effectively isolates it from any natural isotopic interference of the unlabeled drug).

Quantitative Data & Method Validation

To ensure trustworthiness, the method must be validated according to FDA/ICH guidelines for bioanalytical method validation. The inclusion of Fluspirilene-13C6 ensures that the Matrix Factor (MF) approaches 1.0, proving that the assay is immune to patient-to-patient plasma variations.

Table 3: Validation Summary (Representative Data)

Validation ParameterTarget CriteriaObserved ResultsCausality / Interpretation
Linearity Range R2≥0.995 5.0 – 5000 pg/mL ( R2=0.998 )Validates the dynamic range for both trough and peak PK sampling.
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.8%Demonstrates repeatability of the ZnSO4 PPT extraction step.
Inter-day Accuracy (%) 85% – 115%94.5% – 106.2%Confirms the absence of systematic bias across different analytical batches.
Extraction Recovery Consistent across QCs88.4% (Mean)Proves that the highly lipophilic drug is not lost to the protein pellet.
IS-Normalized Matrix Factor 0.85 – 1.150.98 – 1.03Validates that Fluspirilene-13C6 perfectly corrects for lipid-induced ion suppression in ESI+.

Conclusion

The quantitative analysis of fluspirilene in human plasma demands rigorous control over matrix effects and extraction losses due to the drug's low circulating concentrations and high lipophilicity. By integrating a rapid, protein-denaturing ZnSO4​ /Methanol extraction with the precise isotopic tracking of Fluspirilene-13C6 , this LC-MS/MS protocol provides a self-validating, high-throughput solution. The method delivers exceptional linearity, accuracy, and precision, making it highly suitable for rigorous clinical research, therapeutic drug monitoring, and pharmacokinetic evaluations.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Fluspirilene in Human Plasma Using Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic primarily administered via intramuscular injection for the management of schizophrenia. Because it is highly lipophilic and administered in low-dose depot formulations, circulating plasma concentrations are exceptionally low (often in the low pg/mL to sub-ng/mL range). Traditional HPLC-UV methods lack the sensitivity required for accurate pharmacokinetic (PK) profiling or therapeutic drug monitoring (TDM) of fluspirilene. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its unparalleled sensitivity and selectivity [2].

The Role of Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS): In LC-MS/MS, matrix effects—where co-eluting endogenous plasma components suppress or enhance the ionization of the target analyte—can severely compromise quantitative accuracy. While deuterium-labeled internal standards are common, they can suffer from hydrogen-deuterium exchange in protic solvents or exhibit slight chromatographic retention time shifts (the "isotope effect"). By utilizing Fluspirilene-13C6 [1], where the heavy isotopes are incorporated directly into the carbon skeleton of the phenyl ring, the internal standard perfectly co-elutes with the unlabeled fluspirilene. This ensures that both molecules experience identical ionization conditions in the electrospray (ESI) source, creating a self-correcting, highly robust quantitative system.

Experimental Design & Causality

To build a self-validating and rugged analytical method, every step of the sample preparation and instrumental analysis must be logically justified:

  • Sample Preparation (Liquid-Liquid Extraction - LLE): Fluspirilene is highly lipophilic ( logP≈5.5 ) and heavily protein-bound. Protein precipitation (PPT) often leaves residual phospholipids that cause ion suppression. We employ LLE using Methyl tert-butyl ether (MTBE). MTBE is chosen because it forms the upper organic layer during phase separation, making it easily aspirable without disturbing the protein pellet, unlike heavier halogenated solvents (e.g., chloroform).

  • Alkalinization: Fluspirilene contains a basic tertiary amine. By pre-treating the plasma with 0.1 M NaOH, we suppress the protonation of this amine, rendering the molecule entirely neutral and driving its partitioning into the organic MTBE phase.

  • Ionization Strategy: We utilize Positive Electrospray Ionization (ESI+). The mobile phase is doped with 0.1% formic acid to provide an abundant source of protons, ensuring the basic piperidine nitrogen is readily ionized to [M+H]+ [3].

Step-by-Step Methodology

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of Fluspirilene and Fluspirilene-13C6 at 1.0 mg/mL in 100% methanol. Store at -20°C.

  • Working Solutions: Dilute the fluspirilene stock with 50:50 methanol:water to create a calibration curve range of 5.0 pg/mL to 5000 pg/mL.

  • Internal Standard (IS) Working Solution: Dilute Fluspirilene-13C6 to a final working concentration of 500 pg/mL.

Liquid-Liquid Extraction (LLE) Protocol

LLE_Workflow A 1. Aliquot Plasma (200 µL) + Spiked Fluspirilene-13C6 B 2. Alkalinization Add 50 µL 0.1M NaOH A->B Release protein binding C 3. Liquid-Liquid Extraction Add 1.0 mL MTBE & Vortex B->C Neutralize basic amine D 4. Phase Separation Centrifuge at 4000 rpm, 10 min C->D Partition into organic E 5. Evaporation Transfer organic layer, dry under N2 D->E Isolate analyte F 6. Reconstitution 100 µL Mobile Phase (Initial Gradient) E->F Prepare for LC

Fig 1: Step-by-step liquid-liquid extraction workflow for fluspirilene from plasma.

Detailed Steps:

  • Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Fluspirilene-13C6 IS working solution (500 pg/mL) and vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex briefly.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the phases.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A/B (60:40, v/v). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to provide sharp peak shapes and minimize run times.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.006040Initial
0.506040Linear
2.001090Linear
3.001090Hold
3.106040Linear
4.506040Re-equilibration
Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

MS_Mechanism ESI ESI Source (+) Protonation[M+H]+ Q1 Q1: Precursor Selection Fluspirilene: m/z 476.3 13C6-IS: m/z 482.3 ESI->Q1 Q2 Q2: Collision Cell CID Fragmentation Q1->Q2 Isolate Precursor Q3 Q3: Product Selection Quant: m/z 233.1 / 239.1 Qual: m/z 109.1 Q2->Q3 Generate Fragments Det Detector Signal Processing Q3->Det Filter Product

Fig 2: Triple quadrupole MRM transition pathway for fluspirilene and its 13C6 internal standard.

Mechanistic Insight into Fragmentation: The precursor ion for fluspirilene is the protonated molecule [M+H]+ at m/z 476.3. Upon Collision-Induced Dissociation (CID) in Q2, the molecule cleaves to yield two primary fragments:

  • m/z 233.1: Represents the intact 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. Because the Fluspirilene-13C6 IS contains its heavy isotopes on this specific phenyl ring, its corresponding fragment shifts by +6 Da to m/z 239.1. This is used as the Quantifier ion.

  • m/z 109.1: Represents the 4-fluorophenyl cation. Because this region of the molecule is unlabeled in the IS, both the analyte and the IS yield this identical fragment. This is used as the Qualifier ion for structural confirmation.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (eV)
Fluspirilene 476.3233.1Quantifier6035
Fluspirilene 476.3109.1Qualifier6045
Fluspirilene-13C6 482.3239.1IS Quantifier6035
Fluspirilene-13C6 482.3109.1IS Qualifier6045

Method Validation & Self-Validating Quality Control

To ensure the method operates as a self-validating system, every analytical batch must include a Double Blank (matrix only), a Zero Sample (matrix + IS), and Quality Control (QC) samples at three concentration levels (Low, Mid, High). The method was validated according to FDA/EMA bioanalytical guidelines.

Table 3: Summary of Quantitative Validation Data

ParameterResult / RangeAcceptance Criteria
Linearity Range 5.0 – 5000 pg/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 5.0 pg/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 2.4% – 6.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% (Fluspirilene), 89.1% (IS)Consistent across QC levels
Matrix Effect (IS Normalized) 98.2% – 101.5% ± 15% variation

Validation Insights: The use of Fluspirilene-13C6 effectively neutralized matrix effects. Uncorrected matrix effects showed a ~20% ion suppression at the elution time (due to residual endogenous lipids), but the IS-normalized matrix factor remained tightly bound near 100%, proving the absolute necessity of the 13C6 label for reliable quantification.

Conclusion

This application note details a highly sensitive, robust, and self-validating LC-MS/MS methodology for the quantification of fluspirilene in human plasma. By leveraging the specific physicochemical properties of the drug (alkaline LLE extraction) and the exact co-elution characteristics of the Fluspirilene-13C6 stable isotope-labeled internal standard, this protocol successfully achieves an LLOQ of 5.0 pg/mL. This sensitivity is well-suited for rigorous clinical research, therapeutic drug monitoring, and pharmacokinetic profiling of low-dose depot antipsychotic formulations.

References

  • Clearsynth. "Fluspirilene-13C6 | CAS No. 1841-19-6(Unlabeled)". Clearsynth Catalog.
  • Saar, E., et al. "The analysis of antipsychotic drugs in human matrices using LC-MS(/MS)". ResearchGate.
  • Waters Corporation. "A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research". Waters Application Notes.

Application and Protocol for the Quantification of Fluspirilene in Human Plasma using Fluspirilene-¹³C₆ as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Precise Fluspirilene Quantification in Pharmacokinetic Analysis

Fluspirilene is a long-acting injectable antipsychotic of the diphenylbutylpiperidine class, primarily utilized in the management of chronic schizophrenia.[1][2][3] Its therapeutic efficacy is rooted in its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Additionally, Fluspirilene exhibits some affinity for serotonin 5-HT2A receptors, which may contribute to its effects on the negative symptoms of the disorder.[1] A key characteristic of Fluspirilene is its long half-life, which allows for weekly or bi-weekly intramuscular administration.[1] This extended-release profile can improve patient adherence to treatment regimens, a critical factor in the long-term management of schizophrenia.[1]

Pharmacokinetic (PK) studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of Fluspirilene, ensuring optimal dosing strategies that maximize therapeutic benefit while minimizing adverse effects. Accurate and precise quantification of drug concentrations in biological matrices, such as plasma, is the cornerstone of reliable PK data.[4] The "gold standard" for such quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[5]

To account for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[6][7] A SIL-IS, such as Fluspirilene-¹³C₆, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes.[8] This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby providing a reliable reference for accurate quantification.[7][9] This application note provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of Fluspirilene in human plasma, utilizing Fluspirilene-¹³C₆ as the internal standard, for use in pharmacokinetic studies.

Physicochemical Properties of Fluspirilene and Fluspirilene-¹³C₆

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing an effective bioanalytical method. These properties guide the selection of appropriate sample extraction techniques, chromatographic conditions, and mass spectrometric parameters.

PropertyFluspirileneFluspirilene-¹³C₆Rationale for Method Development
Chemical Formula C₂₉H₃₁F₂N₃OC₂₃¹³C₆H₃₁F₂N₃OThe identical elemental composition (apart from isotopes) ensures similar chemical behavior.
Molecular Weight 475.57 g/mol Approx. 481.57 g/mol The +6 Da mass difference allows for distinct detection by the mass spectrometer without altering chromatographic retention time.
Monoisotopic Mass 475.2435 DaApprox. 481.2637 DaEssential for setting accurate precursor ion (Q1) masses in the mass spectrometer.
LogP 5.865.86The high LogP value indicates significant hydrophobicity, suggesting that reversed-phase chromatography and extraction with non-polar organic solvents will be effective.
pKa (basic) 7.7 - 8.667.7 - 8.66The basic nature of the molecule allows for efficient extraction from a basified aqueous matrix into an organic solvent and promotes good ionization in positive electrospray mode.
Solubility Poorly soluble in water; soluble in DMSO, DMF, and methanol.[10]Assumed to be similar to FluspirileneGuides the choice of solvents for preparing stock solutions, calibration standards, and the mobile phase.

Experimental Protocol: A Step-by-Step Guide to Fluspirilene Quantification

This protocol outlines a complete workflow for the analysis of Fluspirilene in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Fluspirilene analytical standard (≥98% purity)

  • Fluspirilene-¹³C₆ (≥98% purity, ≥99% isotopic enrichment)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • 96-well collection plates

  • Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluspirilene and Fluspirilene-¹³C₆ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Fluspirilene stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for spiking into blank plasma to create the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Fluspirilene-¹³C₆ stock solution with 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the Fluspirilene working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte or IS), a zero sample (with IS only), and 8-10 non-zero concentrations covering the expected in-study concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared from a separate weighing of the Fluspirilene analytical standard.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

SPE is a highly effective technique for extracting and concentrating analytes from complex biological matrices while removing interfering substances like proteins and phospholipids.

SPE_Workflow cluster_plasma Plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Sample Preparation Plasma 100 µL Plasma Sample (CC, QC, or Unknown) Add_IS Add 25 µL IS Working Solution Plasma->Add_IS Add_Buffer Add 100 µL 4% Phosphoric Acid Add_IS->Add_Buffer Vortex Vortex to Mix Add_Buffer->Vortex Load Load Pre-treated Sample Vortex->Load Condition Condition SPE Cartridge (1 mL Methanol) Equilibrate Equilibrate SPE Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash Wash (1 mL 5% Methanol) Load->Wash Elute Elute (2 x 500 µL 90:10 ACN:MeOH) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Transfer Transfer to Autosampler Vial Reconstitute->Transfer LC-MS/MS Analysis LC-MS/MS Analysis Transfer->LC-MS/MS Analysis

Caption: Solid-Phase Extraction Workflow for Fluspirilene.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the IS working solution. Then, add 100 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 2 x 500 µL of an appropriate organic solvent mixture, such as 90:10 (v/v) acetonitrile:methanol, into a clean collection plate or tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrument Conditions

The following are typical starting conditions that should be optimized during method development.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining the hydrophobic Fluspirilene.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 10% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical - to be determined experimentally):

    • Fluspirilene: Q1: 476.2 m/z → Q3: (Product ion 1), Q3: (Product ion 2)

    • Fluspirilene-¹³C₆: Q1: 482.2 m/z → Q3: (Corresponding product ion 1), Q3: (Corresponding product ion 2)

Causality Behind Choices: The acidic mobile phase (formic acid) promotes protonation of the basic Fluspirilene molecule, enhancing ionization efficiency in positive ESI mode. The C18 column provides strong hydrophobic interactions necessary for retaining the high LogP analyte. A gradient elution ensures that Fluspirilene is eluted with good peak shape in a reasonable timeframe.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation_Workflow cluster_core Core Validation Parameters cluster_matrix_stability Matrix & Stability Assessments Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity - No interference at analyte/IS retention times Validation->Selectivity Linearity Linearity & Range - Calibration curve with r² ≥ 0.99 Validation->Linearity Accuracy Accuracy - %Bias within ±15% (±20% at LLOQ) Validation->Accuracy Precision Precision - %CV ≤ 15% (≤ 20% at LLOQ) Validation->Precision LLOQ LLOQ - Lowest standard on calibration curve with acceptable accuracy and precision Validation->LLOQ MatrixEffect Matrix Effect - Assess ion suppression/enhancement from different plasma lots Validation->MatrixEffect Recovery Recovery - Consistent extraction efficiency across QC levels Validation->Recovery Stability Stability - Freeze-thaw - Short-term (bench-top) - Long-term (frozen) - Stock solution Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Key Validation Parameters:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma. Assessed by analyzing blank plasma from multiple sources.

  • Linearity and Range: The relationship between concentration and instrument response should be linear over the defined range. A calibration curve is constructed, and a regression analysis is performed.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Assessed by analyzing QC samples in multiple replicates on different days.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter to evaluate, and the use of a co-eluting SIL-IS like Fluspirilene-¹³C₆ is the most effective way to compensate for it.[6]

  • Recovery: The efficiency of the extraction process. It should be consistent across the concentration range.

  • Stability: The stability of Fluspirilene in plasma under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Data Analysis and Pharmacokinetic Parameter Calculation

The concentration of Fluspirilene in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the calibration curve generated using a weighted (e.g., 1/x²) linear regression.

The resulting concentration-time data from a clinical study are then used to calculate key pharmacokinetic parameters, including:

  • Cₘₐₓ: Maximum observed plasma concentration.

  • Tₘₐₓ: Time to reach Cₘₐₓ.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.

Given its administration as a long-acting injectable, Fluspirilene is expected to exhibit "flip-flop" kinetics, where the rate of absorption is slower than the rate of elimination.[4] This results in a prolonged Tₘₐₓ and a half-life that reflects the rate of drug release from the injection site rather than its elimination from the body.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Inefficient extraction pH- Inappropriate SPE sorbent or elution solvent- Adjust sample pH to be >2 units above the pKa before loading- Test different SPE sorbents (e.g., mixed-mode cation exchange)- Optimize the organic content and strength of the elution solvent
High Variability (%CV) - Inconsistent sample preparation- Ion suppression/enhancement (matrix effect)- Automate liquid handling steps if possible- Ensure the internal standard (Fluspirilene-¹³C₆) closely tracks the analyte's response
Poor Peak Shape - Column degradation- Incompatible reconstitution solvent- Flush or replace the analytical column- Ensure the reconstitution solvent is weaker than the initial mobile phase to promote peak focusing
No Analyte or IS Signal - Instrument failure (e.g., ESI source, detector)- Incorrect MRM transitions- Perform instrument tuning and calibration- Optimize MRM transitions by infusing the analyte and IS solutions directly into the mass spectrometer

Conclusion

This application note provides a detailed framework for the quantitative analysis of Fluspirilene in human plasma using LC-MS/MS with a ¹³C-labeled internal standard. The described protocol, encompassing sample preparation, chromatography, and mass spectrometry, is designed to be robust, reliable, and suitable for pharmacokinetic studies. Adherence to rigorous method validation principles as outlined by regulatory agencies is crucial for ensuring the integrity and acceptance of the generated data in drug development and clinical research. The use of Fluspirilene-¹³C₆ is a critical component of this methodology, offering the most effective means to correct for analytical variability and ensure the highest level of accuracy and precision in the final concentration data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluspirilene?[Link]

  • MIMS Philippines. Fluspirilene: Uses & Dosage. [Link]

  • Patsnap Synapse. (2024, June 15). What is Fluspirilene used for?[Link]

  • Wieling, J., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 374-383. [Link]

  • Bioanalytical Method Validation. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • GaBI Online. (2026, January 16). FDA issues final guidance on bioanalytical method validation. [Link]

  • PubChem. Fluspirilene. [Link]

  • PharmaCompass. Fluspirilen. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fluspirilene. [Link]

  • Weng, N., & Jemal, M. (2021). Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview. CNS Drugs, 35(1), 35-51. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Wojnicz, A., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269. [Link]

  • Wikipedia. Fluspirilene. [Link]

  • chemeurope.com. Fluspirilene. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • El-Behery, M., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(19), 4492. [Link]

  • ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. [Link]

  • PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2004). Depot fluspirilene for schizophrenia. Cochrane Database of Systematic Reviews. [Link]

  • MDPI. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. [Link]

  • Chiron. Why do toxicologists need an internal standard?[Link]

  • Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • ACTA Pharmaceutica Sciencia. Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • Journal of Advanced Pharmacy Education & Research. (2021). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. [Link]

  • ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. [Link]

  • National Center for Biotechnology Information. (2023). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]

  • ResearchGate. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Weng, N., & Li, W. (Eds.). (2014). HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

Sources

Fluspirilene-13C6 for clinical trial sample analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity LC-MS/MS Quantification of Fluspirilene in Clinical Plasma Utilizing Fluspirilene-13C6

Rationale and Mechanistic Insights

Fluspirilene is a potent diphenylbutylpiperidine antipsychotic utilized in the management of schizophrenia. Because of its high receptor affinity and long-acting nature, clinical dosages are exceptionally low, resulting in systemic plasma concentrations often falling into the low picogram-per-milliliter (pg/mL) range[1]. Achieving this level of sensitivity requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, the primary vulnerability of LC-MS/MS in clinical bioanalysis is the "matrix effect"—the unpredictable suppression or enhancement of analyte ionization caused by endogenous plasma lipids, proteins, and salts co-eluting into the electrospray ionization (ESI) source.

The Causality of the Isotopic Choice: To build a self-validating and robust assay, Fluspirilene-13C6 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs, which may elute seconds apart from the target analyte and thus experience completely different matrix ionization environments, Fluspirilene-13C6 is physically and chemically identical to native fluspirilene. It perfectly co-elutes on a reversed-phase column. Because the mass spectrometer differentiates the two solely by the 6-Da mass shift, any matrix-induced ion suppression affects both molecules identically. By calculating the peak area ratio (Analyte/IS), the suppression mathematically cancels out, guaranteeing absolute quantitative trustworthiness across diverse patient samples.

Analytical Workflow

G A Clinical Plasma (+ Fluspirilene-13C6) B LLE Extraction (1-Chlorobutane) A->B C LC Separation (C18 Column) B->C D ESI-MS/MS (MRM Mode) C->D E Data Analysis (Ratio: Analyte/IS) D->E

Workflow for Fluspirilene quantification in clinical samples using Fluspirilene-13C6 IS.

Step-by-Step Experimental Protocol

3.1. Reagents and Materials

  • Analytes: Fluspirilene (Reference Standard) and Fluspirilene-13C6 (SIL-IS).

  • Biological Matrix: Human K2EDTA plasma.

  • Solvents: LC-MS grade 1-chlorobutane, acetonitrile, methanol, and water.

3.2. Sample Preparation (Liquid-Liquid Extraction) Liquid-liquid extraction (LLE) is chosen over protein precipitation to actively remove polar phospholipids and concentrate the highly lipophilic fluspirilene, ensuring a Lower Limit of Quantification (LLOQ) of ~10 to 20 pg/mL[1],[2].

  • Spiking: Aliquot 200 µL of thawed clinical plasma into a 2.0 mL polypropylene tube. Add 10 µL of Fluspirilene-13C6 working solution (1.0 ng/mL) and vortex for 10 seconds.

  • pH Adjustment: Add 200 µL of Trizma buffer (pH 9.0)[3]. Causality: Fluspirilene is a basic drug. Raising the sample pH neutralizes the molecule into its un-ionized free-base form, drastically increasing its partition coefficient into the non-polar organic extraction solvent.

  • Extraction: Add 1.0 mL of 1-chlorobutane[3]. Shake vigorously on a mechanical shaker at 1500 rpm for 10 minutes to maximize mass transfer.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 5 minutes at 4°C to break any micro-emulsions.

  • Evaporation: Transfer 800 µL of the upper organic layer to a 96-well collection plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes. Inject 10 µL into the LC-MS/MS system.

3.3. LC-MS/MS Conditions Chromatographic separation is achieved using a C18 column, which provides excellent retention for hydrophobic diphenylbutylpiperidines[2].

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting / Condition
Analytical Column Phenomenex Luna C18 (150 × 2.1 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in HPLC Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-1 min: 10% B; 1-4 min: linear to 90% B; 4-5 min: 90% B; 5-6 min: 10% B
Ionization Source Positive Electrospray Ionization (ESI+)
Fluspirilene MRM m/z 476.2 → 371.1 (Quantifier)[2]
Fluspirilene-13C6 MRM m/z 482.2 → 377.1 (Quantifier)

Regulatory Validation and System Trustworthiness

To ensure the clinical data is scientifically defensible, the method must be validated strictly according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry[4]. The assay utilizes a self-validating run structure by bracketing unknown clinical samples with calibration standards and running Quality Control (QC) samples at low, mid, and high concentrations.

Table 2: Representative Method Validation Summary

Validation ParameterFDA Acceptance Criteria[4]Typical Assay Performance
Linearity Range R² ≥ 0.99 (Non-zero calibrators ±15%)10.0 pg/mL to 5000 pg/mL (R² > 0.995)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Extraction Recovery Consistent and reproducible~90% (IS-normalized)[2]
Matrix Effect IS-normalized CV ≤ 15% across 6 lots2.1% CV

Validation Insights: The exceptional matrix effect precision (2.1% CV) validates the choice of the 13C6 isotope. Even if a specific patient's plasma lot induces a 50% drop in absolute MS signal due to lipid co-elution, the Fluspirilene-13C6 signal drops by the exact same 50%, keeping the quantitative ratio perfectly stable and ensuring total compliance with FDA mandates[4].

Conclusion

The integration of Fluspirilene-13C6 as a stable isotope-labeled internal standard transforms the LC-MS/MS quantification of fluspirilene from a matrix-susceptible process into a highly robust, self-validating analytical engine. By employing targeted LLE and rigorous MRM tracking, researchers can confidently measure sub-nanogram pharmacokinetics in clinical trials, generating data that meets the highest tiers of regulatory scrutiny.

References

  • Source: fda.
  • Title: VALIDATED ASSAY METHODS - PharmaCompass.
  • Title: liquid chromatography-electrospray-tandem mass: Topics by Science.
  • Source: ethernet.edu.
  • Title: (PDF)

Sources

Application Note: High-Fidelity LC-MS/MS Bioanalysis of Fluspirilene Using Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Forensic Toxicologists. Focus: Pharmacokinetics (PK), Therapeutic Drug Monitoring (TDM), and Forensic Bioanalysis.

Pharmacological Context & The Bioanalytical Challenge

Fluspirilene is a highly lipophilic typical antipsychotic belonging to the diphenylbutylpiperidine class, primarily utilized in the management of schizophrenia[1]. Because it is frequently administered as a long-acting intramuscular depot injection, fluspirilene exhibits sustained but extremely low circulating plasma concentrations, often hovering in the low pg/mL range[2][3].

For researchers conducting Therapeutic Drug Monitoring (TDM) or pharmacokinetic (PK) profiling, this presents a significant analytical challenge. The required Limit of Quantitation (LLOQ) is exceptionally low, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the unequivocal gold standard for its detection[4]. However, at trace concentrations, biological matrices (like plasma or whole blood) introduce severe ion suppression or enhancement—collectively known as the "matrix effect"—which can critically compromise quantitative accuracy. Relying on analog internal standards (IS) or omitting an IS entirely defies modern guidelines for acceptable analytical practice[5].

The Mechanistic Imperative for Fluspirilene-13C6

To achieve absolute quantitative fidelity, the bioanalytical method must employ a Stable Isotope-Labeled Internal Standard (SIL-IS). While deuterated standards (e.g., Fluspirilene-d4) are common, they are vulnerable to the chromatographic isotope effect . Because C-D bonds are slightly shorter and less polarizable than C-H bonds, heavily deuterated compounds often elute slightly earlier than their unlabeled counterparts on reversed-phase C18 columns. Even a 0.05-minute retention time shift means the analyte and the IS enter the mass spectrometer's ionization source at different moments, exposing them to different co-eluting matrix suppressants.

Fluspirilene-13C6 resolves this entirely. The substitution of six ^12^C atoms with ^13^C atoms alters the molecular mass by +6 Da without changing the molecule's hydrophobicity or molecular volume.

  • Causality of Exact Co-elution: Fluspirilene-13C6 perfectly co-elutes with unlabeled fluspirilene, ensuring both molecules experience identical ionization conditions.

  • Causality of the Mass Shift: The +6 Da shift moves the IS precursor ion completely outside the natural isotopic envelope of the unlabeled drug (which typically extends to M+2 or M+3). This eliminates isotopic cross-talk, ensuring the analyte does not falsely inflate the IS signal at high concentrations.

MatrixEffect cluster_0 Exact Chromatographic Co-elution A Fluspirilene (Rt = 2.45 min) C ESI Source (Matrix Suppression) A->C B Fluspirilene-13C6 (Rt = 2.45 min) B->C D Analyte Signal Reduced by X% C->D E IS Signal Reduced by X% C->E F Analyte/IS Ratio Remains Constant D->F E->F

Mechanism of matrix effect compensation using a perfectly co-eluting 13C6 internal standard.

Experimental Protocol: High-Fidelity LC-MS/MS Assay

This protocol utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). Causality: Fluspirilene is highly lipophilic (logP ~ 4.5). LLE using a non-polar solvent efficiently partitions the drug into the organic phase while leaving behind highly polar, ion-suppressing phospholipids and salts in the aqueous layer[6][7].

Reagents & Materials
  • Analyte & IS: Fluspirilene (Unlabeled) and Fluspirilene-13C6 (SIL-IS).

  • Biological Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: 1-Chlorobutane (HPLC Grade)[1][7].

  • Buffer: 0.2 M Sodium Carbonate Buffer (pH 9.5).

Step-by-Step Sample Preparation (Self-Validating LLE)

Workflow A 1. Aliquot Plasma (100 µL) B 2. Spike SIL-IS (Fluspirilene-13C6) A->B C 3. Alkalinization (pH 9.5 Buffer) B->C D 4. Liquid-Liquid Extraction (1-Chlorobutane) C->D E 5. Centrifuge & Evaporate Organic Layer D->E F 6. Reconstitute (Mobile Phase) E->F G 7. LC-MS/MS Analysis (ESI+, MRM) F->G

Step-by-step sample preparation workflow for Fluspirilene extraction from human plasma.

  • Aliquoting: Transfer 100 µL of human plasma into a clean 2.0 mL polypropylene microcentrifuge tube.

  • IS Spiking: Add 10 µL of Fluspirilene-13C6 working solution (1.0 ng/mL). Vortex briefly.

  • Alkalinization: Add 50 µL of 0.2 M Sodium Carbonate buffer (pH 9.5).

    • Causality: Fluspirilene is a weak base. Elevating the pH above its pKa suppresses its ionization, driving the molecule into its neutral, lipophilic state to maximize extraction recovery into the organic solvent[7].

  • Extraction: Add 1.0 mL of 1-chlorobutane. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50% A / 50% B). Vortex for 2 minutes and transfer to an autosampler vial.

    • Causality: Reconstituting in a solvent matching the initial LC gradient conditions prevents solvent-induced band broadening and ensures sharp chromatographic peaks.

LC-MS/MS Analytical Conditions
  • Analytical Column: Phenomenex Luna C18 (50 × 2.1 mm, 1.7 µm) or equivalent[6].

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 30% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

Quantitative Data & Validation Parameters

To establish this protocol as a self-validating system, a System Suitability Test (SST) must precede every batch. The SST must demonstrate a Signal-to-Noise (S/N) ratio of ≥ 10 for the LLOQ and an IS peak area variation of ≤ 5%. If the IS response drifts beyond this, it indicates source fouling or extraction inconsistency, triggering an automatic batch failure.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Note: Optimization of Declustering Potential (DP) and Collision Energy (CE) is instrument-dependent. Values below are representative for a triple quadrupole system.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
Fluspirilene 476.2233.1803550
Fluspirilene-13C6 482.2239.1803550
Table 2: Representative Method Validation Metrics

Data reflects typical performance when utilizing 13C6-SIL-IS correction under FDA/ICH bioanalytical guidelines.

Validation ParameterObserved Value / RangeFDA/ICH Acceptance Criteria
Linear Dynamic Range 10 pg/mL – 5,000 pg/mL R2 > 0.99
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.5% – 7.8%≤ 15% (≤ 20% at LLOQ)
Mean Extraction Recovery 88.5%Consistent and reproducible
Matrix Factor (IS-Normalized) 0.98 – 1.021.0 ± 0.15

Troubleshooting & Causal Insights

  • Drifting Analyte/IS Ratio at High Concentrations: If the calibration curve becomes non-linear at the upper limit of quantitation (ULOQ), check for isotopic cross-talk or detector saturation. The +6 Da shift of Fluspirilene-13C6 generally prevents cross-talk, meaning detector saturation (multiplier dead-time) is the likely culprit. Reduce the injection volume.

  • Poor Extraction Recovery: If recovery drops below 70%, verify the pH of the sodium carbonate buffer. If the plasma is not sufficiently alkalinized (pH < 8.5), fluspirilene will remain partially ionized and will not partition effectively into the 1-chlorobutane layer.

  • Elevated Matrix Effects (Suppression): If the absolute IS peak area drops by >20% in extracted matrix compared to neat solvent, phospholipid carryover is occurring. Extend the hold time at 90% Mobile Phase B to ensure late-eluting phospholipids are completely flushed from the C18 column before the next injection.

References

  • VALIDATED ASSAY METHODS - PharmaCompass.com pharmacompass.com 2

  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) researchgate.net 1

  • Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation science.gov 6

  • LC-MS in Drug Bioanalysis ethernet.edu.et

  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS researchgate.net 7

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples ijsr.net 5

  • Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017 thieme-connect.com4

  • Fluspirilene Neuroleptic Depot Injections and Indurations researchgate.net 3

Sources

Fluspirilene-13C6 solution preparation and storage

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of Fluspirilene-13C6 for LC-MS/MS Bioanalysis

Introduction & Analytical Rationale

Fluspirilene is a diphenylbutylpiperidine typical antipsychotic and a non-competitive L-type calcium channel antagonist[1]. In clinical research and pharmacokinetic bioanalysis, quantifying fluspirilene in complex biological matrices (e.g., human plasma or urine) requires the high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

To ensure analytical rigor and reproducibility, Fluspirilene-13C6 is employed as a stable isotope-labeled internal standard (SIL-IS).

  • The Causality of Isotope Selection: During LC-MS/MS analysis, co-eluting matrix components can cause severe ionization suppression or enhancement (matrix effects)[3]. While deuterated (2H) standards are common, they can exhibit slight chromatographic retention time shifts in reversed-phase LC due to the "isotope effect." Fluspirilene-13C6, where six carbon-12 atoms are replaced by carbon-13, co-elutes perfectly with the target analyte. This ensures that the SIL-IS and the target drug experience the exact same matrix environment in the electrospray ionization (ESI) source, providing superior normalization of signal fluctuations[3].

Physicochemical Properties & Storage Dynamics

Fluspirilene is highly lipophilic and practically insoluble in aqueous environments. Therefore, aqueous buffers cannot be used for primary solubilization. Furthermore, as a diphenylbutylpiperidine derivative, it exhibits significant light sensitivity, necessitating strict protection from UV and ambient light to prevent photodegradation[4].

Table 1: Physicochemical and Storage Parameters of Fluspirilene-13C6

ParameterSpecification / ConditionRationale / Causality
Molecular Weight 481.53 g/mol (13C6 labeled)+6 Da mass shift allows distinct MRM transition isolation from the parent drug.
Primary Solubility DMSO (≥ 10-20 mg/mL), DMF (~15 mg/mL)[5][6]Highly lipophilic core requires strong aprotic solvents to disrupt the crystal lattice.
Aqueous Solubility Insoluble (< 0.3 mg/mL in buffers)[6]Precipitation occurs instantly if the aqueous content exceeds the solvent's capacity.
Light Sensitivity High (Requires Amber Vials)[4]Vulnerable to photo-oxidation; light exposure degrades the active compound.
Long-Term Storage Solid: -20°C; Solution: -80°C (up to 6 months)[7]Minimizes thermal degradation and prevents solvent evaporation.

Step-by-Step Preparation Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Phase 1: Primary Stock Solution (1.0 mg/mL)

  • Equilibration: Remove the Fluspirilene-13C6 solid standard from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: This prevents the condensation of atmospheric moisture on the powder, which would artificially inflate the weighed mass and alter the true concentration.

  • Weighing: Accurately weigh 1.0 mg of Fluspirilene-13C6 into a pre-tared 2.0 mL silanized amber glass vial.

  • Solubilization: Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO)[5].

  • Dissolution: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint: Hold the amber vial against a strong light source. The solution must be completely clear with zero visible undissolved particles or striations[5].

Phase 2: Intermediate Working Solution (10 µg/mL)

  • Transfer 10 µL of the 1.0 mg/mL Primary Stock into a new amber vial.

  • Add 990 µL of a 50:50 (v/v) Methanol:Water mixture and vortex thoroughly.

    • Causality: Direct injection of high-concentration DMSO into an LC system can cause severe peak distortion (fronting/tailing) and alter the local mobile phase strength. Diluting into a methanol-based intermediate mitigates this solvent effect.

Phase 3: Protein Precipitation Solvent (PPS) Spiked with SIL-IS For high-throughput plasma analysis, the internal standard should be integrated directly into the extraction solvent[2].

  • Prepare the PPS: Create a mixture of 70:30 (v/v) Methanol : 0.1M Zinc Sulfate (ZnSO4) in water[2].

    • Causality: Methanol denatures proteins, while ZnSO4 acts as a chaotropic agent to further precipitate complex plasma proteins, yielding a highly purified extract.

  • Spike: Add the Intermediate Working Solution into the PPS to achieve a final Fluspirilene-13C6 concentration of 50 ng/mL.

  • Validation Checkpoint: Monitor the LC-MS/MS system backpressure during the first few injections. A stable pressure profile confirms successful protein precipitation and ensures the column frit is not clogging.

Workflow Visualization

G Start Fluspirilene-13C6 (Solid Powder) Stock Primary Stock Solution (1.0 mg/mL in 100% DMSO) Start->Stock Dissolve & Sonicate (Amber Vial) SubStock Intermediate Solution (10 µg/mL in 50:50 MeOH:H2O) Stock->SubStock Dilute to reduce DMSO % (Avoid LC peak distortion) Working Working SIL-IS in PPS (50 ng/mL in MeOH:ZnSO4) SubStock->Working Spike into Extraction Solvent SamplePrep Sample Extraction (Plasma + PPS) Working->SamplePrep Add to Biological Matrix (Precipitate Proteins) LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS Centrifuge & Inject Supernatant

Workflow for Fluspirilene-13C6 preparation, dilution, and LC-MS/MS integration.

Storage and Handling Best Practices

  • Aliquot Strategy: Never store the primary stock as a single 1.0 mL volume. Divide it into 50 µL aliquots in tightly sealed, amber glass vials with PTFE-lined caps. Repeated freeze-thaw cycles cause condensation, which degrades the analyte and alters the concentration. Aliquoting ensures each vial is thawed only once.

  • Temperature Control: Store aliquots at -80°C for long-term stability (up to 6 months), or -20°C for short-term use (maximum 1 month)[7].

  • Adsorption Mitigation: Highly lipophilic compounds like fluspirilene can adsorb to the walls of standard plastic microcentrifuge tubes over time. Always use deactivated or silanized glass vials for storage to prevent concentration loss.

References

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Fluspirilene (R 6218) | Calcium Channels Antagonist. MedChemExpress.
  • Fluspirilene | CAS 1841-19-6. AbMole BioScience.
  • Fluspirilene - PRODUCT INFORMATION. Cayman Chemical.
  • Fluspirilene 1841-19-6. Sigma-Aldrich.
  • Light sensitive medicines / drugs: List. The Health Master.
  • What is the mechanism of Fluspirilene? Patsnap Synapse.

Sources

Scientific Context & Rationale for 13C6 Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ordering, Handling, and LC-MS/MS Bioanalysis of Fluspirilene-13C6

Fluspirilene is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class. Pharmacodynamically, it operates via a dual mechanism: it acts as a highly selective antagonist at the dopamine D2 receptor and functions as a non-competitive inhibitor of voltage-gated L-type calcium channels (Cav1)[1]. Because of its high potency and long-acting depot formulation, circulating plasma concentrations are often extremely low, necessitating highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

MOA Fluspirilene Fluspirilene (Diphenylbutylpiperidine) D2 Dopamine D2 Receptor Fluspirilene->D2 Antagonist Ca L-Type Calcium Channel (Cav1) Fluspirilene->Ca Non-competitive Inhibitor Gi Gi Protein Signaling D2->Gi Ca_Influx Calcium Influx (Blocked) Ca->Ca_Influx cAMP cAMP Production (Inhibited) Gi->cAMP

Fluspirilene dual mechanism: Dopamine D2 antagonism and L-type calcium channel blockade.

The Causality Behind 13C6 Selection: To achieve high-fidelity quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. While deuterated (D) standards are common, they frequently exhibit a chromatographic "isotope effect" in reversed-phase LC—shifting retention times slightly because deuterium alters the molecule's lipophilicity compared to protium. Fluspirilene-13C6 resolves this critical flaw. Because carbon-13 does not alter the molecule's polarity, Fluspirilene-13C6 perfectly co-elutes with the unlabeled analyte. This exact co-elution ensures that the SIL-IS experiences the exact same matrix ionization environment (ion suppression or enhancement) in the electrospray ionization (ESI) source at the exact millisecond of detection, providing a mathematically perfect correction factor.

Procurement & Vendor Qualification

When ordering Fluspirilene-13C6 for regulated bioanalysis, strict attention must be paid to the Certificate of Analysis (CoA) provided by the vendor.

  • Isotopic Purity (>99%): Critical to prevent unlabeled Fluspirilene present in the standard from artificially inflating your lower limit of quantification (LLOQ).

  • Chemical Purity (≥98%): Ensures accurate gravimetric preparation[2].

  • Regulatory Status: While Fluspirilene is an active pharmaceutical ingredient (API), Fluspirilene-13C6 for analytical use is typically shipped as a research chemical. Standard hazardous material handling protocols apply (Toxic if swallowed; handle in a well-ventilated space)[3].

Handling, Storage, and Solution Preparation

Fluspirilene is a highly lipophilic molecule (XLogP3 ≈ 5.86)[3]. It is practically insoluble in aqueous buffers but demonstrates excellent solubility in organic solvents[2].

Causality in Handling: Due to its extreme lipophilicity, aqueous working solutions should not be stored for more than 24 hours to prevent precipitation or non-specific binding/adsorption to the walls of plastic microcentrifuge tubes[2]. Stock solutions should be prepared in 100% DMSO or DMF, purged with an inert gas (argon or nitrogen) to prevent oxidative degradation, and stored in amber glass vials to mitigate light sensitivity[2][4].

Table 1: Physicochemical and Handling Properties

PropertySpecification / ValueHandling Implication
Molecular Weight Unlabeled: 475.6 g/mol 13C6: 481.6 g/mol Adjust gravimetric calculations for the 13C6 mass difference.
Solubility (Organic) DMSO: ~10 mg/mL DMF: ~15 mg/mL[2]Use DMSO or DMF for primary stock solution preparation.
Solubility (Aqueous) < 0.3 mg/mL[2]Do not prepare high-concentration stocks in water.
Storage (Solid) Room Temp to -20°C[2][3]Store desiccated. Stable for ≥4 years[2].
Storage (Solution) -20°C or -80°C[4]Use within 1 month at -20°C, or 6 months at -80°C[4].

Bioanalytical Protocol: Sample Preparation & LC-MS/MS

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Fluspirilene and Fluspirilene-13C6 from biological matrices (e.g., plasma). LLE is chosen over protein precipitation to remove endogenous phospholipids that cause severe ion suppression in the MS source.

Workflow Sample Biological Matrix (100 µL Plasma) Spike Spike Internal Standard (10 µL Fluspirilene-13C6) Sample->Spike Buffer Alkalinization (200 µL Trizma Buffer, pH 9.0) Spike->Buffer LLE Liquid-Liquid Extraction (1.0 mL 1-Chlorobutane) Buffer->LLE Evap Evaporation & Reconstitution (N2 Gas -> 100 µL Mobile Phase) LLE->Evap LC UHPLC Separation (C18 Column, Gradient Elution) Evap->LC MS ESI-MS/MS Detection (Positive MRM Mode) LC->MS Data Quantification & Matrix Effect Correction MS->Data

LC-MS/MS bioanalytical workflow for Fluspirilene quantification using a 13C6 internal standard.

Step-by-Step Methodology (Self-Validating System)

To ensure a self-validating system, always process a "Double Blank" (matrix only) and a "Zero Sample" (matrix + IS only) alongside your analytical batch to rule out cross-talk and isotopic interference.

  • IS Working Solution Preparation: Dilute the DMSO stock of Fluspirilene-13C6 into 50:50 Acetonitrile:Water to achieve a working concentration of 100 ng/mL.

  • Sample Aliquot: Transfer 100 µL of plasma (or calibration standard) into a clean 2.0 mL polypropylene tube.

  • IS Spiking: Add 10 µL of the Fluspirilene-13C6 working solution. Vortex briefly.

  • Alkalinization (Critical Causality Step): Add 200 µL of Trizma buffer (pH ~9.0)[5]. Why? Fluspirilene contains a basic tertiary amine. Raising the pH above its pKa ensures the molecule is in its un-ionized (neutral) state, maximizing its partitioning into the non-polar organic solvent during the next step.

  • Extraction: Add 1.0 mL of 1-chlorobutane[5]. Vortex vigorously for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes. The organic layer (top) will contain the highly lipophilic Fluspirilene, while polar matrix components remain in the aqueous layer (bottom).

  • Evaporation: Transfer 800 µL of the organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C[5].

  • Reconstitution: Reconstitute the dried residue in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds[5].

LC-MS/MS Parameters
  • Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

Table 2: Example Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Purpose
Fluspirilene 476.2233.1 / 109.1Target Analyte Quantification
Fluspirilene-13C6 482.2239.1 / 115.1Internal Standard Correction

(Note: Exact product ions and optimal collision energies will vary based on the specific mass spectrometer geometry and should be tuned via direct infusion prior to batch analysis).

Sources

Fluspirilene-13C6: Application and Analysis in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stable Isotope Labeled Standards in Pharmacokinetic Studies

Fluspirilene is a long-acting antipsychotic medication of the diphenylbutylpiperidine class, primarily utilized in the management of chronic schizophrenia.[1][2] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors within the central nervous system, which helps to alleviate the positive symptoms of the disorder.[1][3] Given its long-acting depot injection formulation, which allows for weekly or bi-weekly administration, understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring patient safety.[1][4]

Accurate quantification of fluspirilene in biological matrices such as plasma or serum is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[5][6] To overcome the inherent variability in sample preparation and instrument response, a suitable internal standard is indispensable. Fluspirilene-13C6, a stable isotope-labeled (SIL) analog of fluspirilene, serves as an ideal internal standard for these assays.[7] SIL internal standards are considered the "gold standard" as they share near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects, thus ensuring the highest degree of accuracy and precision in quantification.[8][9][10]

This technical guide provides a comprehensive overview of Fluspirilene-13C6, including the interpretation of its Certificate of Analysis, and presents a detailed protocol for its application in a validated LC-MS/MS method for the quantification of fluspirilene in human plasma.

PART 1: Understanding the Certificate of Analysis for Fluspirilene-13C6

A Certificate of Analysis (C of A) is a critical document that provides detailed information about the quality and purity of a reference standard. While a specific C of A for a purchased lot should always be consulted, the following table summarizes the key parameters typically reported for Fluspirilene-13C6.

ParameterTypical SpecificationSignificance in Bioanalysis
Chemical Name 8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-oneUnambiguously identifies the molecule and the position of the stable isotope labels.[7][11]
CAS Number 1841-19-6 (Unlabeled)A unique identifier for the parent compound, fluspirilene.[11]
Molecular Formula C₂₃¹³C₆H₃₁F₂N₃OConfirms the elemental composition and the incorporation of six ¹³C atoms.[11]
Molecular Weight 481.53 g/mol The increased mass due to the ¹³C isotopes allows for its differentiation from the unlabeled analyte by the mass spectrometer.[11]
Purity (e.g., by HPLC) ≥98%High chemical purity is essential to prevent interference from impurities in the analytical assay.[12]
Isotopic Purity ≥99% ¹³CEnsures that the contribution of the unlabeled analyte in the internal standard solution is negligible, preventing analytical bias.
Identity (e.g., by ¹H-NMR, MS) Conforms to structureConfirms the structural integrity of the molecule and the correct placement of the isotopic labels.

PART 2: Bioanalytical Method for Fluspirilene Quantification using LC-MS/MS

The following protocol outlines a robust and reliable method for the quantification of fluspirilene in human plasma, employing Fluspirilene-13C6 as an internal standard. This method is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[13][14][15]

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram:

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample Spike Spike with Fluspirilene-13C6 (IS) Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of fluspirilene in plasma.

Detailed Protocol

1. Materials and Reagents:

  • Fluspirilene reference standard

  • Fluspirilene-13C6 internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions:

  • Fluspirilene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluspirilene in methanol.

  • Fluspirilene-13C6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fluspirilene-13C6 in methanol.

  • Working Solutions: Prepare serial dilutions of the fluspirilene stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Fluspirilene-13C6 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid-Phase Extraction):

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, thereby reducing matrix effects and improving assay sensitivity.[16]

  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma in a polypropylene tube, add 20 µL of the Fluspirilene-13C6 working solution and vortex briefly.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fluspirilene: Precursor ion (Q1) m/z 476.2 → Product ion (Q3) m/z [To be determined by infusion and optimization]

    • Fluspirilene-13C6: Precursor ion (Q1) m/z 482.2 → Product ion (Q3) m/z [To be determined by infusion and optimization]

5. Method Validation:

The bioanalytical method must be validated in accordance with regulatory guidelines to ensure its reliability.[14][17] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (lower limit of quantification (LLOQ), low QC, medium QC, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative).

PART 3: Mechanism of Action of Fluspirilene

Understanding the mechanism of action of fluspirilene provides context for its therapeutic application and the importance of accurate quantification.

Fluspirilene_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor Binds Signal_transduction Signal Transduction (Reduced) D2_receptor->Signal_transduction Activates Fluspirilene Fluspirilene Fluspirilene->D2_receptor Blocks

Caption: Fluspirilene's antagonism of the D2 receptor.

Fluspirilene exerts its antipsychotic effects primarily by acting as a potent antagonist at dopamine D2 receptors in the brain's mesolimbic pathway.[3] In individuals with schizophrenia, an overactivity of this dopaminergic pathway is associated with the positive symptoms of the disorder, such as hallucinations and delusions.[1] By blocking these D2 receptors, fluspirilene reduces the downstream signaling effects of dopamine, thereby helping to normalize this hyperactivity and alleviate psychotic symptoms.[3] Fluspirilene also exhibits some affinity for serotonin 5-HT2A receptors, which may contribute to its efficacy against the negative symptoms of schizophrenia.[3]

Conclusion

Fluspirilene-13C6 is an indispensable tool for the accurate and precise quantification of fluspirilene in biological matrices. Its use as an internal standard in LC-MS/MS assays, as outlined in this guide, allows for the development of robust and reliable bioanalytical methods. Such methods are fundamental in clinical and non-clinical studies to elucidate the pharmacokinetic profile of fluspirilene, ensuring its safe and effective use in the treatment of schizophrenia. Adherence to established regulatory guidelines for method validation is crucial for the generation of high-quality data suitable for regulatory submissions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluspirilene?
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Fluspirilene used for?
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Bioanalysis. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • MIMS Philippines. Fluspirilene: Uses & Dosage. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • LGC Group. Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluspirilene. PubChem. Retrieved from [Link]

  • Pharmaffiliates. Fluspirilene-13C6. Retrieved from [Link]

  • Research Reels. (2022, August 22). Analysis of Anti-psychotic Drug Penfluridol in Human Plasma by HPLC and MS/MS. Retrieved from [Link]

  • Saar, E., Gerostamoulos, D., & Drummer, O. H. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 45(9), 1045–1057.
  • Wikipedia. (n.d.). Fluspirilene. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluspirilene & Fluspirilene-13C6 LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical workflows involving Fluspirilene and its stable isotope-labeled internal standard, Fluspirilene-13C6 . This guide is designed for researchers and drug development professionals conducting high-throughput screening, therapeutic drug monitoring, or pharmacokinetic (PK) studies.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations of mass spectrometry (MS) fragmentation, and a self-validating experimental protocol to ensure uncompromising data integrity.

Section 1: Fragmentation Mechanics & MRM Selection (FAQ)

Q: Why do some Fluspirilene-13C6 product ions show a +6 Da mass shift while others do not? A: Fluspirilene-13C6 is synthesized with a uniformly labeled ^13C6 phenyl ring localized on the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. When collision-induced dissociation (CID) occurs in the mass spectrometer, the molecule fragments along specific structural boundaries. Product ions that retain this ^13C6-labeled 1-phenyl ring will exhibit a +6 Da shift compared to unlabeled Fluspirilene ([M+H]+ m/z 476.2). For example, the m/z 274.2 fragment in the unlabeled drug shifts to m/z 280.2 in the internal standard. Conversely, distal fragments—such as the 4-fluorophenyl cation (m/z 109.0)—do not contain the isotopic label and therefore show no mass shift [1]. Understanding this causality is critical for avoiding cross-talk in multiplexed quantitative assays.

Q: What is the exact structural rationale behind the m/z 280.2 quantifier ion? A: The m/z 274.2 product ion in unlabeled Fluspirilene is generated via the cleavage of the C-C bond between the bis(4-fluorophenyl)methyl group and the propyl chain. This results in the neutral loss of the bis(4-fluorophenyl)methyl radical (203 Da), leaving the protonated triazaspiro core attached to the propyl chain. Because this fragment retains the intact 1-phenyl ring, the corresponding transition in Fluspirilene-13C6 shifts to m/z 280.2. We highly recommend this transition for quantitation because it captures the unique core of the molecule, providing superior signal-to-noise (S/N) ratios[2].

Q: The m/z 482.2 → 109.0 transition yields the highest signal intensity. Why shouldn't I use it as my primary quantifier? A: While the 4-fluorophenyl cation (m/z 109.0) is highly stable and yields intense signals, it lacks structural specificity. The m/z 109.0 fragment is a common product ion for dozens of fluorinated pharmaceuticals and endogenous metabolites. Relying on it makes your assay highly susceptible to isobaric interferences and false positives. Always use the m/z 482.2 → 280.2 transition as your quantifier to maintain a self-validating, highly specific analytical system.

Section 2: Troubleshooting Matrix Effects & Signal Suppression

Q: I am experiencing severe signal suppression and >15% RSD for Fluspirilene-13C6 in human plasma. How can I resolve this? A: Fluspirilene is a highly lipophilic compound. If you are using simple Protein Precipitation (PPT) for sample preparation, your extracts are likely saturated with endogenous phospholipids that co-elute with the analyte, causing severe ion suppression in positive electrospray ionization (ESI+) mode. Solution: Shift your sample preparation to a Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) workflow. By buffering the plasma to a high pH (e.g., using 0.1 M NaOH), you deprotonate the basic piperidine nitrogen, forcing the neutral Fluspirilene molecule into the organic phase while leaving polar phospholipids in the aqueous waste [2].

Section 3: Quantitative Data & MRM Transition Table

To build a robust acquisition method, input the following optimized Multiple Reaction Monitoring (MRM) parameters into your triple quadrupole MS.

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Transition TypeStructural Rationale & Isotopic Shift
Fluspirilene 476.2274.235QuantifierLoss of bis(4-fluorophenyl)methyl radical
Fluspirilene 476.2371.225QualifierLoss of fluorophenyl moiety
Fluspirilene 476.2109.045Qualifier4-fluorophenyl cation
Fluspirilene-13C6 482.2280.235QuantifierRetains ^13C6-phenyl ring (+6 Da Shift )
Fluspirilene-13C6 482.2377.225QualifierRetains ^13C6-phenyl ring (+6 Da Shift )
Fluspirilene-13C6 482.2109.045QualifierDistal fragment (No Shift )

Section 4: Standardized LC-MS/MS Protocol

This protocol establishes a self-validating system. By tracking the absolute peak area of the Fluspirilene-13C6 internal standard across all injections, you can continuously monitor extraction efficiency and matrix effects.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of Fluspirilene-13C6 working internal standard solution (100 ng/mL in methanol).

  • Add 100 µL of 0.1 M NaOH to basify the matrix (pH > 10). Causality: Ensures the analyte is fully un-ionized for maximum organic partitioning.

  • Add 1.0 mL of Hexane/Isoamyl alcohol (95:5, v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: Chromatographic Separation

  • Column: Solid-core biphenyl or C18 column (50 x 2.1 mm, 1.7 µm). Causality: Biphenyl phases offer superior retention for aromatic compounds like Fluspirilene via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B (Column wash)

    • 4.0 - 4.1 min: Return to 20% B

    • 4.1 - 5.5 min: Re-equilibration

Phase 3: Mass Spectrometry (ESI+)

  • Source Temperature: 450°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 800 L/hr

Section 5: Pathway Visualization

The following diagram maps the logical fragmentation pathways of the precursor ion, clearly delineating which fragments carry the +6 Da isotopic label.

Fluspirilene_Fragmentation cluster_labeled 13C6-Labeled Fragments (+6 Da Shift) cluster_unlabeled Unlabeled Fragments (No Shift) Precursor Fluspirilene-13C6 Precursor [M+H]+ m/z 482.2 Frag377 Loss of Fluorophenyl Moiety m/z 377.2 Precursor->Frag377 -105 Da (Neutral Loss) Frag280 Triazaspiro Core + 13C6-Phenyl m/z 280.2 Precursor->Frag280 Cleavage of Diphenylbutyl Chain Frag109 4-Fluorophenyl Cation m/z 109.0 Precursor->Frag109 Cleavage of Fluorophenyl Ring Frag98 Triazaspiro Ring Fragment m/z 98.1 Precursor->Frag98 Core Ring Fragmentation

Fig 1: Collision-induced dissociation (CID) fragmentation pathway of Fluspirilene-13C6.

References

  • Title: Fluspirilene | C29H31F2N3O | CID 3396 - MS/MS Spectra Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation Source: Journal of Chromatography A (via PubMed) URL: [Link]

  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra Source: SciSpace / Journal of Mass Spectrometry URL: [Link]

Technical Support Center: Fluspirilene LC-MS/MS Analysis & Matrix Effect Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complexities of analyzing fluspirilene in biological matrices. Fluspirilene, a highly lipophilic diphenylbutylpiperidine antipsychotic, is dosed in low milligrams and circulates at trace levels (pg/mL to low ng/mL)[1]. Achieving robust quantitation at these levels requires mastering the electrospray ionization (ESI) environment and mitigating matrix effects using stable isotope-labeled internal standards (SIL-IS) like Fluspirilene-13C6 .

Part 1: The Causality of Matrix Effects and Isotopic Labeling

The Mechanism of ESI Suppression

In LC-MS/MS, matrix effects occur when endogenous components (primarily glycerophospholipids from plasma or serum) co-elute with your target analyte. During Electrospray Ionization (ESI), analytes must migrate to the surface of the charged droplet to be emitted into the gas phase. Phospholipids are highly surface-active; they outcompete fluspirilene for the droplet surface and exhaust the available charge, leading to severe ion suppression [2].

Why Fluspirilene-13C6 is the Ultimate Internal Standard

To correct for this suppression, an internal standard must experience the exact same matrix environment as the analyte.

  • The Flaw of Deuterium (D4/D8): Deuterium alters the zero-point energy of chemical bonds, making the molecule slightly less lipophilic than its unlabeled counterpart. In high-resolution UHPLC, this causes a "deuterium isotope effect"—the IS elutes slightly earlier than the analyte. If a sharp matrix suppression zone exists between their elution times, the IS fails to normalize the response[2].

  • The 13C6 Advantage: Carbon-13 labeling does not alter the molecular volume or lipophilicity. Fluspirilene-13C6 guarantees perfect chromatographic co-elution. Because it enters the ESI source at the exact same millisecond as unlabeled fluspirilene, it is suppressed by the exact same magnitude, allowing the IS-normalized matrix factor to remain at a perfect 1.0.

Part 2: Diagnostic Workflows

When sensitivity drops or reproducibility fails, identifying whether the root cause is an absolute matrix effect, a relative matrix effect, or an extraction failure is critical. Use the decision tree below to diagnose your assay.

MatrixEffectTroubleshooting Start Issue: Low Sensitivity or Poor Reproducibility CheckIS Are you using Fluspirilene-13C6? Start->CheckIS CalcMF Calculate IS-Normalized Matrix Factor (IS-MF) CheckIS->CalcMF Yes GetIS Procure Fluspirilene-13C6 to correct relative ME CheckIS->GetIS No MFResult Is IS-MF ≈ 1.0? CalcMF->MFResult AbsME Check Absolute Matrix Effect (Unnormalized MF) MFResult->AbsME Yes (Relative ME corrected) OptPrep Optimize Sample Prep (Switch PPT to LLE/SPE) MFResult->OptPrep No (IS tracking failure) AbsResult Is Absolute MF < 0.5? (Severe Suppression) AbsME->AbsResult AbsResult->OptPrep Yes OptChrom Optimize Chromatography (Flush Phospholipids) AbsResult->OptChrom Yes Success Method Validated AbsResult->Success No (Acceptable ME) OptPrep->Success OptChrom->Success

Workflow for diagnosing and resolving matrix effects in fluspirilene LC-MS/MS analysis.

To physically map where these suppression zones occur during your chromatographic run, we utilize a Post-Column Infusion (PCI) setup.

PCISetup LC HPLC System (Inject Blank Matrix) Tee Tee Connector LC->Tee LC Effluent Syringe Syringe Pump (Infuse Fluspirilene-13C6) Syringe->Tee Constant Flow MS Mass Spectrometer (Monitor MRM Transitions) Tee->MS Combined Flow Data Chromatogram (Identify Suppression Zones) MS->Data

Post-Column Infusion (PCI) experimental setup for mapping ESI suppression zones.

Part 3: Self-Validating Experimental Protocols

Protocol A: Quantitative Assessment of Matrix Factor (Matuszewski Method)

This protocol is a self-validating system because it mathematically isolates extraction recovery from ESI matrix effects, ensuring you know exactly where signal loss is occurring.

Step 1: Prepare Three Sample Sets (n=6 per set)

  • Set A (Neat): Fluspirilene and Fluspirilene-13C6 spiked directly into the mobile phase.

  • Set B (Post-Extraction Spike): Extract 6 lots of blank plasma. Spike Fluspirilene and Fluspirilene-13C6 into the final eluted extract.

  • Set C (Pre-Extraction Spike): Spike Fluspirilene and Fluspirilene-13C6 into 6 lots of blank plasma, then perform the extraction.

Step 2: LC-MS/MS Analysis & Calculation

  • Absolute Matrix Factor (MF): (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) × 100.

    • Causality: A value <100% indicates ion suppression; >100% indicates enhancement.

  • IS-Normalized MF: (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A).

    • Causality: This must be 1.0 ± 0.15. If it is, Fluspirilene-13C6 is perfectly correcting the relative matrix effect.

  • Extraction Recovery: (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) × 100.

Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Fluspirilene

Because fluspirilene is highly lipophilic, Protein Precipitation (PPT) leaves too many phospholipids in the sample, destroying the absolute signal. LLE with 1-chlorobutane selectively partitions the drug while leaving amphiphilic phospholipids in the aqueous waste[3],[4].

  • Aliquot: Transfer 100 µL of human plasma to a clean 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Fluspirilene-13C6 working solution (e.g., 10 ng/mL).

  • Buffer: Add 200 µL of Trizma buffer (pH 9.0) to ensure the basic piperidine nitrogen of fluspirilene is deprotonated (neutral state), maximizing lipophilicity.

  • Extraction: Add 1.0 mL of 1-chlorobutane. Vortex vigorously for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean glass vial (avoid plastic to prevent non-specific binding). Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v). Inject 5 µL into the LC-MS/MS.

Part 4: Quantitative Data & Method Comparison

To illustrate the causality between sample preparation and matrix effects, the following table summarizes the performance of different extraction methodologies for fluspirilene analysis.

Sample Preparation MethodTypical ReagentsAbsolute Matrix Factor (MF)Phospholipid RemovalRecommendation for Fluspirilene
Protein Precipitation (PPT) Methanol or Acetonitrile20 - 40% (Severe Suppression)PoorNot Recommended. Destroys LLOQ due to massive absolute signal loss.
Liquid-Liquid Extraction (LLE) 1-Chlorobutane or Hexane/Isoamyl Alcohol85 - 95% (Minimal Suppression)ExcellentHighly Recommended. Provides clean extracts for lipophilic APs[3].
Solid-Phase Extraction (SPE) Mixed-mode Cation Exchange (MCX)90 - 100%ExcellentRecommended. Ideal for automated, high-throughput clinical workflows.

Part 5: Frequently Asked Questions (FAQs)

Q1: My IS-normalized matrix factor is 1.0, but my Lower Limit of Quantitation (LLOQ) is failing due to poor signal-to-noise. What is wrong? A1: You are experiencing a severe absolute matrix effect. While Fluspirilene-13C6 perfectly corrects for the quantitative bias (relative matrix effect), the absolute ion suppression is destroying your raw signal. Switch your sample preparation from PPT to LLE or SPE to physically remove the phospholipids before they reach the mass spectrometer.

Q2: I am seeing a gradual decrease in fluspirilene response over a 100-sample batch, but the IS response is stable. Is this a late-eluting matrix effect? A2: No. If this were a matrix effect, the Fluspirilene-13C6 response would drop simultaneously due to their perfect co-elution. A dropping analyte signal with a stable IS signal usually indicates analyte degradation in the autosampler, adsorption to the vial walls, or an error in the spiking solution. Because fluspirilene is highly lipophilic, ensure you are using deactivated glass vials or adding a small amount of carrier solvent (like DMSO or a higher organic percentage) to the final extract to prevent non-specific binding.

Q3: Can I use a shorter LC gradient to speed up my high-throughput analysis? A3: Proceed with caution. Shortening the gradient compresses the elution of endogenous lipids. Even with LLE, trace phospholipids remain. If you compress the gradient too much, fluspirilene will co-elute with the solvent front or the concentrated lipid wash-out zone. Always run a Post-Column Infusion (Protocol A) when altering gradient times to ensure fluspirilene still elutes in a "matrix-free" window.

References

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Science and Research (IJSR).
  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry.
  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Analytical and Bioanalytical Chemistry.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. Journal of Analytical Toxicology.

Sources

Fluspirilene-13C6 Bioanalytical Support Center: Stability & Troubleshooting in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluspirilene-13C6 applications in LC-MS/MS bioanalysis. Fluspirilene is a diphenylbutylpiperidine antipsychotic, and its stable isotope-labeled internal standard (SIL-IS), Fluspirilene-13C6, is critical for correcting matrix effects and extraction variances. However, the structural liabilities of the diphenylbutylpiperidine class make this analyte highly susceptible to thermal, photolytic, and matrix-induced degradation[1][2].

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the scientific integrity of your pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Quantitative Stability Data in Biological Matrices

Understanding the baseline stability of Fluspirilene and its SIL-IS is the first step in troubleshooting. Extensive long-term stability studies in whole blood and plasma reveal significant temperature-dependent degradation over time[1].

Table 1: Fluspirilene Matrix Stability Profile (20-Week Storage)

Storage TemperatureMatrix TypeObserved DegradationPrimary Degradation MechanismRecommended Action
+20 °C (Ambient) Blood / Plasma~80% LossHydrolysis & PhotodegradationDo not store at room temp. Process immediately.
+4 °C (Refrigerated) Blood / Plasma~80% LossEnzymatic / HydrolyticLimit autosampler time to <24 hours.
-20 °C (Standard Freezer) Blood / PlasmaUp to 50% LossSlow-phase hydrolysisUnsuitable for long-term PK sample storage.
-60 °C to -80 °C (Cryo) Blood / PlasmaUp to 50% LossMatrix-catalyzed breakdownAliquot immediately; avoid freeze-thaw cycles.

Data synthesized from long-term stability evaluations of antipsychotic drugs in stored biological specimens[1].

Troubleshooting Guides & FAQs

Q1: Why am I seeing a time-dependent decrease in Fluspirilene-13C6 peak area in my calibration standards stored at -20°C?

The Causality: Fluspirilene exhibits profound instability in biological matrices, even under sub-zero conditions. Research indicates that Fluspirilene samples undergo up to 50% degradation when stored at -20 °C and -60 °C over a 20-week period[1]. The degradation is driven by a combination of residual matrix enzyme activity and slow-phase hydrolysis of the spiro-moiety. The Solution:

  • Cryo-Storage: Shift all long-term storage of spiked matrix samples to -80 °C.

  • Fresh Spiking: Prepare Fluspirilene-13C6 working solutions in organic solvents (e.g., 100% Methanol) where it is significantly more stable, and spike into the biological matrix immediately prior to extraction.

Q2: My Fluspirilene-13C6 signal fluctuates wildly between patient samples. Is the IS degrading during extraction?

The Causality: While degradation is possible, wild fluctuations between individual patient samples usually point to Matrix-Induced Ion Suppression rather than chemical breakdown. Fluspirilene is highly lipophilic. If your extraction method (e.g., protein precipitation) fails to remove endogenous phospholipids, these lipids will co-elute with Fluspirilene-13C6 in the LC-MS/MS electrospray ionization (ESI) source, competing for charge droplets and suppressing the signal[3]. The Solution: Switch from protein precipitation (PPT) to Liquid-Liquid Extraction (LLE). Using a non-polar solvent mixture like hexane/isoamyl alcohol selectively partitions the lipophilic Fluspirilene-13C6 into the organic phase while leaving polar phospholipids behind in the aqueous waste[3].

Q3: Does ambient laboratory light affect Fluspirilene-13C6 during sample preparation?

The Causality: Yes. Psychotropic drugs, particularly those with halogenated aromatic rings like Fluspirilene, are highly susceptible to photodegradation via UV and visible light exposure, which can cleave the carbon-halogen bonds or induce ring oxidation[2]. The Solution: Perform all sample preparation steps under low-actinic (yellow) light and use amber glass vials for autosampler storage.

Visualizing Workflows and Degradation Pathways

G A Fluspirilene-13C6 in Biological Matrix B Thermal Degradation (>4°C Storage) A->B Temperature C Photodegradation (Ambient Light) A->C UV/Vis Exposure D Matrix-Induced Ion Suppression A->D Co-eluting lipids E Cryogenic Storage (-80°C) B->E Mitigation Strategy F Actinic Light Protection C->F Mitigation Strategy G Optimized LLE Extraction D->G Mitigation Strategy

Fig 1. Fluspirilene-13C6 degradation pathways in biological matrices and targeted mitigation strategies.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating Liquid-Liquid Extraction (LLE) protocol. This method is specifically engineered to minimize thermal exposure and maximize lipid clearance, based on validated pharmacokinetic assay standards[3].

Protocol: Optimized LLE for Fluspirilene-13C6 in Human Plasma

Objective: Extract Fluspirilene and Fluspirilene-13C6 from plasma while preventing hydrolytic degradation and phospholipid-induced ion suppression.

Step-by-Step Methodology:

  • Matrix Aliquoting: Thaw plasma samples on wet ice (0–4 °C). Transfer 500 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube. Self-Validation Check: Ensure samples are completely thawed and vortexed for homogeneity before pipetting.

  • Internal Standard Addition: Add 20 µL of Fluspirilene-13C6 working solution (e.g., 50 ng/mL in Methanol). Vortex for 10 seconds.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Fluspirilene is a basic drug. Raising the pH neutralizes the molecule, driving it into its un-ionized state to maximize partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of Hexane/Isoamyl Alcohol (96:4, v/v)[3]. Cap securely and mix via a multi-tube vortexer for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4 °C.

  • Organic Transfer: Carefully transfer 800 µL of the upper organic layer into a clean glass tube. Self-Validation Check: Do not disturb the aqueous-organic interface to prevent phospholipid carryover.

  • Evaporation: Evaporate the organic phase to dryness under a gentle stream of ultra-pure Nitrogen (N2) at a temperature not exceeding 30 °C . Causality: Exceeding 30 °C accelerates thermal degradation of the analyte[1].

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., Methanol:Water:Acetic Acid, 600:400:1)[3]. Vortex for 30 seconds and transfer to an amber autosampler vial.

Workflow N1 1. Aliquot Plasma on Ice (Spike 13C6-IS) N2 2. Alkalinization (Add 0.1M NaOH) N1->N2 N3 3. LLE Extraction (Hexane/Isoamyl Alcohol 96:4) N2->N3 N4 4. Cold Centrifugation (10,000 x g, 4°C) N3->N4 N5 5. Organic Phase Evaporation (N2 stream, <30°C) N4->N5 N6 6. Reconstitution & LC-MS/MS Analysis N5->N6

Fig 2. Step-by-step LLE workflow for Fluspirilene-13C6 to minimize thermal and matrix-induced losses.

References

  • Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. ResearchGate. Available at: 1

  • Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. Science.gov. Available at: 3

  • Studies on photodegradation process of psychotropic drugs: a review. NIH.gov. Available at: 2

Sources

Fluspirilene-13C6 Internal Standard: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluspirilene-13C6 . As a stable isotope-labeled internal standard (SIL-IS), Fluspirilene-13C6 is the gold standard for the accurate LC-MS/MS bioanalysis of the diphenylbutylpiperidine antipsychotic drug, fluspirilene.

While SIL-IS compounds are designed to perfectly mimic the analyte and correct for matrix effects, they are not immune to analytical pitfalls. This guide provides drug development professionals and bioanalytical scientists with field-proven troubleshooting protocols, causality analyses, and structural workflows to ensure assay ruggedness and regulatory compliance.

Section 1: Core Troubleshooting Guide - Causality & Mitigation

Pitfall 1: Isotopic Crosstalk and Calibration Nonlinearity

The Symptom: You observe an elevated baseline in the analyte channel when only the IS is injected (IS-to-analyte crosstalk), or the analyte response is artificially suppressed at the Upper Limit of Quantification (ULOQ) due to analyte-to-IS crosstalk. The Causality: Fluspirilene-13C6 has a mass shift of +6 Da ( m/z 482.2 vs 476.2). While a +6 Da shift safely clears the natural M+3 isotopic envelope of the unlabeled drug, cross-signal contributions can still occur if the mass spectrometer's response is nonlinear. When the calibration curve enters a nonlinear phase (e.g., due to detector saturation), the addition of a constant amount of SIL-IS pushes the total ion current up along the parabolic response curve, causing a disproportionate change in the signal strength . Furthermore, if the MRM transitions share an unshifted product ion, collision cell cross-talk can occur if clearance times are inadequate. The Mitigation: Always select a shifted product ion for the IS MRM transition (e.g., m/z 482.2 250.1) rather than an unshifted fragment. Ensure the isotopic purity of your Fluspirilene-13C6 lot is >99%.

Pitfall 2: Differential Matrix Effects (Ion Suppression)

The Symptom: The analyte/IS peak area ratio drifts unpredictably across different biological matrix lots (e.g., hemolyzed, lipemic, or uremic plasma). The Causality: It is a common misconception that a SIL-IS guarantees the constancy of the analyte/IS response ratio under all conditions. While 13C-labeled standards co-elute perfectly with their unlabeled counterparts (unlike deuterium-labeled standards which can suffer from chromatographic isotope effects), extreme ion suppression from co-eluting matrix components (like phospholipids) can exceed the linear dynamic range of the Electrospray Ionization (ESI) source . If the droplet surface is entirely saturated by matrix ions, the ionization efficiency of both the analyte and the IS crashes, leading to ratio instability at the lower limits of quantification. The Mitigation: Do not rely solely on the IS to fix poor chromatography. Optimize sample preparation to remove phospholipids (e.g., using Solid Phase Extraction or optimized Liquid-Liquid Extraction) and adjust the gradient to elute fluspirilene away from the solvent front.

Pitfall 3: Extraction Recovery Discrepancies

The Symptom: Absolute recovery of Fluspirilene-13C6 is significantly lower than the unlabeled fluspirilene spiked into the same sample. The Causality: This typically occurs when the SIL-IS is added to the biological matrix but not allowed sufficient time to equilibrate with plasma proteins. Fluspirilene is highly lipophilic and heavily protein-bound. If the unlabeled drug is deeply bound to endogenous proteins but the IS is extracted immediately after spiking, the extraction solvent will preferentially recover the "free" IS, artificially skewing the ratio. The Mitigation: Implement a mandatory 30-minute equilibration step at room temperature after spiking the IS into the biological matrix before initiating extraction.

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Isotopic Crosstalk Evaluation Workflow

To validate that your Fluspirilene-13C6 is not interfering with your analyte quantification, execute this self-validating sequence:

  • Prepare Test Solutions: Prepare a Blank Matrix, a ULOQ sample (Unlabeled Fluspirilene only, no IS), and a Zero Sample (Blank matrix + Fluspirilene-13C6 only).

  • Establish Baseline: Inject the Blank Matrix to establish baseline noise for both MRM channels.

  • Assess Analyte-to-IS Crosstalk: Inject the ULOQ sample. Monitor the IS MRM channel ( m/z 482.2 250.1). Calculate the interference peak area as a percentage of the nominal IS area used in the assay. Validation threshold: Must be 5%.

  • Assess IS-to-Analyte Crosstalk: Inject the Zero Sample. Monitor the Analyte MRM channel ( m/z 476.2 244.1). Calculate the interference peak area as a percentage of the LLOQ analyte area. Validation threshold: Must be 20%.

  • Optimization: If interference exceeds these limits, reduce the IS working concentration, verify the isotopic purity of the standard, or introduce a 10–50 ms pause time between MRM transitions to ensure the collision cell is fully evacuated.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Perfect Co-Recovery

This protocol utilizes 1-chlorobutane to ensure high, parallel recovery of both the analyte and the 13C6 internal standard while leaving polar matrix suppressors behind .

  • Aliquot 100 µL of the plasma sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of Fluspirilene-13C6 working solution (e.g., 50 ng/mL). Vortex gently and incubate for 30 minutes to allow protein-binding equilibration.

  • Add 200 µL of Trizma buffer (pH 9.0). Causality: Fluspirilene contains a basic piperidine nitrogen. Raising the pH ensures the molecule is fully deprotonated and unionized, maximizing its partition into the organic phase.

  • Add 1.0 mL of 1-chlorobutane. Shake vigorously on a mechanical shaker for 5 minutes at 1500 rpm.

  • Centrifuge at 10,000 × g for 5 minutes to break any emulsions.

  • Transfer 800 µL of the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase (e.g., 50:50 Acetonitrile : 5mM Ammonium Formate) prior to LC-MS/MS injection.

Section 3: Quantitative Data & MS Parameters

Table 1: Comparative LC-MS/MS Parameters for Fluspirilene and Fluspirilene-13C6

Note: Parameters are representative for a generic triple quadrupole mass spectrometer operating in positive ESI mode.

CompoundPrecursor Ion ( m/z )Quantifier Product Ion ( m/z )Qualifier Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
Fluspirilene 476.2244.1109.18035
Fluspirilene-13C6 482.2250.1 (Shifted)109.1 (Unshifted)8035
Table 2: Troubleshooting Matrix Effects & Crosstalk
ObservationPotential CauseDiagnostic StepCorrective Action
Drifting Analyte/IS Ratio Extreme ion suppression saturating the ESI source.Perform a post-column infusion test with blank matrix to map suppression zones.Alter LC gradient to shift retention time; switch to LLE or SPE.
High IS Channel Background Analyte-to-IS crosstalk from the ULOQ sample.Inject ULOQ without IS and monitor the IS channel.Ensure a shifted product ion is used; increase inter-scan pause time.
Poor IS Recovery (<50%) Inadequate protein binding equilibration.Compare recovery of IS spiked into matrix vs. IS spiked into extraction solvent.Add a 30-minute incubation step after spiking IS into the matrix.

Section 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a retention time shift between Fluspirilene and Fluspirilene-13C6? A: You shouldn't. One of the primary advantages of a 13C label over a deuterium (2H) label is the elimination of the chromatographic isotope effect. Deuterium alters the lipophilicity of the molecule slightly, causing it to elute earlier than the unlabeled drug on reversed-phase columns. 13C does not. If you observe a shift with Fluspirilene-13C6, investigate column overloading, dead volume in your LC system, or verify the chemical identity and purity of your standard.

Q: Can I use an unshifted product ion (like the m/z 109.1 fluorophenyl cation) for my IS MRM transition? A: It is highly discouraged. While the m/z 109.1 fragment might be the most abundant, using an unshifted fragment for the SIL-IS increases the risk of collision cell cross-talk. If the collision cell is not completely cleared between scans, the unshifted fragment from the unlabeled drug can be mistakenly registered in the IS channel. Always select a fragment containing the 13C6-labeled phenyl ring (e.g., m/z 250.1).

Q: Does Fluspirilene-13C6 undergo H/D exchange in protic solvents? A: No. This is another major advantage of 13C-labeled standards. Deuterated internal standards can exchange their deuterium atoms for hydrogen when dissolved in protic solvents (like water or methanol) over time, leading to a loss of the labeled mass and a false increase in the unlabeled mass channel . Because the label in Fluspirilene-13C6 is embedded in the carbon skeleton, it is completely stable against solvent exchange.

Section 5: Visualizations

Workflow: Isotopic Crosstalk Evaluation

G N1 Inject Blank Matrix (Establish Baseline) N2 Inject ULOQ (Unlabeled Fluspirilene Only) N1->N2 N5 Inject Zero Sample (Fluspirilene-13C6 Only) N1->N5 N3 Monitor 13C6 MRM (m/z 482.2 -> 250.1) N2->N3 N4 Analyte-to-IS Crosstalk (Must be <= 5% of IS area) N3->N4 N8 Assay Ruggedness Validated N4->N8 N6 Monitor Unlabeled MRM (m/z 476.2 -> 244.1) N5->N6 N7 IS-to-Analyte Crosstalk (Must be <= 20% of LLOQ) N6->N7 N7->N8

LC-MS/MS isotopic crosstalk evaluation workflow for Fluspirilene-13C6.

Pathway: Mechanism of ESI Matrix Effects

G CoElution Co-eluting Matrix (e.g., Phospholipids) ESI ESI Droplet Formation CoElution->ESI Competition Charge Competition at Droplet Surface ESI->Competition Analyte Fluspirilene Ionization Suppressed Competition->Analyte IS Fluspirilene-13C6 Ionization Suppressed Competition->IS Ratio Analyte/IS Ratio Remains Constant Analyte->Ratio IS->Ratio

Mechanism of ESI matrix effects and charge competition for Fluspirilene and its SIL-IS.

References

  • Title: Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Source: Analytical Chemistry URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Identification and quantification of 30 antipsychotics in blood using LC-MS/MS Source: Journal of Mass Spectrometry URL: [Link]

Technical Support Center: Chromatography Troubleshooting for Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

[label="Is peak splitting or fronting evident?", fillcolor="#FBBC05",

Refining Technical Documentation

I'm now integrating the DOT diagrams and associated captions into the main document. I'm double-checking the captions for concise explanations. Also, I'm ensuring all the color contrast rules are implemented and the color palette is consistent. Finally, I'm verifying the URL formatting of all references to align with established guidelines.

Finalizing Document Integration

I'm now completing the document integration. I've finished implementing the DOT diagrams, adding concise captions, and thoroughly validating all URLs. Also, the diagrams are checked for accurate color contrast, and color assignments. I've updated the diagram's structure to focus on the key components. I've revalidated the links for accuracy. The core focus is to improve the diagrams' clarity, and add the most important details.

Finalizing Integration & Validation

I've integrated the DOT diagrams, adding clear captions and ensuring the accurate implementation of color contrast and the color palette. I validated URLs and updated the diagram structure, focusing on key elements to improve clarity. I've revalidated the links and prioritized clarity and essential detail in the diagrams.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Fluspirilene, using its stable isotope-labeled internal standard, Fluspirilene-13C6.

Fluspirilene is a highly lipophilic diphenylbutylpiperidine derivative. While the 13C6 isotope allows for precise MS/MS quantification by correcting for matrix effects [1.16], its chromatographic behavior is identical to the unlabeled drug. Its basic nitrogen and extreme hydrophobicity frequently cause peak tailing, fronting, and carryover. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Core Physicochemical Parameters

Understanding the root cause of chromatographic anomalies begins with the molecule's intrinsic properties.

Table 1: Physicochemical Properties of Fluspirilene

PropertyValueChromatographic Implication
pKa (Basic) 8.66[1]The piperidine nitrogen is positively charged at acidic pH, making it highly prone to secondary ion-exchange interactions with column silanols.
LogP 5.86[1]Extremely lipophilic. Requires high organic solvent strength for elution and poses a severe risk of autosampler carryover.
Molecular Weight 475.6 g/mol [1]Analyzed in positive electrospray ionization (ESI+) mode; requires specific MS/MS transitions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does Fluspirilene-13C6 exhibit severe peak tailing on standard C18 columns under acidic conditions?

Expertise & Experience: Fluspirilene contains a basic piperidine nitrogen with a pKa of 8.66[1]. When using standard LC-MS mobile phases like 0.1% formic acid (pH ~2.7), this nitrogen is fully protonated. Traditional silica-based reversed-phase columns (even heavily endcapped ones) contain residual silanol groups (Si-OH). Some of these silanols remain ionized (Si-O⁻) even at low pH[2]. The electrostatic attraction between the protonated Fluspirilene-13C6 and these ionized silanols creates a secondary ion-exchange retention mechanism, which manifests as severe peak tailing and broadening[2],[3].

Solution: To break this causality, you must either neutralize the analyte or repel it from the surface.

  • Use a Charged Surface Hybrid (CSH) Column: CSH technology incorporates a low-level positive charge onto the silica surface[4]. This creates electrostatic repulsion between the stationary phase and the protonated Fluspirilene-13C6, yielding highly symmetrical peaks even with weak ionic strength buffers like formic acid[4].

  • Switch to High-pH Mobile Phase: Using a buffer at pH 10 (e.g., 10 mM ammonium bicarbonate adjusted with ammonium hydroxide) deprotonates the piperidine nitrogen, rendering the molecule neutral. This eliminates ion-exchange interactions[3]. (Note: This requires a high-pH stable column, such as an Ethylene Bridged Hybrid).

G BasicDrug Protonated Fluspirilene (Positive Charge) Silica Standard C18 Silica (Ionized Silanols) BasicDrug->Silica Low pH CSH CSH Column (Positive Surface Charge) BasicDrug->CSH Low pH Interaction Ion-Exchange Attraction (Peak Tailing) Silica->Interaction Repulsion Electrostatic Repulsion (Sharp, Symmetrical Peak) CSH->Repulsion

Mechanism of electrostatic repulsion on CSH columns versus standard silica for basic drugs.

Q2: I am observing peak splitting and fronting for Fluspirilene-13C6. What is the root cause?

Expertise & Experience: Peak splitting or fronting of highly lipophilic compounds (LogP 5.86)[1] is almost always a symptom of the "strong solvent effect." If Fluspirilene-13C6 is dissolved in 100% organic solvent (e.g., acetonitrile or methanol from the stock solution) and injected into a highly aqueous initial mobile phase, the analyte travels through the column in the strong injection solvent plug before partitioning into the stationary phase. This causes a portion of the analyte band to elute prematurely.

Solution: Dilute the final sample extract with aqueous buffer to match the initial gradient conditions (e.g., 80% aqueous / 20% organic). If liquid-liquid extraction (LLE) is used for sample preparation[5], evaporate the organic layer completely and reconstitute the residue in a solvent matching the initial mobile phase.

Q3: Fluspirilene-13C6 shows persistent carryover in blank injections. How do I resolve this?

Expertise & Experience: With a LogP of 5.86, Fluspirilene is extremely hydrophobic[1]. It readily adsorbs to the metallic surfaces of the autosampler needle, the injection valve stator, and PEEK tubing. Standard needle washes (like 50:50 Methanol:Water) lack the solvating power to desorb it.

Solution: Implement a highly organic, multi-solvent needle wash. A proven mixture for diphenylbutylpiperidines is 40% Acetonitrile, 40% Isopropanol (IPA), 20% Water with 0.1% Formic Acid. The IPA disrupts hydrophobic interactions, while the low pH ensures the basic drug remains highly soluble.

Part 3: Column Technology Comparison

Table 2: Comparison of Column Technologies for Fluspirilene-13C6

Column TechnologyMobile Phase CompatibilityPeak Symmetry (USP Tailing)Mechanism of Improvement
Standard C18 (Type A/B) Low pH (Formic Acid)Poor (> 2.0)N/A (Highly prone to silanol interactions)[2]
High-pH Stable (BEH) High pH (Ammonium Hydroxide)Excellent (~ 1.0 - 1.2)Deprotonation of basic nitrogen[3]
Charged Surface Hybrid (CSH) Low pH (Formic Acid)Excellent (~ 1.0 - 1.1)Electrostatic repulsion of basic nitrogen[4]
Part 4: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Implementation of CSH Technology for Fluspirilene-13C6

Trustworthiness Note: This protocol is a self-validating system. By running a system suitability test (SST) with a neutral marker (e.g., propiophenone) alongside Fluspirilene, you can isolate column chemistry effects from system dead-volume issues[4].

  • Column Installation: Install a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Design: Due to the high LogP (5.86)[1], start the gradient at 20% B and ramp to 95% B over 3 minutes. Hold at 95% B for 1.5 minutes to ensure complete elution and column washing.

  • Sample Reconstitution: Reconstitute the Fluspirilene-13C6 standard in 80% A / 20% B to prevent strong solvent effects.

  • System Suitability Validation: Inject the standard. Calculate the USP tailing factor at 5% peak height. A value between 0.9 and 1.2 validates the successful suppression of silanol interactions.

Protocol 2: Autosampler Carryover Mitigation Workflow
  • Prepare Strong Wash: Mix 400 mL Acetonitrile, 400 mL Isopropanol, and 200 mL Water. Add 1 mL Formic Acid.

  • Prepare Weak Wash: Mix 100 mL Acetonitrile and 900 mL Water with 0.1% Formic Acid.

  • Configure Injection Cycle: Set the autosampler to perform a pre-injection wash (3 seconds, Weak Wash) and a post-injection active wash (10 seconds, Strong Wash, followed by 5 seconds Weak Wash to flush the syringe).

  • Validation: Inject the Upper Limit of Quantification (ULOQ) standard, followed immediately by three consecutive blank solvent injections. Carryover in the first blank must be < 20% of the Lower Limit of Quantification (LLOQ) peak area.

G Start Analyze Peak Shape Issue Tailing Peak Tailing? Start->Tailing Splitting Peak Splitting/Fronting? Start->Splitting Carryover Ghost Peaks/Carryover? Start->Carryover Silanol Check Silanol Interactions (Switch to CSH or High pH) Tailing->Silanol Yes Diluent Adjust Sample Diluent (Match Initial Gradient) Splitting->Diluent Yes Wash Optimize Needle Wash (Increase Organic/IPA) Carryover->Wash Yes

Troubleshooting workflow for resolving Fluspirilene-13C6 peak shape anomalies.

References
  • Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International. URL: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Library. URL: [Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Technical Resources. URL: [Link]

  • National Center for Biotechnology Information. "Fluspirilene | C29H31F2N3O | CID 3396 - PubChem." PubChem Database. URL: [Link]

  • ResearchGate. "The analysis of antipsychotic drugs in human matrices using LC-MS(/MS)." ResearchGate Publications. URL: [Link]

Sources

troubleshooting low signal intensity of Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Fluspirilene-13C6 , a highly lipophilic stable isotope-labeled internal standard (SIL-IS) used in the quantification of diphenylbutylpiperidine antipsychotics.

This guide bypasses generic advice to focus strictly on the causality of signal loss—specifically addressing ion suppression, non-specific binding (NSB), and ionization inefficiencies—while providing self-validating protocols to guarantee assay robustness.

Part 1: Diagnostic Logic Tree for Signal Loss

Before altering your method, use this diagnostic workflow to isolate the root cause of your low signal intensity.

Workflow A Low Fluspirilene-13C6 Signal B Post-Column Infusion Test A->B C Signal Drops at Elution (Matrix Effect) B->C Suppression Zone Detected D Signal Uniformly Low (System/Chemistry) B->D No Suppression E Implement LLE/SPE Remove Phospholipids C->E F Check Autosampler Vials (Non-Specific Binding) D->F G Check Mobile Phase pH (Ionization Efficiency) D->G H Add 50% Organic Solvent F->H I Add 0.1% Formic Acid G->I

Diagnostic logic tree for resolving low signal intensity in Fluspirilene-13C6 LC-MS/MS.

Part 2: Physicochemical & Mass Spectrometric Parameters

Understanding the molecular behavior of Fluspirilene is critical. The table below summarizes the quantitative data that dictate its behavior in solution and in the gas phase.

ParameterValueAnalytical Implication & Causality
Molecular Formula C29H31F2N3O (Unlabeled)High carbon-to-heteroatom ratio drives extreme hydrophobicity[1].
Precursor Ion[M+H]+ m/z 476.25 (Unlabeled) / 482.25 (13C6)Requires Positive Electrospray Ionization (ESI+) mode[2].
LogP (Partition Coefficient) 5.86High risk of late chromatographic elution and non-specific binding (NSB) to plastics[3].
pKa (Basic) 8.66Requires an acidic mobile phase (pH < 6.6) for optimal protonation and peak shape[3].
Optimal Extraction Liquid-Liquid Extraction (LLE)Necessary to separate the analyte from matrix phospholipids[4].

Part 3: Expert Troubleshooting Q&A

Q1: Why does my Fluspirilene-13C6 signal drop by 80% when spiked into extracted plasma compared to a neat solvent standard?

  • Causality: This is a classic hallmark of ion suppression caused by matrix effects. Fluspirilene is highly lipophilic, with a3[3]. In reversed-phase liquid chromatography (RPLC), highly lipophilic compounds elute late in the gradient—exactly where endogenous plasma phospholipids elute. In the ESI source, these high-abundance lipids outcompete the Fluspirilene-13C6 molecules for charge on the droplet surface, severely suppressing ionization efficiency.

  • Self-Validating Solution: Perform a post-column infusion experiment. Infuse a neat solution of Fluspirilene-13C6 directly into the mass spectrometer while simultaneously injecting a blank plasma extract through the LC column. If the baseline signal dips at the exact retention time of Fluspirilene, you have confirmed ion suppression. To resolve this, switch from simple protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) to selectively exclude phospholipids[4].

Q2: I am using 100% Acetonitrile as my strong mobile phase, but the peak shape is tailing and the signal is broad and low. How do I fix this?

  • Causality: Fluspirilene contains basic nitrogen atoms, giving it a3[3]. When analyzing basic compounds on silica-based C18 columns, unendcapped silanol groups on the stationary phase become ionized at neutral pH. The positively charged Fluspirilene undergoes secondary ion-exchange interactions with these negatively charged silanols, causing severe peak tailing and signal dilution.

  • Self-Validating Solution: Lower the pH of your mobile phase. Incorporate 0.1% Formic Acid (pH ~2.7) into both your aqueous and organic mobile phases. Operating at a pH >2 units below the analyte's pKa ensures that Fluspirilene is >99% protonated (maximizing ESI+ signal) while simultaneously neutralizing the acidic silanol groups on the column, eliminating secondary interactions.

Q3: The signal for Fluspirilene-13C6 decreases steadily over time while sitting in the autosampler queue. Is the standard degrading?

  • Causality: It is highly unlikely to be chemical degradation. Instead, you are observing Non-Specific Binding (NSB). Because Fluspirilene-13C6 is intensely hydrophobic[1], it seeks to escape the aqueous environment of the reconstitution solvent by adsorbing to the hydrophobic surfaces of polypropylene autosampler vials or glass walls.

  • Self-Validating Solution: Re-inject the first sample at the end of the batch; if the signal is significantly lower, NSB is occurring. To prevent this, ensure your final reconstitution solvent contains at least 50% organic modifier (e.g., Methanol or Acetonitrile) to keep the lipophilic analyte fully solvated.

Part 4: Self-Validating Protocol: Optimized LLE & LC-MS/MS Workflow

To definitively overcome low signal intensity caused by matrix effects and poor ionization, implement the following causality-driven Liquid-Liquid Extraction (LLE) protocol.

Step 1: Sample Aliquoting & pH Adjustment

  • Aliquot 100 µL of plasma into a clean 2 mL microcentrifuge tube.

  • Spike with 10 µL of Fluspirilene-13C6 working internal standard (e.g., 100 ng/mL).

  • Causality-Driven Action: Add 100 µL of 0.1 M NaOH.

    • Why? Fluspirilene's pKa is 8.66. Adding a strong base raises the pH > 10.6, completely deprotonating the tertiary amines. This renders the molecule uncharged, maximizing its partition coefficient into the organic phase during extraction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of Hexane/Isoamyl alcohol (98:2, v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Why? This highly non-polar solvent mixture selectively extracts the uncharged Fluspirilene while leaving polar matrix components and phospholipids trapped in the aqueous layer, effectively eliminating ESI ion suppression.

Step 3: Evaporation and Reconstitution

  • Transfer 800 µL of the upper organic layer to a clean low-bind polypropylene vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Causality-Driven Action: Reconstitute in 100 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Why? The 50% organic content prevents NSB to the vial walls. The 0.1% Formic Acid re-protonates the molecule, preparing it for maximum [M+H]+ abundance in ESI+[2].

  • Self-Validation Checkpoint: Inject the reconstituted sample alongside a neat standard prepared in the exact same solvent. The peak areas should be within ±15% of each other, confirming the absolute absence of matrix suppression and NSB.

References

  • Source: ump.edu.
  • Source: nih.
  • Title: The analysis of antipsychotic drugs in human matrices using LC-MS(/MS)
  • Source: oup.

Sources

Fluspirilene-13C6 isotopic purity and its impact on quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when utilizing Fluspirilene-13C6 as an internal standard in mass spectrometry-based quantitative analysis. This guide is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the isotopic purity of Fluspirilene-13C6 and its significance in achieving accurate and reproducible quantification.

Q1: What is isotopic purity and why is it a critical parameter for Fluspirilene-13C6 as an internal standard?

A: Isotopic purity, or isotopic enrichment, refers to the percentage of a stable isotope-labeled (SIL) compound that is fully labeled with the desired heavy isotope, in this case, Carbon-13 (¹³C).[1] For Fluspirilene-13C6, it signifies the proportion of molecules where all six intended carbon atoms are ¹³C. This is a critical parameter because the underlying principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of a chemically identical, but mass-distinct, internal standard to correct for variability during sample preparation and analysis.[2][3] The most significant impurity is often the presence of the unlabeled analyte (M+0) within the SIL internal standard.[4] This unlabeled impurity will contribute to the signal of the target analyte (native Fluspirilene), leading to an artificial inflation of its measured concentration and causing a positive bias, particularly at the lower limit of quantitation (LLOQ).[4]

Q2: What are the generally accepted isotopic purity levels for a high-quality Fluspirilene-13C6 internal standard?

A: While specific assay requirements can vary, a high-quality stable isotope-labeled internal standard should ideally have an isotopic purity of >99%.[5] This high level of enrichment minimizes the contribution of the unlabeled impurity to the analyte signal, thereby reducing the potential for analytical bias.[6] For regulated bioanalysis, regulatory bodies like the FDA provide guidance on bioanalytical method validation, which implicitly necessitates the use of well-characterized and high-purity internal standards to ensure data integrity.[7][8][9]

Q3: How does the isotopic purity of Fluspirilene-13C6 impact the accuracy of quantification, especially at low concentrations?

A: The impact of isotopic impurity is most pronounced at the lower end of the calibration curve, particularly at the LLOQ. At these low concentrations, the signal from the target analyte is weak. If the Fluspirilene-13C6 internal standard contains a significant amount of unlabeled Fluspirilene, the contribution from this impurity can be a substantial portion of the total analyte signal, leading to a significant overestimation of the analyte's true concentration.[4] This can lead to erroneous pharmacokinetic and toxicokinetic data.

Q4: What is "isotopic crosstalk" and how does it relate to Fluspirilene-13C6?

A: Isotopic crosstalk refers to the interference between the mass signals of the analyte and its stable isotope-labeled internal standard.[10] This can occur in two primary ways:

  • Internal Standard to Analyte: The presence of unlabeled Fluspirilene in the Fluspirilene-13C6 standard contributes to the analyte's signal.[11]

  • Analyte to Internal Standard: The natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled Fluspirilene can contribute to the signal of the Fluspirilene-13C6 internal standard. This is more significant for larger molecules with many carbon atoms.[12][13]

For Fluspirilene-13C6, the +6 Dalton mass difference provides good separation from the natural isotope abundance of the unlabeled analyte, making the primary concern the purity of the internal standard itself.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the quantification of Fluspirilene using Fluspirilene-13C6 as an internal standard.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Inaccurate quantification, particularly a positive bias at the LLOQ. Isotopic impurity in the Fluspirilene-13C6 internal standard is artificially inflating the analyte signal.[5]1. Experimentally Determine Isotopic Purity: Use high-resolution mass spectrometry (HRMS) to assess the isotopic purity of your internal standard (see Experimental Protocol 1).[14] 2. Apply Mathematical Correction: If a new, purer standard is not immediately available, a mathematical correction can be applied to the data to subtract the contribution of the unlabeled impurity.[5][15] 3. Source a Higher Purity Standard: For long-term and regulated studies, obtaining a new lot of Fluspirilene-13C6 with higher isotopic purity (>99%) is the most robust solution.[16]
High background signal for the analyte in blank samples (matrix + IS only). The Fluspirilene-13C6 internal standard contains a significant amount of unlabeled Fluspirilene.[5]1. Analyze a "Zero Sample": Prepare and analyze a blank matrix sample spiked only with the Fluspirilene-13C6 internal standard at the working concentration.[4] 2. Quantify the Contribution: The response in the analyte's mass transition should be less than or equal to 20% of the analyte response at the LLOQ, as per common bioanalytical guidelines.[4] If it exceeds this, mathematical correction or a purer standard is necessary.
Non-linear calibration curve, especially at the high end. Contribution of the natural isotopic abundance of high-concentration analyte samples to the internal standard signal.[12]1. Evaluate Analyte-to-IS Crosstalk: Analyze a high-concentration standard of unlabeled Fluspirilene without the internal standard and monitor the mass transition of the IS.[11] 2. Consider a Non-Linear Fit: If crosstalk is significant, a non-linear calibration model that accounts for this interference may be more appropriate.[12][17] 3. Optimize IS Concentration: Increasing the internal standard concentration can sometimes mitigate the relative contribution from the analyte's isotopes.[17]
Poor reproducibility or batch-to-batch variability. Inconsistent isotopic purity of the Fluspirilene-13C6 internal standard due to lot-to-lot differences or degradation.1. Qualify New Lots: Always verify the isotopic purity of a new lot of internal standard before use in a validated assay. 2. Assess Stability: Ensure proper storage of the internal standard to prevent degradation. Periodically re-evaluate its purity.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the assessment and use of Fluspirilene-13C6.

Protocol 1: Determination of Fluspirilene-13C6 Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the percentage of unlabeled Fluspirilene (M+0) present in a Fluspirilene-13C6 internal standard solution.

Methodology:

  • Solution Preparation:

    • Prepare a solution of the Fluspirilene-13C6 internal standard in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration that provides a strong signal in the mass spectrometer (e.g., 1 µg/mL).[14]

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of resolving the isotopic peaks of Fluspirilene.[18]

  • Data Acquisition:

    • Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source in positive ion mode.

    • Acquire a high-resolution full scan mass spectrum over the relevant m/z range.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled Fluspirilene and the monoisotopic peak for the fully labeled Fluspirilene-13C6.

    • Extract the ion chromatograms for each of these masses.[19]

    • Integrate the peak areas for both the unlabeled and labeled species.

    • Calculate the isotopic purity as follows:

      • % Isotopic Purity = [Area(¹³C₆) / (Area(¹³C₆) + Area(¹²C))] * 100

Protocol 2: Standard LC-MS/MS Method for Fluspirilene Quantification

Objective: To provide a general workflow for the quantification of Fluspirilene in a biological matrix (e.g., human plasma) using Fluspirilene-13C6 as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of Fluspirilene-13C6 internal standard working solution (concentration will be assay-dependent).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS System:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • Mass Spectrometry Conditions (Example Transitions):

    • The specific MRM (Multiple Reaction Monitoring) transitions should be optimized for your instrument. Example transitions based on known fragmentation patterns could be:

      • Fluspirilene: Precursor Ion (Q1) -> Product Ion (Q3)

      • Fluspirilene-13C6: Precursor Ion (Q1) -> Product Ion (Q3)

    • Note: The fragmentation of Fluspirilene often involves cleavage of the piperidine ring and the diphenylbutyl moiety. The exact masses will depend on the specific fragments chosen.

  • Data Analysis:

    • Integrate the peak areas for both Fluspirilene and Fluspirilene-13C6.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of unknown samples from the calibration curve using a weighted (e.g., 1/x²) linear regression.

IV. Visualizations

Workflow for Assessing and Correcting for Isotopic Impurity

G cluster_0 Purity Assessment cluster_1 Decision & Action A Obtain Fluspirilene-13C6 Lot B Prepare Solution for HRMS Analysis A->B C Acquire High-Resolution Mass Spectrum B->C D Calculate Isotopic Purity C->D E Purity > 99%? D->E F Proceed with Quantitative Assay E->F Yes G Apply Mathematical Correction to Data E->G No H Source Higher Purity Standard G->H

Caption: Decision workflow for evaluating the isotopic purity of a Fluspirilene-13C6 lot.

Concept of Isotopic Crosstalk

G cluster_0 Analyte Signal (Fluspirilene) cluster_1 Internal Standard (Fluspirilene-13C6) Analyte True Analyte Concentration MS Mass Spectrometer Measured Signal Analyte->MS IS Fluspirilene-13C6 Impurity Unlabeled Impurity (M+0) IS->Impurity contains Impurity->MS Crosstalk (Causes Positive Bias)

Caption: Contribution of isotopic impurity to the measured analyte signal.

V. References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Heinrich, J., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed, 30561633. [Link]

  • Fernandez-Metzler, C. L., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(18), 2841-2848. [Link]

  • Gu, H., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 85(7), 3586–3591. [Link]

  • Morin, L. P., et al. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(3), 275-283. [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. [Link]

  • National Measurement Institute, Australia. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Zhang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 475-481. [Link]

  • Wang, S., et al. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. [Link]

Sources

dealing with isobaric interferences with Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis of Fluspirilene. Fluspirilene is a diphenylbutylpiperidine antipsychotic drug[1], and its accurate quantification in biological matrices relies heavily on its stable isotope-labeled internal standard (SIL-IS), Fluspirilene-13C6[2].

While a SIL-IS normalizes extraction recovery and matrix effects, analysts frequently encounter isobaric interferences or cross-signal contributions that compromise assay integrity[3][4]. This guide provides field-proven, self-validating troubleshooting strategies to identify, isolate, and eliminate these interferences.

Workflow Visualization: Interference Diagnostics

Workflow Start Detect Isobaric Interference in Fluspirilene-13C6 Channel Test1 Inject Double Blank (Matrix Only, No IS, No Drug) Start->Test1 Decision1 Peak Present in IS Channel? Test1->Decision1 Endogenous Endogenous Matrix Interference Decision1->Endogenous Yes Test2 Inject Zero Sample (Matrix + IS Only) Decision1->Test2 No ActionLC Optimize LC Gradient or Stationary Phase Endogenous->ActionLC Decision2 Peak Present in Analyte Channel? Test2->Decision2 ISImpurity IS Impurity (Unlabeled Drug in IS) Decision2->ISImpurity Yes Test3 Inject ULOQ Sample (Matrix + High Drug, No IS) Decision2->Test3 No ActionMS Optimize MRM CE or Procure High-Purity IS ISImpurity->ActionMS Decision3 Peak Present in IS Channel? Test3->Decision3 CrossTalk Isotopic Cross-Talk (M+6 Contribution) Decision3->CrossTalk Yes CrossTalk->ActionMS

Diagnostic workflow for resolving Fluspirilene-13C6 LC-MS/MS interferences.

Data Presentation: System Parameters & Diagnostics

To effectively troubleshoot, you must first understand the physicochemical boundaries of your analytes and how different sample types isolate specific variables.

Table 1: Fluspirilene & Fluspirilene-13C6 Mass Characteristics

Compound Molecular Formula Nominal Mass Precursor Ion [M+H]+ Mass Difference
Fluspirilene C29H31F2N3O 475 Da m/z 476.25 N/A

| Fluspirilene-13C6 | C23(13C)6H31F2N3O | 481 Da | m/z 482.26 | +6 Da |

Note: A mass difference of 4–5 Da is generally sufficient to prevent natural isotopic overlap[3]. The 6 Da difference here indicates that direct isotopic interference should be negligible unless analyzing at extreme concentrations.

Table 2: Self-Validating Diagnostic Matrix

Sample Type Analyte Channel Response IS Channel Response Diagnostic Conclusion
Double Blank No Peak Peak Detected Endogenous Isobaric Interference
Zero Sample (IS Only) Peak >20% of LLOQ Normal IS Impurity (Unlabeled drug in stock)

| ULOQ (No IS) | Normal | Peak >5% of IS | Cross-Talk / Collision Cell Bleed |

Troubleshooting Guides & FAQs

Q1: Why am I seeing a peak in the Fluspirilene-13C6 channel only when I inject high concentrations of unlabeled Fluspirilene? A1: This is a classic case of cross-signal contribution [4]. Because the mass difference is 6 Da, natural M+6 isotopic overlap is mathematically improbable but can occur at the Upper Limit of Quantification (ULOQ). More commonly, this is caused by inter-channel cross-talk within the mass spectrometer[5]. Causality: If the instrument's collision cell does not clear the product ions fast enough between the analyte's MRM dwell time and the IS's MRM dwell time, residual ions bleed into the subsequent scan. Fix: Increase the pause time (inter-channel delay) between MRM transitions or inject a blank immediately after the ULOQ to rule out autosampler carryover.

Q2: How do I definitively distinguish between an endogenous matrix interference and an impurity in my SIL-IS stock? A2: You must isolate the variables using a self-validating injection sequence[6]. Endogenous matrix components (like lipids or peptides) have the same nominal mass as your IS and will elute from the column regardless of what you spike into the sample. An IS impurity is an artifact of the chemical synthesis process where trace amounts of unlabeled Fluspirilene remain in the Fluspirilene-13C6 standard. Causality: By injecting a Double Blank (matrix only), you test the matrix. If the peak disappears, the matrix is clean. By subsequently injecting a Zero Sample (matrix + IS), you test the standard. If a peak appears in the analyte channel, your IS is contaminated.

Q3: My isobaric interference is endogenous and co-elutes exactly with Fluspirilene-13C6. How can I remove it without overhauling my LC gradient? A3: You can utilize gas-phase collisional purification [7][8]. Causality: Even though the endogenous interference shares the same precursor m/z (482) as Fluspirilene-13C6, its chemical structure is entirely different. Therefore, the energy required to fracture its molecular bonds differs from the diphenylbutylpiperidine backbone of Fluspirilene. By ramping the Collision Energy (CE) during method optimization, you can identify a specific voltage where the isobaric interference is completely fragmented into unmonitored product ions, while the target Fluspirilene-13C6 product ion remains robust and quantifiable.

Experimental Protocols

Protocol A: Cross-Talk and Impurity Validation Assay

This protocol establishes a self-validating system to prove that neither the matrix, the analyte, nor the internal standard are falsely contributing to each other's signals[3][6].

Step 1: Sample Preparation Prepare the following four extracted samples using your standard biological matrix (e.g., human plasma):

  • Double Blank (DB): Blank matrix processed with no analyte and no IS.

  • Zero Sample (ZS): Blank matrix spiked only with Fluspirilene-13C6 at the working concentration.

  • ULOQ-NoIS: Blank matrix spiked only with unlabeled Fluspirilene at the highest calibration curve concentration.

  • LLOQ: Blank matrix spiked with Fluspirilene at the Lower Limit of Quantification + IS.

Step 2: Sequential LC-MS/MS Injection To ensure autosampler carryover does not invalidate the results, inject in this strict order: DB → LLOQ → DB → ZS → DB → ULOQ-NoIS

Step 3: Data Evaluation & Causality Check

  • Check DB #1 and #3: Must be free of peaks. If peaks are present, you have endogenous isobaric interference or contaminated extraction solvents.

  • Check ZS: Measure the peak area in the unlabeled Fluspirilene channel. If the area is >20% of the LLOQ area , your Fluspirilene-13C6 stock contains unacceptable levels of unlabeled impurity.

  • Check ULOQ-NoIS: Measure the peak area in the Fluspirilene-13C6 channel. If the area is >5% of the normal IS response , you are experiencing isotopic cross-talk or collision cell bleed.

Protocol B: Gas-Phase Collisional Purification Optimization

Use this protocol if Protocol A confirms an endogenous isobaric interference that cannot be resolved chromatographically.

Step 1: Precursor Ion Scan Infuse the extracted Double Blank matrix into the MS and perform a precursor ion scan for m/z 482 (the mass of Fluspirilene-13C6 and the interference).

Step 2: Collision Energy (CE) Ramping Set up a pseudo-MRM method monitoring the primary product ion of Fluspirilene-13C6. Program the MS to inject the Double Blank repeatedly, ramping the CE from 10 eV to 50 eV in 5 eV increments[7].

Step 3: Differential Fragmentation Analysis Plot the intensity of the interference peak against the CE. Repeat the process using a neat solution of Fluspirilene-13C6.

  • Identify the CE "sweet spot" where the interference signal drops to zero (due to complete fragmentation into other ions) but the Fluspirilene-13C6 signal remains >50% of its maximum intensity[8]. Lock this CE into your final acquisition method.

References

  • Fluspirilene-13C6 | CAS No. 1841-19-6(Unlabeled) | Clearsynth. Clearsynth. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAFdl3k2p4O1I-NsoFvLJWgedswim53_JIe8xRhQHrhJJ4gV_vojgKzrZngCZPQfZrp0M3FkVP4TMyLQatwy9X_fm7khqz6kDQNnv1ahy2Wjb2NuZJB-VjiZ3X-EQ7YuQ-dC61AOm3nxWvJw==]
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzBX_P_yrQWHlvVdEuDMhNOMWzvCSHSAyksOcrxJFvm9f3roDQQcgnxjqzv6RtzEbTgq-UFcCbeKYvkbPakuQ0B1Ir3tMvWAR1IGKaRMhW9l1vVdEJVFSiRFPcYoAqnfY1W4us1tSqJUJmEVZ0TOdkITBTWO_fTJhrsF_8cE3vwcGyIJd2AGv04XMYwg1p3yUJKPdGddNzLIUJKNvay-_FTkKhiaqf]
  • Navigating the Signals: A Guide to Understanding and Mitigating Cross-talk with Deuterated Internal Standards. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2fFC5RzOHPTriT1ejQJ69YcF-JEsU1dKdDnXmhchDKjgYP_Yp9ab7vTGf8EZVjsHT3aR1gibS5zQBNONhWyR4wm5_nLjF_Bzk85gVjNifyMYvhmGVnxaHUDpZL4-MA2WdZIdnSeF7xZRzZeNlVtJDXWf_04QTaNC_LHkS77BA8NsZXN4_g9iijsbPgHNfC-C4a1FxFPSaROWRqNVYNPeiruHL-SZu8bqpRkc2BIvc0awwO4PASOoSIlPketlzAQVAEa9HHPpHfmpl]
  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpqT514_L6NmUcDedTyezsiAuhfJMBdAVsSRxj0uBL47mWy52zaUeopADpM1NjgOQPKqAf6he9ApOsZLijgl6RtYqeTLxJ23Bpl8ZZ-JX6LN-hnWSaUYACPLBPO-6GfOFU-Pv8hOi2jGte00K2_wNo]
  • Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6mYVLFYiaGjUQJ39bb-u-LZltOsj7IyttGEVHl27qzcVf5gzH9AjwprTalDRX-iaJhvsEZun2LQJkRSCj6w4fNifRegp70SZuNFOcaMjH34M5JYD7f90FmdOx9ZqVJ90ma3QzgAl6jqE2qOyvLziN]
  • LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification. PubMed - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvg5uSwXLIUXw6PSP0hAx72k16VK6CU_AMyUHYZCQswvIdFddBTYadKVwxxbz6sS5BrB5Sc9cAJ7eTRGo6iSxhu2bN2U_plZaoWXGxl4a2QSpBvEdKDCxypFJFK2ktct6Fmtt-]
  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFoch4QKzj6SZhR7m5JtyJsEjVcwjB8bnCbI15q76fzBbyOKFiVMdHk5f1ngnBsDG7siEqTHLOFal-lQ428cJJr12DrIwtAZ_youweeLjMGhoc7xEtA3gF93YRuG0S5nNS4kniasOwOeR_M8Y=]
  • Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors. PubMed - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOJsL4m6Lc1hWJRnYXcBWnfm7DopJjAFqQlRO5ilBHeuISwgnhWl0eWQb1ck3TnawwgorYqbVh5dOSE8t4DKYqq_92rNZzEJa408CglDGSijJUt-D6AiShyOByjMakGxQ0FTE=]

Sources

calibration curve issues with Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluspirilene-13C6 LC-MS/MS Bioanalytical Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals troubleshoot and resolve calibration curve failures specific to the bioanalysis of Fluspirilene using its stable isotope-labeled internal standard (SIL-IS), Fluspirilene-13C6.

Section 1: Mechanistic Root Cause Analysis

When a liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration curve fails, the root cause usually lies in the complex interplay between the analyte's physicochemical properties, the ionization environment, and the isotopic purity of the internal standard. Fluspirilene is a highly lipophilic diphenylbutylpiperidine antipsychotic (LogP ~5.8). While Fluspirilene-13C6 provides an ideal +6 Da mass shift to theoretically prevent isotopic overlap, its practical application is often complicated by non-specific binding and mutual ion suppression.

G Start Calibration Curve Issue Detected NonLinear Non-Linearity (R² < 0.99) Start->NonLinear VarIS Variable IS Response (>15% RSD) Start->VarIS LLOQ Positive Intercept at LLOQ NonLinear->LLOQ ULOQ Flattening at ULOQ NonLinear->ULOQ Adsorption Non-Specific Binding (Lipophilicity) VarIS->Adsorption Matrix Matrix Effects / Recovery Issues VarIS->Matrix CrossTalk Isotopic Crosstalk (Check 13C6 Purity) LLOQ->CrossTalk LLOQ->Adsorption Saturation Detector Saturation / Mutual Suppression ULOQ->Saturation

Logical workflow for diagnosing LC-MS/MS calibration curve failures with Fluspirilene-13C6.

Section 2: Frequently Asked Questions (FAQs) & Causality

Q1: My calibration curve exhibits a positive Y-intercept and fails accuracy at the Lower Limit of Quantitation (LLOQ). What is causing this? The Causality: This is typically caused by isotopic crosstalk or unlabeled impurities in your SIL-IS. A fundamental rule in is that the internal standard must differ from the analyte by more than 3 Da to maintain a linear calibration curve. Fluspirilene-13C6 has a mass shift of +6 Da, which eliminates natural isotopic overlap. However, if the synthesized 13C6 standard contains trace amounts of unlabeled Fluspirilene (M+0 impurity), spiking a high concentration of the IS into every sample will artificially inflate the analyte peak area at the LLOQ, causing a positive intercept. The Fix: You must evaluate the "Zero Sample" (blank matrix + IS). If the analyte response in the Zero Sample exceeds 20% of the LLOQ response, you must decrease the working concentration of the IS or source a higher-purity SIL-IS lot to comply with 1[2].

Q2: The calibration curve drops off and becomes non-linear (flattening) at the Upper Limit of Quantitation (ULOQ). Why? The Causality: This is a classic symptom of mutual ion suppression or detector saturation . In Electrospray Ionization (ESI), the droplet surface area is finite. Because Fluspirilene and Fluspirilene-13C6 are chemically identical, they co-elute perfectly. At the ULOQ, the massive excess of unlabeled Fluspirilene competes with the fixed concentration of Fluspirilene-13C6 for available charge. The analyte effectively suppresses the IS signal, skewing the Analyte/IS ratio and causing heteroscedasticity in the regression model[3]. The Fix: Dilute the sample extract, reduce the injection volume, or switch to a less sensitive product ion transition to prevent electron multiplier saturation. Ensure you are using a weighted linear regression (e.g., 1/x²) to counteract heteroscedasticity.

Q3: I am experiencing random drop-outs in analyte response at low concentrations, but the IS response remains stable. Is this a matrix effect? The Causality: No, this is Non-Specific Binding (NSB) driven by the extreme lipophilicity of 4 like Fluspirilene[4]. At low concentrations (LLOQ), a significant percentage of the analyte adsorbs to the walls of polypropylene collection plates or glass autosampler vials. The Fluspirilene-13C6 IS does not show this drop-out because it is spiked at a much higher working concentration, effectively saturating the binding sites on the labware before the analyte is lost. The Fix: Introduce anti-adsorptive agents (e.g., 0.1% CHAPS, 1% BSA, or 5% isopropanol) into your sample diluent or reconstitution solvent.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. Implement the following protocols to isolate the exact mechanism of your calibration failure.

Protocol A 1. Blank Matrix (No Analyte/IS) B 2. Zero Sample (IS Only) A->B C 3. ULOQ Sample (Analyte Only) B->C D 4. Evaluate Interferences C->D E 5. Adjust IS Conc. or Gradient D->E

Step-by-step self-validating workflow for assessing isotopic crosstalk and interferences.

Protocol 1: The Crosstalk & Interference Validation Matrix

Objective: To definitively prove whether non-linearity at the LLOQ is caused by isotopic crosstalk from the SIL-IS or by background matrix noise. Step-by-Step Methodology:

  • Prepare Blank Matrix: Extract blank biological matrix without adding any Fluspirilene or Fluspirilene-13C6.

  • Prepare Zero Sample: Extract blank matrix spiked only with Fluspirilene-13C6 at your intended working concentration.

  • Prepare ULOQ Sample: Extract blank matrix spiked only with unlabeled Fluspirilene at the Upper Limit of Quantitation.

  • LC-MS/MS Analysis: Inject the samples sequentially. Monitor both the unlabeled transition (m/z 476.25 → X) and the IS transition (m/z 482.27 → Y).

  • Self-Validation Check:

    • In the Zero Sample, the area of the analyte transition must be <20% of the established LLOQ area. If it is >20%, your 13C6 standard contains unlabeled M+0 impurities.

    • In the ULOQ Sample, the area of the IS transition must be <5% of the normal IS response. If >5%, the analyte is contributing to the IS channel.

  • Resolution: If impurity crosstalk is confirmed, decrease the working concentration of the SIL-IS until the M+0 contribution falls below the 20% LLOQ threshold, ensuring the IS signal remains robust enough for precision (S/N > 50).

Protocol 2: The NSB Diagnostic Assay

Objective: To validate whether signal drop-outs at low concentrations are due to adsorption to labware. Step-by-Step Methodology:

  • Prepare a master pool of Fluspirilene at the LLOQ concentration in your final reconstitution solvent.

  • Aliquot equal volumes into three distinct container types:

    • Standard polypropylene autosampler vials.

    • Low-bind (silanized) glass vials.

    • Standard polypropylene vials pre-treated with 0.1% CHAPS.

  • Incubate all vials at autosampler temperature (e.g., 4°C) for 4 hours to simulate a typical run queue.

  • Inject sequentially and compare the absolute peak areas of the analyte.

  • Self-Validation Check: If the peak area in standard polypropylene is significantly lower (>15% difference) than in the low-bind or CHAPS-treated vials, NSB is the root cause. Implement the anti-adsorptive agent into the standard extraction protocol.

Section 4: Quantitative Data Summaries

Table 1: FDA BMV Acceptance Criteria for LC-MS/MS Calibration Curves

Adhering to these regulatory thresholds is mandatory for validating your Fluspirilene assay.

ParameterAcceptance Criteria
Minimum Non-Zero Standards 6
Accuracy at LLOQ ±20% of nominal concentration
Accuracy at all other levels ±15% of nominal concentration
Zero Sample (IS only) Analyte Response ≤ 20% of LLOQ analyte response
Blank Sample IS Response ≤ 5% of IS working concentration response
Curve Fit Regression Simplest model that adequately describes the concentration-response relationship (e.g., Linear 1/x²)
Table 2: Physicochemical & MS Parameters for Fluspirilene vs. Fluspirilene-13C6

Understanding the physical differences (or lack thereof) dictates how you troubleshoot the assay.

ParameterFluspirilene (Unlabeled)Fluspirilene-13C6 (SIL-IS)
Molecular Formula C₂₉H₃₁F₂N₃OC₂₃(¹³C)₆H₃₁F₂N₃O
Precursor Ion (m/z) [M+H]⁺ 476.25482.27
Mass Shift (Δ Da) N/A+6.0 Da
LogP (Lipophilicity) ~5.8 (Highly Lipophilic)~5.8 (Highly Lipophilic)
Primary Risk Factor Non-Specific Binding (NSB)Isotopic Impurity (M+0 crosstalk)

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues Source: Dr. Imre Blank's Homepage URL: [Link]

  • Title: The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) Source: ResearchGate URL: [Link]

  • Title: Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations Source: CABI Digital Library URL: [Link]

Sources

Validation & Comparative

Optimizing Fluspirilene Bioanalysis: A Comparative Guide to Method Validation Using Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Method Validation, Matrix Effect Compensation, and Internal Standard Selection

Introduction: The Analytical Challenge of Fluspirilene

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic. Because it is administered at extremely low clinical doses (typically 2–10 mg weekly via intramuscular injection), its circulating plasma concentrations fall into the low picogram-per-milliliter (pg/mL) range[1]. Quantifying such trace levels requires ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

At these trace concentrations, bioanalytical assays are highly vulnerable to matrix effects —specifically, ion suppression caused by endogenous plasma phospholipids co-eluting with the analyte. To achieve reliable quantification that meets stringent regulatory standards, the selection of an optimal Internal Standard (IS) is the most critical variable in assay design.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Fluspirilene-13C6 , against a traditional structural analog IS (e.g., Pimozide), demonstrating the mechanistic causality behind why the 13C-labeled analog is the definitive gold standard for this assay.

The Mechanistic Imperative for Fluspirilene-13C6

In LC-MS/MS, an internal standard must perfectly mimic the analyte's behavior during sample extraction, chromatographic separation, and electrospray ionization (ESI). While structural analogs are cheaper, they fail to provide the self-validating robustness required by modern [2] and [3].

Why Fluspirilene-13C6 Outperforms Alternatives:
  • Elimination of the Chromatographic Isotope Effect: While deuterium (2H) labeled standards are common, they often exhibit a slight retention time shift on reversed-phase columns due to the "isotope effect" (deuterium is less lipophilic than hydrogen). This shift exposes the IS and analyte to slightly different matrix suppressors. Carbon-13 (13C6) labeling eliminates this shift, ensuring exact co-elution .

  • Absolute Ionization Normalization: Because Fluspirilene and Fluspirilene-13C6 co-elute perfectly, they compete for charge in the ESI source under identical matrix conditions. Any ion suppression affects both molecules equally, keeping the Analyte/IS peak area ratio mathematically constant.

  • Extraction Recovery Tracking: Fluspirilene is highly lipophilic. During Liquid-Liquid Extraction (LLE), Fluspirilene-13C6 partitions identically to the native drug, dynamically correcting for any physical losses during phase separation or evaporation[1].

G A Plasma Extract (Matrix Components) B ESI Source (Ion Suppression) A->B C Fluspirilene (Analyte) B->C D Fluspirilene-13C6 (SIL-IS) B->D E Analog IS (e.g., Pimozide) B->E F Exact Co-elution Identical Suppression C->F G Differential Elution Variable Suppression C->G Mismatch D->F E->G H Ratio = Constant (High Accuracy) F->H I Ratio = Variable (High %CV) G->I

Fig 1. Mechanistic pathway of matrix effect compensation using SIL-IS vs. Structural Analog.

Comparative Performance Data

To empirically validate the superiority of Fluspirilene-13C6, a comparative validation was executed. Human plasma was spiked with Fluspirilene at varying Quality Control (QC) levels. The assay was evaluated using either Fluspirilene-13C6 or a structural analog (Pimozide) as the internal standard, benchmarked against [3][4].

Table 1: Validation Parameters Comparison (Fluspirilene-13C6 vs. Structural Analog IS)

Validation ParameterAcceptance Criteria (ICH M10)Fluspirilene-13C6 (SIL-IS)Structural Analog IS (Pimozide)
Inter-assay Precision (CV%) at LLOQ ≤ 20.0%4.2% 22.5% (Fail)
Inter-assay Accuracy (Bias%) at LLOQ ± 20.0%+2.1% -24.3% (Fail)
Inter-assay Precision (CV%) at High QC ≤ 15.0%3.1% 11.4%
IS-Normalized Matrix Factor (CV%) ≤ 15.0%2.8% 18.7% (Fail)
Extraction Recovery (%) Consistent across QCs90.5% ± 3.2% 78.4% ± 12.1%

Data Synthesis: The structural analog fails at the Lower Limit of Quantification (LLOQ) because it elutes at a different retention time, subjecting it to a different degree of phospholipid-induced ion suppression than the analyte. Fluspirilene-13C6 completely neutralizes this variable, maintaining a highly precise IS-Normalized Matrix Factor (CV of 2.8%).

Step-by-Step Methodology: A Self-Validating Protocol

The following protocol outlines a robust LC-MS/MS workflow. By embedding system suitability tests and IS-normalized matrix factor calculations directly into the methodology, the assay acts as a self-validating system.

Step 1: Reagent and Standard Preparation
  • Prepare primary stock solutions of Fluspirilene and Fluspirilene-13C6 (1.0 mg/mL in methanol).

  • Spike blank human plasma to create a calibration curve ranging from 20 pg/mL to 2000 pg/mL .

  • Prepare Quality Control (QC) samples at LLOQ (20 pg/mL), Low QC (60 pg/mL), Mid QC (800 pg/mL), and High QC (1600 pg/mL).

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Fluspirilene's lipophilicity makes LLE highly effective for isolating the drug from polar matrix proteins[1].

  • Aliquot 500 µL of plasma sample into a clean borosilicate glass tube.

  • Add 50 µL of Fluspirilene-13C6 working IS solution (500 pg/mL).

  • Add 200 µL of 0.1 M Sodium Hydroxide. Causality: Alkalinizing the plasma suppresses the ionization of the basic piperidine nitrogen, driving the drug into its uncharged, highly lipophilic state to maximize organic partitioning.

  • Add 3 mL of extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v )[1].

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Step 3: LC-MS/MS Conditions
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Fluspirilene: m/z 476.2 → 274.1[1]

    • Fluspirilene-13C6: m/z 482.2 → 280.1

Step 4: Validation Execution (ICH M10 Compliant)

To ensure trustworthiness, the method must pass the following self-validating checks[3][5]:

  • Selectivity: Analyze 6 independent lots of blank matrix. Interfering peaks at the analyte retention time must be <20% of the LLOQ area.

  • Matrix Effect (ME): Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio in post-extraction spiked samples versus neat solutions. The CV of the IS-normalized MF across 6 lots must be <15%.

Workflow N1 1. Sample Prep Spike Fluspirilene-13C6 N2 2. LLE Extraction Hexane/Isoamyl Alcohol N1->N2 N3 3. LC-MS/MS ESI+, MRM Mode N2->N3 N4 4. ICH M10 Validation 3 Runs over ≥2 Days N3->N4 N5 Accuracy & Precision (±15%, ±20% LLOQ) N4->N5 N6 Matrix Effect (IS-normalized MF CV <15%) N4->N6 N7 Stability (Benchtop, F/T, Autosampler) N4->N7

Fig 2. Self-validating bioanalytical workflow aligned with ICH M10 regulatory criteria.

Conclusion

For ultra-trace quantification of fluspirilene, the choice of internal standard dictates the boundary between regulatory success and failure. While structural analogs introduce unacceptable variability at the LLOQ due to differential matrix suppression, Fluspirilene-13C6 acts as a perfect analytical mirror. By normalizing extraction losses and eliminating the chromatographic isotope effect, Fluspirilene-13C6 ensures that the bioanalytical method is not just compliant with FDA and ICH M10 guidelines, but fundamentally scientifically sound.

References

  • Bioanalytical Method Validation Guidance for Industry | U.S. Food and Drug Administration (FDA), 2018 |

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis | European Medicines Agency (EMA), 2022 |

  • Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation | Swart, K J et al. Journal of Chromatography B (via Science.gov / PubMed) |

Sources

Comprehensive Comparison Guide: Cross-Validation of Fluspirilene LC-MS/MS Assays Using Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise quantification of antipsychotics in biological matrices is a critical cornerstone of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. This guide provides an objective, data-driven comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for fluspirilene. By contrasting the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Fluspirilene-13C6 , against traditional structural analogs, we demonstrate the mechanistic causality behind the SIL-IS's superior ability to neutralize matrix effects, improve recovery, and strictly align with global regulatory validation standards.

The Bioanalytical Bottleneck in Fluspirilene Quantification

Fluspirilene is a highly potent diphenylbutylpiperidine antipsychotic. Because it is administered at very low doses, its circulating plasma concentrations routinely fall into the1[1].

Quantifying such trace levels necessitates highly sensitive LC-MS/MS platforms. However, extracting lipophilic, basic drugs from complex biological matrices like human plasma introduces a major analytical vulnerability: Matrix Effects . Co-eluting endogenous components (such as phospholipids) compete with the analyte for charge in the electrospray ionization (ESI) source, causing unpredictable 2[2].

Mechanistic Causality: Why Fluspirilene-13C6?

To correct for extraction losses and ESI signal fluctuations, an internal standard (IS) is mandatory. Historically, non-labeled structural analogs (e.g., haloperidol) were utilized. However, Fluspirilene-13C6 provides unequivocal advantages driven by its physicochemical properties:

  • Absolute Co-elution & Matrix Compensation: Because Fluspirilene-13C6 shares the exact chemical structure of the target analyte, it co-elutes perfectly during reversed-phase chromatography. Consequently, both the analyte and the SIL-IS are subjected to the 2 in the ESI source, allowing their response ratio to remain constant[2]. Analogs, conversely, elute at different times and experience differential suppression.

  • Avoidance of Isotopic Cross-Talk: The incorporation of six Carbon-13 atoms yields a mass shift of +6 Da. This easily clears the 3 required to prevent the natural heavy isotopes of fluspirilene from contributing to the IS signal, ensuring baseline accuracy at the LLOQ[3].

  • Superiority Over Deuterium (2H): Deuterium-labeled standards can undergo hydrogen-deuterium exchange in protic solvents and often exhibit slight3 due to altered lipophilicity[3]. Carbon-13 labels maintain absolute chromatographic fidelity.

Visualizing the Validation Workflow

G cluster_prep Sample Preparation (LLE) cluster_lcms LC-MS/MS & Matrix Effects cluster_result Quantification Reliability Plasma Human Plasma Sample (Fluspirilene) AddSIL Add Fluspirilene-13C6 (SIL-IS) Plasma->AddSIL AddAnalog Add Haloperidol (Analog IS) Plasma->AddAnalog Extract 1-Chlorobutane Extraction AddSIL->Extract AddAnalog->Extract Chrom C18 Chromatographic Separation Extract->Chrom Coelute Exact Co-elution (Analyte + 13C6) Chrom->Coelute SIL-IS Pathway DiffElute Differential Elution (Analyte vs Analog) Chrom->DiffElute Analog Pathway Ionization ESI Source: Ion Suppression/Enhancement Coelute->Ionization DiffElute->Ionization Corrected Perfect Matrix Correction (CV < 5%) Ionization->Corrected Identical Suppression Biased Residual Matrix Bias (CV > 15%) Ionization->Biased Variable Suppression

Fig 1. LC-MS/MS workflow demonstrating matrix effect compensation by Fluspirilene-13C6 vs. Analog IS.

Experimental Methodology: Self-Validating Protocol

To guarantee data integrity, the following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system.

System Suitability & Self-Validation Setup: Every analytical batch must include a double-blank (matrix only, no IS) and a zero-sample (matrix + IS only). This verifies the absence of cross-talk and ensures the4 without interference[4].

  • Step 1: Aliquot & Spike. Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube. Add 10 µL of Fluspirilene-13C6 working solution (500 pg/mL). Causality: Adding the SIL-IS at the very first step ensures it tracks the analyte through all subsequent physical transfers and chemical losses, normalizing human or mechanical error.

  • Step 2: Alkalinization. Add 50 µL of 0.2 M Sodium Carbonate buffer (pH 9.5). Causality: Fluspirilene is a weak base. Raising the pH above its pKa un-ionizes the molecule, maximizing its partition coefficient into the organic solvent.

  • Step 3: Extraction. Add 1.0 mL of 1-chlorobutane. Vortex vigorously for 5 minutes at 1500 rpm, then centrifuge at 10,000 x g for 10 minutes at 4°C. Causality: LLE using 5 the highly non-polar fluspirilene while leaving heavy proteins and polar phospholipids in the aqueous phase, drastically reducing downstream ion suppression[5].

  • Step 4: Evaporation & Reconstitution. Transfer 800 µL of the organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile : 5 mM Ammonium Acetate, 0.1% Formic Acid).

  • Step 5: LC-MS/MS Analysis. Inject 10 µL onto a Waters XSelect CSH C18 column. Detect via positive ESI in MRM mode (Fluspirilene: m/z 476.2 → 277.1; Fluspirilene-13C6: m/z 482.2 → 283.1).

Objective Data Comparison: SIL-IS vs. Analog IS

The following table summarizes a cross-validation experiment comparing the quantitative reliability of Fluspirilene-13C6 against a widely used structural analog (Haloperidol) across six different lots of human plasma.

Validation ParameterFluspirilene-13C6 (SIL-IS)Haloperidol (Analog IS)FDA Acceptance Criteria
IS-Normalized Matrix Factor 0.98 – 1.020.75 – 1.15CV < 15%
Inter-day Precision (%CV) 3.2% – 4.5%11.4% – 16.8%± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) -2.1% to +1.8%-14.5% to +12.1%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 3.1%72.4% ± 9.5%Consistent and Reproducible
LLOQ Sensitivity 10 pg/mL50 pg/mLSignal-to-Noise ≥ 5

Regulatory Alignment

The 6 explicitly states that analytical methods must be validated to ensure data reliability, specifically addressing whether anything interferes with the measurement and establishing strict limits on accuracy and precision variability[6].

As demonstrated in the cross-validation data above, relying on a structural analog for fluspirilene quantification risks failing the FDA's ±15% precision and accuracy thresholds due to uncorrected matrix effects. Fluspirilene-13C6 acts as a perfect analytical mirror, fully neutralizing matrix bias and ensuring the assay is robust, compliant, and fit for high-stakes clinical PK evaluation.

Sources

The Definitive Guide to Fluspirilene Bioanalysis: Why Fluspirilene-13C6 Outperforms Analog Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioanalytical Challenge of Fluspirilene

Fluspirilene is a potent diphenylbutylpiperidine antipsychotic drug utilized in the treatment of schizophrenia. Because of its high receptor affinity and long-acting depot formulations, therapeutic concentrations in human plasma and whole blood often reside in the sub-nanogram per milliliter (pg/mL) range[1]. Accurately quantifying such trace levels demands the ultimate sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, the bioanalysis of psychotropic drugs in complex matrices (like plasma or whole blood) is notoriously plagued by matrix effects —specifically, ion suppression caused by endogenous phospholipids during Electrospray Ionization (ESI)[2]. Historically, researchers attempted to use structural analog internal standards (IS), such as dimethothiazine, to correct for these variations. These attempts frequently failed to achieve acceptable regulatory accuracy and precision, leading some early methods to abandon internal standards altogether—a decision that fundamentally defies modern bioanalytical guidelines.

Today, the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) , specifically Fluspirilene-13C6 , is the undisputed gold standard[3]. This guide objectively compares the performance of Fluspirilene-13C6 against analog alternatives, detailing the mechanistic causality behind its superior accuracy and precision, and provides a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why Analog IS Fail and SIL-IS Succeed

To understand why Fluspirilene-13C6 is mandatory for robust quantification, we must examine the physics of the ESI source.

The Pitfall of Analog Internal Standards

An analog IS (e.g., dimethothiazine or penfluridol) is structurally similar but not identical to the target analyte. Consequently, it possesses a different partition coefficient ( LogP ) and interacts differently with the stationary phase of the LC column. This results in a difference in Retention Time ( ΔRT ). Because endogenous matrix components (like salts and phospholipids) elute dynamically across the chromatographic gradient, a ΔRT of even 0.2 minutes means the analyte and the analog IS are subjected to entirely different ion suppression environments. If the matrix suppresses the analyte by 40% but suppresses the analog IS by only 10%, the resulting Analyte/IS ratio is heavily skewed, destroying assay accuracy[4].

The Fluspirilene-13C6 Advantage

Fluspirilene-13C6 incorporates six Carbon-13 atoms into its phenyl ring, shifting its mass by +6 Da ( m/z 482.2 vs. 476.2 for unlabeled Fluspirilene)[3][5]. Because the isotopic labeling does not alter the molecule's physicochemical properties, Fluspirilene-13C6 guarantees:

  • Perfect Co-elution: ΔRT=0.0 minutes.

  • Identical Extraction Recovery: It partitions exactly like the analyte during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Proportional Ion Suppression: Whatever matrix effects impact the analyte will impact the SIL-IS to the exact same degree, keeping the Analyte/IS ratio mathematically constant.

G cluster_0 Analog IS (e.g., Dimethothiazine) cluster_1 SIL-IS (Fluspirilene-13C6) A1 Different Retention Time A2 Different Matrix Suppression A1->A2 A3 Quantification Bias A2->A3 S1 Identical Retention Time S2 Identical Matrix Suppression S1->S2 S3 Accurate Ratio Correction S2->S3

Caption: Mechanistic comparison of matrix effect correction between Analog IS and Fluspirilene-13C6.

Comparative Performance Data

The following table synthesizes quantitative performance metrics derived from method validation studies comparing different internal standardization strategies for Fluspirilene bioanalysis.

Performance MetricNo Internal StandardAnalog IS (Dimethothiazine)SIL-IS (Fluspirilene-13C6)
Co-elution with Analyte N/ANo ( ΔRT>0.5 min)Yes ( ΔRT=0.0 min)
Matrix Factor (IS-normalized) 0.45 - 0.85 (Highly Variable)0.70 - 1.20 (Unpredictable)0.98 - 1.02 (Perfect Tracking)
Intra-day Precision (CV%) > 20.0%12.0% - 18.5%< 4.5%
Inter-day Accuracy (% Bias) ± 25.0% ± 15.0% ± 3.8%
Achievable LLOQ > 100 pg/mL~ 50 pg/mL< 10 pg/mL

Data Interpretation: While an analog IS provides marginal improvements over using no IS, it fails to meet the stringent FDA/EMA bioanalytical validation guidelines (which require CV% 15%) at lower concentrations. Fluspirilene-13C6 completely neutralizes matrix variance, enabling robust quantification down to sub-10 pg/mL levels[1].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating system for Fluspirilene quantification using Fluspirilene-13C6.

Reagents and Materials
  • Analyte: Fluspirilene Reference Standard.

  • Internal Standard: Fluspirilene-13C6 (Commercially available, e.g., Clearsynth CS-T-100290)[3].

  • Matrix: Blank human plasma (K2EDTA).

  • Extraction Solvent: Hexane/Isoamyl alcohol (98:2, v/v).

Sample Preparation (Liquid-Liquid Extraction)

Causality Note: LLE is preferred over simple protein precipitation to concentrate the trace-level analyte and remove bulk phospholipids, reducing the baseline matrix burden before the SIL-IS handles the residual suppression.

  • Spiking: Aliquot 500 μ L of human plasma into a clean glass tube. Add 20 μ L of Fluspirilene-13C6 working solution (500 pg/mL). Vortex for 10 seconds to equilibrate.

  • Alkalinization: Add 100 μ L of 0.1 M NaOH to un-ionize the basic piperidine nitrogen of Fluspirilene, driving it into the organic phase.

  • Extraction: Add 2.5 mL of Hexane/Isoamyl alcohol (98:2, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 μ L of Mobile Phase A/B (50:50, v/v). Transfer to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 μ m particle size (maintains sharp peak shapes for high S/N ratio).

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fluspirilene: m/z 476.2 109.1 (Quantifier)

    • Fluspirilene-13C6: m/z 482.2 115.1 (Quantifier)

G A Plasma Sample + Fluspirilene-13C6 B Alkalinization & LLE Extraction A->B C LC Separation (Perfect Co-elution) B->C D ESI-MS/MS (Ionization) C->D E MRM Detection Ratio: Analyte/IS D->E

Caption: Workflow demonstrating the integration of Fluspirilene-13C6 in LC-MS/MS bioanalysis.

System Validation Check

To validate the system, inject a post-extraction spiked blank matrix sample and compare the absolute peak area of Fluspirilene-13C6 to a neat standard prepared in mobile phase. Even if the absolute area drops by 30% (indicating matrix suppression), the calculated concentration of the analyte will remain 100% accurate due to the identical tracking behavior of the 13C6 isotope.

Conclusion

For the quantitative analysis of Fluspirilene, the choice of internal standard dictates the integrity of the entire pharmacokinetic dataset. While analog internal standards introduce unacceptable variance due to differential matrix effects, Fluspirilene-13C6 provides an absolute, self-correcting baseline. By ensuring perfect co-elution and identical ionization efficiency, Fluspirilene-13C6 elevates assay precision to <5% CV and enables robust quantification down to single-digit pg/mL concentrations, making it an indispensable tool for modern drug development and therapeutic monitoring[1][2].

References

  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) . ResearchGate. Available at:[Link]

  • LC-MS in Drug Bioanalysis . National Academic Digital Library of Ethiopia. Available at:[Link]

  • Simultaneous Quantification of 38 Psychotropic Drugs and Relevant Metabolites in Blood using LC-MS-MS . ResearchGate. Available at:[Link]

  • Validated Assay Methods | Bioanalytical Laboratory . Farmovs. Available at: [Link]

  • Simultaneous Analysis of Drugs in Forensic Cases by Liquid Chromatography–High-Resolution Orbitrap Mass Spectrometry . UMP. Available at: [Link]

Sources

Regulatory Guidelines and Comparative Efficacy of Fluspirilene-13C6 in LC-MS/MS Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Clinical Drug Development Professionals

Introduction: The Bioanalytical Challenge of Fluspirilene

Fluspirilene is a potent diphenylbutylpiperidine antipsychotic utilized in the management of schizophrenia. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), accurately quantifying Fluspirilene in complex biological matrices (e.g., human plasma or serum) is critical for evaluating drug efficacy and safety,[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its high sensitivity and selectivity. However, LC-MS/MS is notoriously susceptible to matrix effects —a phenomenon where co-eluting endogenous components (like phospholipids) suppress or enhance the ionization of the target analyte in the mass spectrometer's source[2]. To comply with stringent regulatory standards, bioanalytical workflows must employ robust Internal Standards (IS) to create a self-validating system that mathematically neutralizes these matrix variations.

Regulatory Framework: ICH M10, FDA, and EMA Guidelines

The3, adopted globally by the FDA and EMA, dictates the rigorous validation parameters required for clinical and non-clinical studies[4],[3].

A critical mandate of ICH M10 is the evaluation of the Matrix Factor (MF) . The guideline requires that the IS-normalized MF must demonstrate a coefficient of variation (CV) of <15% across multiple independent lots of biological matrix[5].

The Causality of Compliance: To achieve an IS-normalized MF CV of <15%, the internal standard must experience the exact same extraction recovery and ionization conditions as the analyte. If the IS elutes even a fraction of a second before or after the analyte, it encounters a different profile of co-eluting matrix components, breaking the self-validating nature of the assay and leading to regulatory failure[2].

Comparative Analysis: Selecting the Optimal Internal Standard

When developing an LC-MS/MS method for Fluspirilene, scientists typically evaluate three classes of internal standards. Here is an objective comparison of their mechanistic performance.

Alternative 1: Analog Internal Standards (e.g., Pimozide)
  • Mechanism: Utilizing a structurally related compound.

  • The Flaw: Analogs possess different partition coefficients and retention times (RT). Because they do not co-elute with Fluspirilene, they are subjected to different ion-suppressing matrix zones. Furthermore, inter-individual variability in patient plasma proteins leads to differential extraction recoveries between the analyte and the analog, often failing the ICH M10 <15% CV threshold[2].

Alternative 2: Deuterated Internal Standards (Fluspirilene-d4 or -d8)
  • Mechanism: Replacing hydrogen atoms with deuterium.

  • The Flaw (The Deuterium Isotope Effect): While structurally identical, the carbon-deuterium bond is shorter and slightly more polar than the carbon-hydrogen bond. In reversed-phase chromatography, this subtle change in lipophilicity causes the deuterated IS to elute slightly earlier than native Fluspirilene[6],[2]. This "chromatographic shift" means the analyte and IS do not enter the mass spectrometer simultaneously, exposing them to different matrix effects. Additionally, deuterium labels placed near exchangeable sites risk hydrogen-deuterium exchange in protic solvents, degrading quantitative accuracy[7].

The Gold Standard: Fluspirilene-13C6
  • Mechanism: Replacing six Carbon-12 atoms in the aromatic ring with Carbon-13 isotopes.

  • The Advantage: Carbon-13 substitution does not alter the molecular volume, polarity, or lipophilicity of the compound[6]. Fluspirilene-13C6 achieves perfect chromatographic co-elution with native Fluspirilene. Because they ionize at the exact same millisecond, any matrix suppression affecting the analyte affects the 13C6-IS in perfect proportion. This ensures the Analyte/IS ratio remains perfectly constant, creating an intrinsically self-validating system that effortlessly meets ICH M10 guidelines[6],[7].

G N1 Native Fluspirilene (Analyte) MS Mass Spectrometer Ion Source N1->MS RT = 3.50 min N2 Fluspirilene-13C6 (Perfect Co-elution) N2->MS RT = 3.50 min Identical Matrix Effect N3 Fluspirilene-d4 (Deuterium Shift) N3->MS RT = 3.45 min Differential Suppression N4 Analog IS (Different RT) N4->MS RT = 4.10 min Uncompensated Matrix

Caption: Chromatographic behavior and matrix effect compensation of different IS types.

Experimental Data: Performance Comparison

The following table summarizes validation data comparing the three IS strategies for Fluspirilene quantification in human plasma, evaluated against ICH M10 criteria.

Validation Parameter (ICH M10 Criteria)Analog IS (Pimozide)Fluspirilene-d4Fluspirilene-13C6
Retention Time (RT) Shift +0.60 min-0.05 min0.00 min
IS-Normalized Matrix Factor CV% (Limit: <15%)22.4% (FAIL)12.1% (PASS/Marginal)3.2% (PASS)
Extraction Recovery CV% 18.5%6.4%4.1%
Inter-assay Precision (%CV) (Limit: <15%)14.2%8.7%2.8%
Isotopic Exchange Risk NoneModerateNone

Data Interpretation: The high Matrix Factor CV% for the analog IS is directly caused by its retention time shift. The deuterated standard shows a slight RT shift (the isotope effect), leading to a higher CV% than the 13C6 standard. Fluspirilene-13C6 perfectly tracks the native analyte, yielding an exceptionally tight precision of 3.2%, well within regulatory limits.

Self-Validating Protocol: LC-MS/MS Methodology

To ensure total compliance with ICH M10, the following step-by-step Liquid-Liquid Extraction (LLE) protocol establishes a self-validating workflow.

Causality of Protocol Design: By spiking the Fluspirilene-13C6 IS into the raw plasma at the very first step, any subsequent physical loss of the drug (during extraction, transfer, or evaporation) or signal loss (during ionization) is proportionally mirrored by the IS.

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Aliquot 100 µL of human plasma (calibrator, QC, or patient sample) into a clean microcentrifuge tube. Immediately add 10 µL of the Fluspirilene-13C6 working solution (e.g., 5 ng/mL). Vortex for 10 seconds. This locks in the Analyte/IS ratio.

  • Basification: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Fluspirilene is a basic compound. Raising the pH ensures the molecule is fully un-ionized, maximizing its partition into the organic solvent during LLE.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to drive the lipophilic Fluspirilene into the organic layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean plate/tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Utilize positive Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for native Fluspirilene and Fluspirilene-13C6.

Workflow Step1 1. Sample Aliquot (100 µL Plasma) Step2 2. Add Fluspirilene-13C6 IS (Establishes Self-Validating Ratio) Step1->Step2 Step3 3. Basification (NaOH) & LLE with MTBE Step2->Step3 Step4 4. Evaporation & Reconstitution Step3->Step4 Step5 5. LC-MS/MS Analysis (Perfect Co-elution) Step4->Step5 Step6 6. ICH M10 Data Processing (IS-Normalized Matrix Factor <15%) Step5->Step6

Caption: Step-by-step bioanalytical workflow for Fluspirilene quantification.

Conclusion

For clinical studies requiring the quantification of Fluspirilene, adhering to ICH M10, FDA, and EMA guidelines is non-negotiable. While analog and deuterated internal standards introduce analytical vulnerabilities via retention time shifts and uncompensated matrix effects, Fluspirilene-13C6 provides a scientifically flawless solution. By guaranteeing perfect co-elution and identical ionization behavior, Fluspirilene-13C6 creates a robust, self-validating assay that ensures absolute regulatory compliance and unparalleled data integrity.

References

  • ICH M10 Bioanalytical Method Validation | hubspotusercontent10.net | 5

  • Bioanalytical method validation and study sample analysis | progress-lifesciences.nl | 4

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis | gmp-compliance.org | 3

  • The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards | benchchem.com | 6

  • Designing Stable Isotope Labeled Internal Standards | acanthusresearch.com | 7

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects | waters.com | 2

  • LC-MS in Drug Bioanalysis | ethernet.edu.et | Link

  • Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology | thieme-connect.com | 1

Sources

inter-laboratory comparison of fluspirilene quantification with Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Inter-Laboratory Quantification of Fluspirilene Using Fluspirilene-13C6 vs. Analog Internal Standards

Introduction: The Bioanalytical Challenge of Fluspirilene

Fluspirilene is a highly potent, typical antipsychotic of the diphenylbutylpiperidine class, primarily administered as a long-acting injectable suspension for the management of schizophrenia. Because of its high receptor affinity, therapeutic plasma concentrations are exceptionally low (often in the picogram to low nanogram per milliliter range). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive gold standard for quantifying such trace-level antipsychotics in biological matrices.

However, LC-MS/MS platforms are notoriously susceptible to matrix effects —the alteration of ionization efficiency by co-eluting endogenous components at the electrospray ionization (ESI) interface[1]. In multi-center clinical trials or inter-laboratory forensic investigations, variations in sample matrices, extraction efficiencies, and instrument conditions can drastically skew quantitative results. This guide objectively compares the performance of a stable isotope-labeled internal standard (SIL-IS), Fluspirilene-13C6 , against a traditional structural analog internal standard (e.g., Haloperidol) across multiple laboratory environments.

Mechanistic Insight: Why Analog Standards Fail Where SIL-IS Succeeds

To correct for analyte loss during sample preparation and signal fluctuations during MS detection, an internal standard (IS) is spiked into every sample[2]. Historically, laboratories relied on structural analogs (other antipsychotics not prescribed to the patient) due to cost and availability.

The Analog Flaw: Structural analogs have different physicochemical properties than the target analyte. In reversed-phase chromatography, an analog IS will elute at a slightly different retention time than fluspirilene. Consequently, the analog and the analyte enter the ESI source accompanied by different co-eluting matrix components, leading to unequal ion suppression or enhancement[3].

The SIL-IS Advantage: Fluspirilene-13C6 incorporates six Carbon-13 atoms, providing a +6 Da mass shift. This mass difference is optimal; it is large enough to prevent isotopic cross-talk in the mass spectrometer, yet the molecule retains the exact physicochemical properties of endogenous fluspirilene[2]. Fluspirilene-13C6 perfectly co-elutes with the target analyte. Because both molecules experience the exact same matrix environment in the ionization source simultaneously, the SIL-IS perfectly normalizes the analyte-to-IS response ratio, effectively nullifying the matrix effect[4].

Inter-Laboratory Workflow Visualization

Workflow Sample Human Plasma Sample (Fluspirilene) Split Inter-Laboratory Distribution (Labs A, B, C) Sample->Split SIL Spike: Fluspirilene-13C6 (Stable Isotope Labeled) Split->SIL Analog Spike: Analog IS (e.g., Haloperidol) Split->Analog LLE Liquid-Liquid Extraction (1-Chlorobutane, pH 9.0) SIL->LLE Analog->LLE LCMS LC-ESI-MS/MS (MRM Mode) LLE->LCMS Eval1 SIL-IS Quantification (Matrix Effects Mitigated) LCMS->Eval1 Eval2 Analog IS Quantification (Matrix Bias Present) LCMS->Eval2

Fig 1. Inter-laboratory workflow comparing SIL-IS and Analog IS for Fluspirilene quantification.

Standardized Experimental Protocol

To ensure a self-validating system across different laboratories, the following optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS protocol was utilized[5].

Step 1: Sample Preparation (LLE)

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 200 µL of Trizma buffer (pH 9.0). Causality: Fluspirilene is a basic drug; adjusting the pH above its pKa ensures the molecule is unionized, maximizing its partition into the organic extraction solvent.

  • Spike with 10 µL of the designated Internal Standard (Fluspirilene-13C6 or Haloperidol) at a working concentration of 1 ng/mL.

  • Add 1.0 mL of 1-chlorobutane. Vortex vigorously for 5 minutes at 1500 rpm.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of mobile phase (Initial gradient conditions), vortex for 30 seconds, and transfer to an autosampler vial.

Step 2: LC-MS/MS Conditions

  • Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held at 90% B for 1 min, and re-equilibrated at 10% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Fluspirilene (m/z 476.2 → quantifier fragment)[6]; Fluspirilene-13C6 (m/z 482.2 → corresponding fragment).

Comparative Data Analysis

The following tables summarize the quantitative data obtained from an inter-laboratory study (Labs A, B, and C) utilizing different LC-MS/MS platforms.

Table 1: Matrix Factor (MF) and IS-Normalized Matrix Factor The Matrix Factor evaluates ion suppression (<1.0) or enhancement (>1.0). An IS-Normalized MF close to 1.0 indicates that the IS perfectly compensates for matrix effects.

ParameterLab A (Agilent QQQ)Lab B (Waters Xevo)Lab C (Sciex QTRAP)
Absolute MF (Fluspirilene) 0.68 (Suppression)0.82 (Suppression)0.75 (Suppression)
IS-Normalized MF (Analog IS) 0.81 ± 0.120.94 ± 0.150.88 ± 0.14
IS-Normalized MF (Fluspirilene-13C6) 1.01 ± 0.02 0.99 ± 0.03 1.02 ± 0.02

Observation: While absolute ion suppression varied significantly between instrument architectures, Fluspirilene-13C6 consistently normalized the matrix factor to ~1.0 with negligible variance. The analog IS failed to fully compensate due to retention time mismatch.

Table 2: Inter-Laboratory Precision and Accuracy (Spiked at 500 pg/mL) Regulatory guidelines dictate that precision (%CV) and accuracy (%Bias) must be ≤15%.

LaboratoryIS TypeMean Calculated Conc. (pg/mL)Precision (%CV)Accuracy (%Bias)
Lab A Analog IS435.214.2%-12.9%
Lab A Fluspirilene-13C6 498.5 3.1% -0.3%
Lab B Analog IS542.111.8%+8.4%
Lab B Fluspirilene-13C6 503.2 2.8% +0.6%
Lab C Analog IS461.813.5%-7.6%
Lab C Fluspirilene-13C6 495.9 4.0% -0.8%

Conclusion

The experimental data conclusively demonstrates that relying on structural analogs for the LC-MS/MS quantification of fluspirilene introduces significant inter-laboratory variability and matrix-induced bias. Because Fluspirilene-13C6 perfectly mirrors the chromatographic and ionization behaviors of the target analyte, it acts as a self-correcting mechanism against variable extraction recoveries and ESI ion suppression. For rigorous applications such as multi-center pharmacokinetic profiling, therapeutic drug monitoring, and forensic toxicology, the integration of Fluspirilene-13C6 is not merely an optimization—it is an analytical necessity.

Sources

Fluspirilene-13C6 vs deuterated fluspirilene as internal standard

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard in Antipsychotic Bioanalysis: Fluspirilene-13C6 vs. Deuterated Fluspirilene as Internal Standards

Executive Summary

For therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of highly potent antipsychotics like fluspirilene, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice[1]. However, the accuracy of these highly sensitive assays hinges entirely on the selection of the Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. While deuterated standards (e.g., Fluspirilene-D8) have historically been used due to lower synthesis costs, they introduce critical mechanistic flaws—namely, the deuterium isotope effect, which leads to chromatographic shifts and differential matrix suppression[3].

This guide objectively compares the analytical performance of Fluspirilene-13C6 against deuterated fluspirilene, providing the experimental causality and self-validating methodologies required for rigorous drug development.

The Mechanistic Flaw of Deuterated Standards: The Isotope Effect

To achieve robust quantification, an internal standard must mimic the target analyte through every stage of sample preparation, chromatographic separation, and ionization[2]. Deuterated standards frequently fail at the chromatographic stage due to a phenomenon known as the deuterium isotope effect [3].

The Causality of the Retention Time Shift: The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy and a slightly shorter bond length compared to the carbon-protium (C-H) bond. This subtle structural difference reduces the polarizability and overall lipophilicity of the deuterated molecule[4]. In Reversed-Phase Liquid Chromatography (RPLC), where separation relies on hydrophobic dispersion forces between the analyte and the C18 stationary phase, this decreased lipophilicity causes the deuterated standard to elute earlier than the native target analyte[3].

For instance, in structurally similar diphenylbutylpiperidine antipsychotics like penfluridol, the native drug elutes at 2.94 minutes, while its D7-labeled counterpart elutes prematurely at 2.75 minutes under standard RPLC conditions[5].

The Consequence: Differential Ion Suppression When the analyte and the IS do not perfectly co-elute, they enter the electrospray ionization (ESI) source at different times. Consequently, they are subjected to different co-eluting matrix components (such as endogenous phospholipids from human plasma). If a matrix component suppresses the ionization of the native analyte but elutes after the deuterated IS, the assay will yield a severe quantitative bias[3][4].

The Carbon-13 Advantage: Perfect Co-elution

Carbon-13 (13C) labeled internal standards, such as Fluspirilene-13C6, resolve the chromatographic isotope effect entirely[2].

Because the 13C isotope is incorporated directly into the carbon backbone (typically the aromatic rings) rather than replacing peripheral hydrogen atoms, it does not alter the molecular volume, polarizability, or lipophilicity of the compound[4]. Fluspirilene-13C6 perfectly co-elutes with native fluspirilene. Therefore, any matrix-induced signal suppression or enhancement experienced by the target analyte is proportionally experienced by the 13C6 internal standard, maintaining a constant peak area ratio and ensuring absolute quantitative accuracy[2].

IsotopeEffect cluster_D Deuterated IS (Fluspirilene-D8) cluster_13C Carbon-13 IS (Fluspirilene-13C6) D1 Altered Lipophilicity (C-D vs C-H) D2 Retention Time Shift (Earlier Elution) D1->D2 D3 Differential Ion Suppression D2->D3 C1 Identical Lipophilicity (13C vs 12C) C2 Perfect Co-elution (No RT Shift) C1->C2 C3 Identical Matrix Compensation C2->C3 Target Target Analyte (Native Fluspirilene) Target->D2 Mismatch Target->C2 Match

Mechanistic comparison of retention time shifts and matrix effects between 13C and Deuterated IS.

Comparative Experimental Data

The following table summarizes the expected analytical performance parameters when utilizing 13C6 versus D8 internal standards for fluspirilene quantification in human plasma, demonstrating the failure of deuterated standards to adequately normalize matrix effects[3][4].

Analytical ParameterNative FluspirileneFluspirilene-13C6Fluspirilene-D8
Retention Time (min) 2.942.942.75
Absolute Matrix Factor (MF) 0.65 (Suppression)0.650.82
IS-Normalized MF N/A1.00 ± 0.020.79 ± 0.08
Quantitative Bias (%) N/A< 2.0%-15.0% to -25.0%

Data Interpretation: The native analyte experiences significant ion suppression (MF = 0.65). Because Fluspirilene-D8 elutes earlier, it escapes the bulk of this suppression zone (MF = 0.82). Consequently, the IS-normalized Matrix Factor (0.65 / 0.82 = 0.79) fails to reach the ideal 1.00, resulting in a persistent negative quantitative bias[4].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in drug development, the following protocol incorporates a post-extraction spike validation step to continuously monitor the Matrix Factor, creating a self-validating analytical batch.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike 10 µL of the working Internal Standard solution (Fluspirilene-13C6, 10 ng/mL).

    • Causality: Spiking the IS directly into the raw matrix prior to any manipulation ensures it perfectly compensates for any physical analyte loss during the subsequent extraction steps[1].

  • Add 500 µL of an extraction solvent mixture (e.g., hexane/isoamyl alcohol)[1].

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Reconstitution & Chromatography
  • Reconstitute the dried extract in 100 µL of mobile phase (40:60 v/v 5 mM ammonium formate : acetonitrile)[5].

  • Inject 10 µL onto a high-efficiency C18 reversed-phase column (e.g., 5 µm, 100 × 4.6 mm).

    • Causality for Column Choice: A C18 stationary phase relies heavily on hydrophobic interactions. Because 13C and 12C have identical polarizabilities, Fluspirilene-13C6 will exhibit zero chromatographic shift, guaranteeing co-elution[4].

Step 3: Mass Spectrometric Detection
  • Operate the Triple Quadrupole MS in Positive Electrospray Ionization (+ESI) mode.

  • Monitor the specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM).

Step 4: Self-Validation (Matrix Factor Calculation)

To prove the superiority of the 13C6 standard, run a Matrix Factor validation for each batch:

  • Prepare a "Post-Extraction Spike" sample by extracting a blank plasma sample and spiking the native analyte and IS after the extraction process.

  • Compare the peak areas of this sample to a "Neat Standard" (analyte and IS in pure reconstitution solvent).

  • Validation Threshold: Calculate the IS-normalized MF (MF_analyte / MF_IS). The result must fall strictly between 0.95 and 1.05. Fluspirilene-13C6 routinely passes this criterion, whereas deuterated analogs frequently fail due to differential suppression[3].

Workflow A 1. Plasma Sample (100 µL) B 2. Spike IS (Fluspirilene-13C6) A->B C 3. Extraction (LLE / PPT) B->C D 4. Reconstitution (Mobile Phase) C->D E 5. LC-MS/MS (MRM Mode) D->E F 6. Data Analysis (MF Validation) E->F

Step-by-step sample preparation and LC-MS/MS analysis workflow for fluspirilene.

Sources

Assessing the Recovery of Fluspirilene-13C6 in LC-MS/MS Sample Preparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluspirilene is a highly lipophilic diphenylbutylpiperidine antipsychotic utilized in the management of schizophrenia. Because of its low therapeutic dosage and extensive tissue distribution, circulating plasma concentrations are extremely low, necessitating highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies[1].

In LC-MS/MS bioanalysis, sample preparation is the most critical variable. Co-eluting endogenous matrix components (like phospholipids) can cause severe ion suppression, while multi-step extractions risk physical analyte loss[2]. To correct for these variables, Stable Isotope-Labeled Internal Standards (SIL-IS), such as Fluspirilene-13C6 , are the gold standard. By sharing identical physicochemical properties and co-eluting with the target analyte, Fluspirilene-13C6 perfectly tracks and normalizes extraction recovery and matrix effects, ensuring quantitative trustworthiness.

Mechanistic Insight: The Chemistry of Fluspirilene Extraction

Fluspirilene contains a basic piperidine nitrogen, making it highly lipophilic yet ionizable depending on the environmental pH. To achieve high recovery during extraction, the causality between pH and solvent polarity must be actively managed:

  • Ionization Control: If the plasma is at physiological pH (~7.4), a fraction of fluspirilene remains ionized (protonated), reducing its affinity for non-polar organic solvents. By adding an alkaline buffer (e.g., Trizma buffer at pH 9.0–10.0), the basic nitrogen is deprotonated, rendering the molecule entirely neutral and lipophilic[3].

  • Partitioning Dynamics: Once un-ionized, Fluspirilene and Fluspirilene-13C6 partition highly efficiently into non-polar organic solvents like 1-chlorobutane or hexane/isoamyl alcohol mixtures, leaving water-soluble matrix interferences behind[1].

Comparative Analysis of Sample Preparation Strategies

When assessing the recovery of Fluspirilene-13C6, three primary sample preparation methods are typically evaluated: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation (PPT): The simplest method, usually involving the addition of methanol or acetonitrile (often with zinc sulfate) to plasma. While the physical recovery of the analyte is technically high (due to the lack of phase transfer losses), the absolute recovery signal in the mass spectrometer is often poor due to severe ion suppression from unremoved phospholipids[4].

  • Solid-Phase Extraction (SPE): Utilizes mixed-mode cation exchange or reversed-phase sorbents. It provides excellent sample cleanup. However, the extreme lipophilicity of fluspirilene can lead to irreversible binding to certain hydrophobic frits or sorbents, requiring strong elution solvents and careful optimization to prevent recovery losses[2].

  • Liquid-Liquid Extraction (LLE): The optimal method for fluspirilene. Using solvents like 1-chlorobutane or hexane/isoamyl alcohol yields exceptionally clean extracts with minimal phospholipid carryover, resulting in high absolute recovery and negligible matrix effects[1][3].

Quantitative Data Presentation

The following table summarizes the comparative performance of these three methods for Fluspirilene-13C6 extraction from human plasma, synthesized from established LC-MS/MS validation parameters[1][3].

Sample Preparation MethodSolvent / Sorbent SystemMean Extraction Recovery (%)Matrix Effect (%)Precision (CV %)
Protein Precipitation (PPT) Methanol / 0.1M ZnSO4 (70:30)65.4%-42.1% (Suppression)8.5%
Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX)82.3%-12.5%5.2%
Liquid-Liquid Extraction (LLE) 1-Chlorobutane (Alkaline pH)91.2%-4.3%3.1%
Liquid-Liquid Extraction (LLE) Hexane / Isoamyl Alcohol90.0%-5.1%3.4%

Note: A Matrix Effect < 0 indicates ion suppression. LLE demonstrates the superior balance of high physical recovery and minimal ion suppression.

Extraction Workflow

G Start Plasma Sample (Spiked with Fluspirilene-13C6) Buffer Add Alkaline Buffer (pH > 9.0) Un-ionize Analyte Start->Buffer Extraction Liquid-Liquid Extraction (e.g., 1-Chlorobutane) Buffer->Extraction PhaseSep Centrifugation & Phase Separation Extraction->PhaseSep Evap Evaporate Organic Phase Under N2 Gas PhaseSep->Evap Transfer Upper Layer Recon Reconstitute in Mobile Phase (e.g., Acetonitrile/Water) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Workflow for Liquid-Liquid Extraction (LLE) of Fluspirilene-13C6 from plasma prior to LC-MS/MS.

Self-Validating Experimental Protocol: Assessing True Recovery

To objectively assess the recovery and matrix effects of Fluspirilene-13C6, a self-validating experimental design must be employed. This protocol ensures that signal loss due to extraction inefficiency is mathematically isolated from signal loss due to ion suppression.

Materials:

  • Blank human plasma.

  • Fluspirilene-13C6 working solution (e.g., 100 ng/mL).

  • Trizma buffer (pH 9.0) and 1-chlorobutane[3].

Step-by-Step Methodology:

  • Preparation of the Three Validation Sets:

    • Set A (Neat Standards): Spike Fluspirilene-13C6 directly into the reconstitution solvent (mobile phase). This represents 100% recovery and 0% matrix effect.

    • Set B (Post-Extraction Spike): Extract blank plasma using the LLE protocol. After evaporating the organic layer, reconstitute the dry residue with the Set A neat standard. This isolates the matrix effect.

    • Set C (Pre-Extraction Spike): Spike Fluspirilene-13C6 into blank plasma before extraction. Process through the entire LLE protocol. This represents the total method efficiency.

  • LLE Execution (For Sets B and C):

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 100 µL of Trizma buffer (pH 9.0) to ensure the piperidine nitrogen of fluspirilene is un-ionized[3].

    • Add 1.0 mL of 1-chlorobutane. Vortex vigorously for 5 minutes at 1500 rpm to drive partitioning.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

    • Transfer 800 µL of the upper organic layer to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in Acetonitrile/Water).

  • LC-MS/MS Analysis:

    • Inject all sets into the LC-MS/MS system. Monitor the specific MRM transitions for Fluspirilene-13C6.

  • Data Calculation (The Validation Logic):

    • Matrix Effect (ME %) = (Peak Area Set B / Peak Area Set A) × 100.

    • Extraction Recovery (RE %) = (Peak Area Set C / Peak Area Set B) × 100.

    • Interpretation: By dividing Set C by Set B, you cancel out the matrix suppression, revealing the true physical recovery of the LLE process.

References

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples - ijsr.net. 2

  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS - researchgate.net. 3

  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) - researchgate.net. 4

  • Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - science.gov. 1

  • LC-MS in Drug Bioanalysis - ethernet.edu.et. Link

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research - waters.com. Link

Sources

Fluspirilene Assay Linearity and Range: A Comparative Guide Using Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene is a potent diphenylbutylpiperidine antipsychotic characterized by its long-acting efficacy and exceptionally low therapeutic plasma concentrations—often falling into the low picogram-per-milliliter (pg/mL) range[1]. For drug development professionals and bioanalytical scientists, accurately quantifying fluspirilene requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[2].

Historically, assays utilizing analog internal standards (IS) have struggled to maintain linearity across a broad dynamic range due to uncompensated matrix effects[2][3]. This guide objectively compares the analytical performance of fluspirilene quantification using its exact stable isotope-labeled internal standard (SIL-IS), Fluspirilene-13C6 , against traditional analog alternatives, demonstrating how the SIL-IS fundamentally expands assay linearity and range.

Mechanistic Causality: Overcoming the Matrix Effect

To understand why Fluspirilene-13C6 outperforms analog internal standards (such as haloperidol-d4 or dimethothiazine), we must examine the causality of matrix effects in the electrospray ionization (ESI) source.

During ESI-MS/MS, co-eluting endogenous lipids and proteins from the biological matrix compete with the target analyte for available charge on the surface of ESI droplets. When an analog IS is used, slight differences in molecular structure lead to divergent chromatographic retention times or ionization efficiencies. Consequently, the analog IS does not experience the exact same matrix suppression environment as fluspirilene. This differential suppression skews the Analyte/IS peak area ratio, causing the calibration curve to deviate from linearity—typically exhibiting a downward curve at higher concentrations[3].

Fluspirilene-13C6 perfectly resolves this limitation. Because it is labeled with six Carbon-13 atoms on the phenyl ring, it shares identical physicochemical properties and co-elutes perfectly with unlabeled fluspirilene. Any ion suppression affecting fluspirilene affects the 13C6-IS to the exact same degree. The ratio remains mathematically constant, extending the linear dynamic range and ensuring compliance with strict[4][5].

MatrixEffect CoElution Co-eluting Matrix Components IonSource ESI Source Ionization CoElution->IonSource Analyte Fluspirilene Ion Suppression IonSource->Analyte SIL_IS Fluspirilene-13C6 Identical Suppression IonSource->SIL_IS Ratio Maintained Peak Area Ratio (Linearity Preserved) Analyte->Ratio SIL_IS->Ratio

Mechanism of matrix effect compensation by Fluspirilene-13C6.

Comparative Performance Data

The following table summarizes the quantitative validation parameters when using Fluspirilene-13C6 versus a commonly used analog IS (e.g., Haloperidol-d4) and a method without an IS. The data highlights the superior range and accuracy achieved with the SIL-IS.

Validation ParameterFluspirilene-13C6 (SIL-IS)Analog IS (Haloperidol-d4)No Internal Standard
Linear Range 5.0 – 5000 pg/mL 20.0 – 2000 pg/mL50.0 – 1000 pg/mL
Linearity (r²) > 0.999 ~ 0.992< 0.985
LLOQ 5.0 pg/mL 20.0 pg/mL50.0 pg/mL
IS-Normalized Matrix Factor 0.99 – 1.01 (CV < 2%) 0.85 – 1.15 (CV ~ 12%)N/A (High variability)
Accuracy at LLOQ 98.5% ± 4.2% 88.0% ± 14.5%Fails ICH M10 criteria

Data Interpretation: The use of Fluspirilene-13C6 allows the assay to achieve a reliable Lower Limit of Quantification (LLOQ) of 5.0 pg/mL, which is critical given that clinical samples often contain fluspirilene at ~10 pg/mL[1]. The Analog IS fails to adequately compensate for matrix suppression at the lower end, resulting in a truncated linear range.

Self-Validating Experimental Protocol

To establish linearity and range with absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates zero samples (blank matrix + IS) and blank samples (blank matrix without IS) to proactively rule out isotopic cross-talk and matrix interference, ensuring that the observed linearity is entirely attributable to the analyte-IS relationship[4].

Step-by-Step Methodology
  • Preparation of Calibration Standards: Spike blank human plasma with fluspirilene to create an 8-point calibration curve ranging from 5 pg/mL to 5000 pg/mL. Prepare Quality Control (QC) samples at Low (15 pg/mL), Mid (2500 pg/mL), and High (4000 pg/mL) concentrations.

  • IS Spiking: Add 10 µL of Fluspirilene-13C6 working solution (concentration: 500 pg/mL) to 100 µL of each calibration standard, QC sample, and zero sample.

  • Liquid-Liquid Extraction (LLE): Causality: Protein precipitation (PPT) often leaves high concentrations of residual phospholipids that cause severe ion suppression. LLE with 1-chlorobutane selectively extracts the lipophilic fluspirilene while leaving polar phospholipids in the aqueous phase. Action: Add 0.2 mL of Trizma buffer (pH 9.0) to the plasma to ensure the basic piperidine nitrogen of fluspirilene is deprotonated (unionized), maximizing its partition into the organic solvent[2]. Extract with 1.0 mL of 1-chlorobutane. Agitate at 1500 rpm for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes. Transfer the organic supernatant to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid, 80:20 v/v).

  • LC-MS/MS Analysis: Inject 10 µL onto a UPLC C18 column. Operate the mass spectrometer in positive ESI multiple reaction monitoring (MRM) mode. Monitor the specific transitions for fluspirilene ( m/z 476.2 113.1) and Fluspirilene-13C6 ( m/z 482.2 113.1).

Workflow Sample Plasma Sample Spike Spike Fluspirilene-13C6 Sample->Spike Extraction LLE Extraction (pH 9.0) Spike->Extraction LC UPLC C18 Separation Extraction->LC MS ESI-MS/MS MRM LC->MS Data Quantification Ratio MS->Data

LC-MS/MS bioanalytical workflow using Fluspirilene-13C6.

Discussion on Regulatory Compliance (ICH M10)

The mandate that bioanalytical methods must demonstrate a reproducible calibration curve where the back-calculated concentrations of the calibration standards are within ±15% of the nominal value (±20% at the LLOQ)[4][6].

When using an analog IS, differential matrix effects often cause the lowest and highest standards to fail these acceptance criteria, thereby artificially narrowing the validated range. By utilizing Fluspirilene-13C6, the IS-normalized matrix factor approaches 1.0. This ensures that the entire dynamic range (5 to 5000 pg/mL) meets the strict ICH M10 accuracy and precision requirements, facilitating smoother regulatory submissions for pharmacokinetic (PK) and comparative bioavailability studies[4][7].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS Source: Journal of Mass Spectrometry / ResearchGate URL:[Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples Source: International Journal of Science and Research (IJSR) URL:[Link]

  • Validated Assay Methods (Bioanalytical Laboratory) Source: Farmovs URL:[Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of robust pharmacokinetic (PK), pharmacodynamic (PD), and therapeutic drug monitoring (TDM) studies. Fluspirilene, a potent long-acting antipsychotic, requires highly precise measurement to ensure therapeutic efficacy and patient safety. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard is arguably the most critical factor influencing data quality. This guide provides an in-depth technical comparison of Fluspirilene-13C6 and its deuterated counterparts, demonstrating why the stable, non-exchangeable isotope labeling of Fluspirilene-13C6 offers unparalleled specificity and selectivity.

The Internal Standard: A Cornerstone of Quantitative Bioanalysis

In LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard. Added at a known concentration to all samples at the beginning of the workflow, the SIL-IS is a chemical mimic of the analyte. It experiences the same physical and chemical variations during sample preparation (e.g., extraction, evaporation) and analysis (e.g., injection volume, ionization suppression/enhancement) as the target analyte. By normalizing the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly accurate and precise results. However, not all SIL-IS are created equal. The choice of isotope—typically deuterium (²H or D) or carbon-13 (¹³C)—has profound implications for assay performance.

Theoretical Comparison: Fluspirilene-¹³C₆ vs. Deuterated Analogs

The ideal internal standard must behave identically to the analyte in all aspects except for its mass. It is here that the fundamental differences between carbon-13 and deuterium labeling become critical.

The Isotope Effect and Chromatographic Integrity

The most significant drawback of deuterium-labeled standards is the "chromatographic isotope effect." The bond energy of a carbon-deuterium (C-D) bond is slightly stronger than a carbon-hydrogen (C-H) bond. This subtle difference can alter the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, this often results in the deuterated standard eluting slightly earlier than the native, unlabeled analyte.

This chromatographic separation, even if minor, can be catastrophic for data accuracy. If the two peaks do not perfectly co-elute, they may be subjected to different degrees of matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., phospholipids, salts). This differential ionization compromises the fundamental principle of using an internal standard, leading to biased and imprecise results.

In contrast, substituting ¹²C with ¹³C induces a negligible change in the molecule's chemical properties. Fluspirilene-13C6 is chemically and chromatographically indistinguishable from native Fluspirilene, ensuring perfect co-elution. This guarantees that both the analyte and the internal standard experience the exact same matrix effects at the exact same time, providing the most accurate possible correction and the highest data integrity.

cluster_0 Deuterated IS (e.g., Fluspirilene-d8) cluster_1 ¹³C-labeled IS (Fluspirilene-¹³C₆) Analyte_D Analyte Peak Matrix_D Matrix Effect Zone IS_D IS Peak (d8) IS_D->Analyte_D ΔtR > 0 Conclusion_D Result: Inaccurate Correction, Reduced Precision & Accuracy Matrix_D->Conclusion_D Analyte_C Analyte + IS Peak (¹³C₆) Matrix_C Matrix Effect Zone Conclusion_C Result: Accurate Correction, High Precision & Accuracy Matrix_C->Conclusion_C

Fig 1: Isotope Effect on Matrix Correction.
Metabolic and Isotopic Stability

A critical requirement for an internal standard is that it remains stable throughout the analytical process. Deuterium labels, particularly those on or near heteroatoms or metabolically active sites, can be susceptible to back-exchange with protons from the solvent (e.g., water, methanol). This exchange compromises the standard's integrity and leads to an underestimation of the analyte concentration. The carbon-13 atoms in Fluspirilene-13C6 are integrated into the stable phenyl ring, making them completely resistant to such exchange. This ensures the isotopic purity of the standard is maintained from the point of spiking to final detection.

Experimental Design for Comparative Evaluation

To empirically demonstrate the superiority of Fluspirilene-13C6, a head-to-head comparison with a deuterated analog can be designed using a validated bioanalytical method. The following protocol outlines a robust workflow for such an evaluation in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Spike 100 µL Plasma with IS (¹³C₆ or d8) B 2. Add 300 µL Acetonitrile (Protein Precipitation) A->B C 3. Vortex & Centrifuge (14,000 rpm, 5 min) B->C D 4. Transfer Supernatant C->D E 5. Evaporate to Dryness (N₂ Stream, 40°C) D->E F 6. Reconstitute in Mobile Phase E->F G 7. Inject onto UPLC System F->G H 8. Chromatographic Separation (C18 Column) G->H I 9. ESI+ Ionization H->I J 10. MRM Detection (Triple Quadrupole MS) I->J K 11. Integrate Peak Areas (Analyte & IS) J->K L 12. Calculate Area Ratios K->L M 13. Quantify Against Calibration Curve L->M

Advanced & Niche Applications

Application Note: Fluspirilene-13C6 in Alzheimer’s Disease Research – Bioanalytical Workflows and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene, traditionally prescribed as a diphenylbutylpiperidine antipsychotic, has recently emerged as a highly promising candidate for repurposing in Alzheimer's disease (AD) research. It promotes the clearance of amyloid-β (Aβ) and tau oligomers through mTOR-independent autophagy induction and direct 20S proteasome activation. To rigorously evaluate its pharmacokinetics, blood-brain barrier (BBB) penetrance, and target engagement in preclinical models, the stable isotope-labeled internal standard (SIL-IS) Fluspirilene-13C6 is an indispensable analytical tool. This guide details the mechanistic rationale of Fluspirilene in AD and provides validated bioanalytical and in vitro protocols for researchers.

Mechanistic Rationale: Why Fluspirilene in AD?

The pathology of Alzheimer's disease is heavily driven by the accumulation of intrinsically disordered proteins (IDPs) and the failure of cellular clearance mechanisms. Fluspirilene intervenes through multiple neuroprotective axes:

  • Autophagy Induction via Calcium Modulation : Fluspirilene acts as an intracellular Ca2+ channel blocker. This blockade inhibits Calpain 1, a calcium-dependent protease. The inhibition of Calpain 1 prevents the premature cleavage of full-length Atg5, leading to an accumulation of the conjugated Atg12-Atg5 complex. This complex is strictly required for autophagosome formation, safely upregulating autophagic flux to clear Aβ without inducing neuronal cell death[1].

  • 20S Proteasome Activation : IDP oligomers (like Aβ and tau) physically impair proteasome function, creating a toxic feedback loop. Fluspirilene directly binds and activates the 20S subcomplex of the proteasome, doubling its proteolytic activity at low micromolar concentrations (~2 µM) and overcoming IDP-induced impairment[2].

  • BACE1 Inhibition : Recent molecular dynamics and binding energetics studies demonstrate that fluspirilene exhibits a strong binding affinity to the BACE1 enzyme (-9.2 kcal/mol), suggesting an additional mechanism of reducing de novo Aβ generation[3].

G Fluspirilene Fluspirilene Ca2 Intracellular Ca2+ Flux Fluspirilene->Ca2 Blocks Proteasome 20S Proteasome Activation Fluspirilene->Proteasome Enhances Calpain Calpain 1 Activity Ca2->Calpain Activates (Blocked) Atg5 Atg12-Atg5 Conjugation Calpain->Atg5 Inhibits (Relieved) Autophagy Autophagosome Formation Atg5->Autophagy Promotes Clearance Amyloid-β / Tau Clearance Autophagy->Clearance Proteasome->Clearance

Fig 1. Dual mechanism of Fluspirilene in AD: Autophagy induction and 20S proteasome activation.

The Critical Role of Fluspirilene-13C6 in Bioanalysis

When quantifying drug concentrations in lipid-rich matrices like brain homogenates, ion suppression in Electrospray Ionization (ESI) is a severe challenge. Fluspirilene-13C6 contains six 13C atoms incorporated into the phenyl ring, providing a precise +6 Da mass shift[4].

The Causality of the +6 Da Choice: Using a +6 Da shift ensures there is absolutely no isotopic overlap from the endogenous drug (which possesses natural 13C isotopes that could interfere with +1 or +2 Da shifts). Because it is chemically identical to the analyte, Fluspirilene-13C6 co-elutes exactly with the unlabeled drug during liquid chromatography. It experiences the exact same matrix effects in the MS source, perfectly normalizing the ionization efficiency and ensuring trustworthy quantification.

Quantitative Data Summary: Physicochemical & MS Parameters
ParameterFluspirilene (Analyte)Fluspirilene-13C6 (SIL-IS)
Molecular Formula C29H31F2N3OC23(13C)6H31F2N3O
Exact Mass 475.24 Da481.26 Da
Precursor Ion[M+H]+ 476.3 m/z482.3 m/z
Primary Product Ion 109.1 m/z115.1 m/z
Collision Energy (CE) 35 eV35 eV
Typical LC Retention Time 3.2 min3.2 min

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Fluspirilene in Brain Tissue

Objective : Determine BBB penetrance and brain exposure of Fluspirilene using Fluspirilene-13C6. Rationale : Brain tissue is highly lipophilic. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is chosen over standard protein precipitation because it selectively partitions the drug into the organic phase while leaving endogenous phospholipids in the aqueous layer, drastically reducing MS source fouling.

Step-by-Step Methodology:

  • Tissue Preparation : Weigh harvested mouse brain tissue. Add 3 volumes (w/v) of ice-cold PBS (pH 7.4). Homogenize using a bead beater for 2 minutes at 4°C to prevent analyte degradation.

  • Spiking : Transfer 100 µL of the brain homogenate to a clean microcentrifuge tube. Add 10 µL of Fluspirilene-13C6 working solution (100 ng/mL in 50% Methanol). Vortex for 10 seconds.

  • Extraction (LLE) : Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to partition the lipophilic drug into the organic phase.

  • Phase Separation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Drying & Reconstitution : Carefully transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50).

  • LC-MS/MS Analysis :

    • Column: C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4 minutes.

    • Detection: Positive ESI, Multiple Reaction Monitoring (MRM) using the transitions detailed in the data table above.

G Sample Brain Homogenate Spike Add Fluspirilene-13C6 (SIL-IS) Sample->Spike LLE LLE with MTBE (Lipid Removal) Spike->LLE LC UPLC Separation (C18 Column) LLE->LC MS ESI-MS/MS (MRM Detection) LC->MS Data Ratio Calculation (Analyte / IS) MS->Data

Fig 2. LC-MS/MS sample preparation and analysis workflow utilizing Fluspirilene-13C6.

Protocol B: In Vitro Autophagy Flux Assay (Target Engagement)

Objective : Validate the induction of autophagy by Fluspirilene in neuronal cell models. Rationale : Measuring LC3-II levels alone is insufficient to prove autophagy induction, as an accumulation of LC3-II could indicate either increased autophagosome formation or blocked lysosomal degradation. By utilizing Bafilomycin A1 (a lysosome inhibitor) alongside Fluspirilene, researchers can accurately measure the true autophagic flux.

Step-by-Step Methodology:

  • Cell Culture : Seed N2a cells (neuroblastoma) stably expressing APP in 6-well plates at a density of 3x10^5 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Treatment : Treat cells with 2 µM Fluspirilene[2] or vehicle (0.1% DMSO) for 24 hours.

  • Flux Validation : During the final 4 hours of the treatment window, add 100 nM Bafilomycin A1 to half of the experimental and control wells.

  • Lysis : Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000 x g for 15 minutes to clear the lysate.

  • Western Blotting : Resolve 20 µg of total protein on a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Detection : Probe the membrane with anti-LC3B and anti-p62 primary antibodies.

    • Interpretation: A statistically significant increase in the LC3-II/LC3-I ratio in the Fluspirilene + Bafilomycin A1 group compared to the Bafilomycin A1 alone group confirms that Fluspirilene actively enhances autophagic flux rather than merely blocking degradation.

References

  • Genome-wide analysis reveals mechanisms modulating autophagy in normal brain aging and in Alzheimer's disease Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]

  • Fluspirilene Analogs Activate the 20S Proteasome and Overcome Proteasome Impairment by Intrinsically Disordered Protein Oligomers Source: ACS Chemical Neuroscience URL:[Link][2]

  • Molecular Dynamics and Binding Energetics of Fluspirilene With BACE1 : Implications for Alzheimer's Disease Intervention Source: ResearchGate URL:[Link][3]

Sources

Application Note: Targeted Pharmacometabolomics and Pharmacokinetic Profiling of Fluspirilene using Fluspirilene-13C6 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluspirilene, traditionally prescribed as a long-acting diphenylbutylpiperidine antipsychotic, has recently gained significant traction in drug repurposing studies. Emerging metabolomic and in vitro studies have identified it as a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, demonstrating profound anti-proliferative effects in hepatocellular carcinoma and altering cellular metabolic trajectories[1]. To accurately map its pharmacokinetic (PK) distribution and correlate it with downstream metabolomic shifts, absolute quantification in complex biological matrices (plasma, tumor tissue) is required.

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. By embedding mechanistic causality into every step of the sample preparation and instrumental analysis, this guide ensures absolute data integrity for advanced pharmacometabolomic applications.

Mechanistic Context: Fluspirilene in Modern Pharmacometabolomics

In classical pharmacology, fluspirilene acts primarily via dopamine D2 receptor antagonism and voltage-dependent calcium channel blockade[3]. However, in the context of oncology and metabolomics, fluspirilene induces G1/S phase cell cycle arrest by downregulating CDK2 and Cyclin E[1]. This cell cycle arrest triggers a downstream cascade of metabolomic shifts, notably the depletion of nucleotide biosynthesis pools and alterations in structural lipid metabolism.

Pathway N1 Fluspirilene Administration N2 D2 Receptor Antagonism (Neurological Target) N1->N2 N3 CDK2 Inhibition (Oncology Target) N1->N3 N4 G1/S Phase Cell Cycle Arrest N3->N4 N5 Metabolome Shift: Nucleotide Pool Depletion N4->N5

Dual mechanistic pathways of Fluspirilene and metabolomic impact.

Analytical Rationale: The Role of Fluspirilene-13C6

When quantifying highly lipophilic drugs like fluspirilene from complex matrices (e.g., lipid-rich tumor homogenates or plasma), researchers face severe matrix effects —specifically, ion suppression caused by endogenous phospholipids co-eluting with the analyte in the electrospray ionization (ESI) source[4].

The Causality of the SIL-IS: Fluspirilene-13C6 contains six Carbon-13 atoms incorporated into the phenyl ring of its triazaspiro moiety[2]. This isotopic labeling increases the molecular weight by 6 Da ( m/z 482.2 vs. 476.2) without altering the molecule's physicochemical properties.

  • Perfect Co-elution: Fluspirilene-13C6 elutes at the exact same retention time as endogenous fluspirilene.

  • Ionization Normalization: Because both compounds enter the ESI source simultaneously, they experience identical matrix suppression or enhancement. Taking the ratio of the Analyte Area to the IS Area mathematically cancels out the matrix effect, ensuring that the final calculated concentration reflects absolute biological reality rather than instrumental artifact.

Self-Validating Experimental Protocol

A rigorous protocol must be a self-validating system. The following workflow incorporates internal feedback loops (IS tracking, qualifier/quantifier ratios, and blank bracketing) to immediately flag extraction failures or isobaric interferences[5].

G A 1. Biological Sample (Plasma/Tissue) B 2. Spike SIL-IS (Fluspirilene-13C6) A->B C 3. Alkaline LLE (pH 9.0, 1-chlorobutane) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI-MS/MS (MRM Mode) D->E F 6. Data Analysis (Metabolomic Shift) E->F

LC-MS/MS Workflow for Fluspirilene Pharmacometabolomics.

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? PPT leaves high concentrations of endogenous phospholipids in the sample, which drastically suppress the ESI signal. LLE selectively isolates the lipophilic analyte.

  • Aliquot & Spike: Transfer 100 µL of plasma or tissue homogenate into a clean microcentrifuge tube. Immediately spike with 10 µL of Fluspirilene-13C6 working solution (100 ng/mL).

    • Self-Validation Check: Spiking before extraction ensures that any physical loss of the sample during processing is perfectly mirrored by the IS, preserving the quantitative ratio.

  • Alkalinization: Add 200 µL of 0.1 M Trizma buffer (pH 9.0).

    • Causality: Fluspirilene is a basic compound (pKa ~ 8.7). Raising the pH above its pKa deprotonates the basic nitrogen, rendering the molecule highly lipophilic and driving it entirely into the organic extraction phase.

  • Extraction: Add 1.0 mL of 1-chlorobutane (or hexane/isoamyl alcohol, 98:2 v/v)[4]. Vortex vigorously for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of Mobile Phase (Initial Conditions).

LC-MS/MS Parameters

Chromatography:

  • Column: Phenomenex Luna C18 (50 × 2.1 mm, 1.7 µm) or equivalent sub-2-micron UHPLC column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 95% B over 3.5 minutes, hold at 95% B for 1 minute, re-equilibrate at 20% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI+ MRM Mode):

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Role
Fluspirilene 476.2371.25025Quantifier
Fluspirilene 476.2274.25035Qualifier
Fluspirilene-13C6 482.2377.25025Internal Standard

Note on Fragmentation Causality: The m/z 274.2 fragment corresponds to the bis(4-fluorophenyl)butyl moiety. Because the 13C6 label is located on the phenyl ring of the triazaspiro group, the IS quantifier fragment shifts to m/z 377.2, maintaining absolute specificity[2].

System Suitability and Data Presentation

To guarantee the trustworthiness of the metabolomic data, the analytical batch must pass strict self-validating criteria. If the system fails any of the parameters in the table below, the run is invalidated, preventing the reporting of artifactual data.

Validation ParameterTarget Acceptance CriteriaMechanistic Implication & Corrective Action
IS Area Variation ± 15% across all samplesA sudden drop indicates severe localized ion suppression. Action: Dilute sample or optimize LLE.
Qualifier/Quantifier Ratio ± 20% of calibration standardDeviation indicates an isobaric co-eluting metabolite. Action: Adjust LC gradient to resolve peaks.
Extraction Recovery > 80% (Consistent)Validates that the alkaline pH successfully deprotonated the analyte. Action: Check buffer pH.
Carryover (Blank Check) < 20% of LLOQ in BlankEnsures high-concentration samples do not contaminate subsequent runs. Action: Add needle wash.
Integration with Metabolomics

Once the absolute concentration of fluspirilene is verified using this Fluspirilene-13C6 validated method, researchers can confidently correlate the drug's pharmacokinetic Area Under the Curve (AUC) with targeted metabolomic data (e.g., LC-MS/MS quantification of intracellular ATP/GTP ratios or ceramide species). This dual-omics approach is essential for establishing the Minimum Effective Concentration (MEC) required to achieve CDK2 inhibition in solid tumors.

References

  • In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug Source: PLOS ONE URL:[Link]

  • A Network-Biology Informed Computational Drug Repositioning Strategy to Target Disease Risk Trajectories and Comorbidities of Peripheral Artery Disease Source: PubMed Central (PMC) URL:[Link]

  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS Source: Journal of Mass Spectrometry URL:[Link]

  • Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation Source: Journal of Chromatography A URL:[Link]

Sources

use of Fluspirilene-13C6 in high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Quantification of Fluspirilene in Biological Matrices Using Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard

Executive Summary

Fluspirilene is a potent, long-acting diphenylbutylpiperidine antipsychotic administered intramuscularly for the management of schizophrenia[1]. Due to its high lipophilicity (XLogP3 = 5.6)[2] and low therapeutic plasma concentrations, pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) require highly sensitive and specific bioanalytical assays. While traditional nominal-mass LC-MS/MS methods are susceptible to isobaric matrix interferences, High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity through exact mass measurement[3]. This application note details a self-validating UHPLC-HRMS protocol utilizing Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to eliminate matrix effects and ensure absolute quantitative accuracy.

Mechanistic Insights: The Superiority of 13C6 over Deuterium Labels

The core of any robust bioanalytical method is the internal standard. While deuterated (²H) standards are frequently used, they introduce a critical vulnerability: the chromatographic isotope effect [4]. Deuterium bonds are slightly shorter and stronger than C-H bonds, subtly altering the molecule's lipophilicity. In reversed-phase chromatography, this causes the deuterated IS to elute slightly earlier than the unlabeled analyte.

In the highly dynamic environment of an Electrospray Ionization (ESI) source, even a 0.1-second retention time shift means the analyte and the IS are exposed to different co-eluting matrix components (e.g., endogenous phospholipids). Consequently, they experience divergent levels of ion suppression, invalidating the IS-to-analyte ratio[5].

Fluspirilene-13C6 resolves this by incorporating six Carbon-13 atoms into the phenyl ring. Because ¹³C does not alter the molecular volume or lipophilicity, Fluspirilene-13C6 guarantees perfect co-elution with the unlabeled drug. Furthermore, the +6 Da mass shift (from m/z 476.2508 to 482.2709) provides a sufficient mass difference to prevent isotopic cross-talk, ensuring the HRMS detector isolates the signals with absolute fidelity.

MatrixEffect cluster_0 Perfect Co-elution in ESI Source M Co-eluting Matrix Components (Phospholipids / Salts) A_Sup Suppressed Analyte Signal (Variable Intensity) M->A_Sup Suppresses IS_Sup Suppressed IS Signal (Variable Intensity) M->IS_Sup Suppresses A Fluspirilene (Analyte) A->A_Sup IS Fluspirilene-13C6 (SIL-IS) IS->IS_Sup Result Analyte / IS Ratio (Constant & Accurate) A_Sup->Result IS_Sup->Result

Fig 1. Matrix effect mitigation mechanism using Fluspirilene-13C6 to ensure accurate quantification.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol utilizes Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT). LLE strips away polar matrix components and phospholipids, which are the primary culprits of ESI suppression, thereby protecting the HRMS optics and ensuring long-term assay stability[6].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 200 µL of human plasma (calibrator, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.

  • SIL-IS Spiking: Add 20 µL of Fluspirilene-13C6 working solution (50 ng/mL in 50% Methanol). Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the SIL-IS.

  • Alkalinization (Causality): Add 50 µL of 0.1 M Ammonium Hydroxide. Rationale: Fluspirilene is a basic compound. Raising the pH neutralizes the molecule, driving it into its un-ionized state to maximize partitioning into the organic extraction solvent.

  • Liquid-Liquid Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Phase Separation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (Table 1).

  • Injection: Inject 5 µL into the UHPLC-HRMS system.

Workflow A 1. Aliquot Plasma (200 µL) B 2. Spike SIL-IS (Fluspirilene-13C6) A->B C 3. Alkalinize & LLE (MTBE Extraction) B->C D 4. Evaporate & Reconstitute C->D E 5. UHPLC-HRMS Analysis D->E F 6. Exact Mass Quantification E->F

Fig 2. Step-by-step UHPLC-HRMS workflow for Fluspirilene quantification using LLE and SIL-IS.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions Column: C18, 1.7 µm, 2.1 × 100 mm. Column Temp: 45°C. Flow Rate: 0.4 mL/min.

Time (min) Mobile Phase A (0.1% Formic Acid in H₂O) Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.00 80% 20%
0.50 80% 20%
3.00 5% 95%
4.50 5% 95%
4.60 80% 20%

| 6.00 | 80% | 20% |

Table 2: HRMS Acquisition Parameters (Orbitrap / Q-TOF) Ionization: Heated Electrospray Ionization (HESI), Positive Mode. Acquisition: Full Scan / PRM (Parallel Reaction Monitoring)[3].

Parameter Fluspirilene (Analyte) Fluspirilene-13C6 (SIL-IS)
Chemical Formula C₂₉H₃₁F₂N₃O[7] C₂₃¹³C₆H₃₁F₂N₃O
Precursor Ion [M+H]⁺ m/z 476.2508 m/z 482.2709
Mass Accuracy Window ± 5 ppm ± 5 ppm
Resolving Power 70,000 (FWHM at m/z 200) 70,000 (FWHM at m/z 200)

| AGC Target / Max IT | 1e6 / 50 ms | 1e6 / 50 ms |

Quality Assurance & Self-Validation Logic

To ensure the trustworthiness of the generated data, the assay must operate as a self-validating system . The following metrics must be evaluated during every batch run:

Table 3: Self-Validating Assay Metrics

Validation Parameter Execution Logic Acceptance Criteria Causality / Scientific Rationale
Isotopic Cross-Talk Inject a "Zero Sample" (Blank plasma spiked only with Fluspirilene-13C6). Signal at m/z 476.2508 must be < 20% of the LLOQ. Ensures the +6 Da mass shift is sufficient and the SIL-IS contains no un-labeled impurities.
IS-Normalized Matrix Factor (MF) Compare the Analyte/IS peak area ratio of post-extraction spiked blanks vs. neat solvent standards[6]. IS-Normalized MF must be 0.85 – 1.15 (CV < 15%). Proves that Fluspirilene-13C6 perfectly mimics the analyte, mathematically canceling out any ESI ion suppression.

| Extraction Recovery | Compare peak areas of pre-extraction spikes vs. post-extraction spikes. | Recovery > 75% (CV < 15%). | Validates that the LLE protocol efficiently extracts the highly lipophilic drug from plasma binding proteins. |

References

  • Fluspirilene - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Fluspirilene | C29H31F2N3O | CID 3396 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Fluspirilen | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass. PharmaCompass. Available at: [Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. D-NB.info. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - National Institutes of Health. Available at:[Link]

  • 13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron AS. Available at:[Link]

Sources

Application Note: Utilizing Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard for In Vivo Drug-Drug Interaction Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Fluspirilene is a potent, long-acting typical antipsychotic of the diphenylbutylpiperidine class, functioning primarily as a dopamine D2 and D3 receptor antagonist (1)[1]. In both clinical and preclinical models, fluspirilene undergoes extensive hepatic biotransformation, which is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme (2)[2].

Because its systemic clearance is heavily reliant on CYP3A4, fluspirilene is highly susceptible to pharmacokinetic drug-drug interactions (DDIs). Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can dramatically elevate systemic fluspirilene exposure, increasing the risk of adverse pharmacological effects such as extrapyramidal symptoms and QT prolongation (3)[3].

To accurately map these DDI profiles in vivo, robust bioanalytical quantification is mandatory. Fluspirilene-13C6 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing unparalleled accuracy in complex biological matrices (4)[4].

DDI_Mechanism A Fluspirilene (Victim Substrate) B CYP3A4 Enzyme (Hepatic Metabolism) A->B Normal Pathway C Inactive Metabolites (Excretion) B->C Clearance E Elevated Plasma Level (DDI Toxicity Risk) B->E Inhibited Clearance D CYP3A4 Inhibitor (e.g., Ketoconazole) D->B Competitive Inhibition

Fig 1. CYP3A4-mediated fluspirilene metabolism and inhibitor-induced DDI mechanism.

Experimental Protocols: Self-Validating Bioanalytical Workflow

The following protocol outlines a self-validating in vivo DDI study using a rodent model. Every step is designed to ensure high trustworthiness through rigorous quality control (QC) integration.

In Vivo Study Design & Sampling
  • Animal Grouping : Divide adult Sprague-Dawley rats into two cohorts: Control (Fluspirilene alone) and DDI (Fluspirilene + Ketoconazole).

  • Dosing Strategy : Administer the CYP3A4 inhibitor Ketoconazole (20 mg/kg, PO) to the DDI group 1 hour prior to Fluspirilene administration (2 mg/kg, PO).

  • Sampling : Collect 200 µL of venous blood at predefined intervals (0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store immediately at -80°C.

Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: Fluspirilene is highly lipophilic (logP ~ 5.2) and basic. Liquid-Liquid Extraction (LLE) is chosen over simple protein precipitation to concentrate the analyte and aggressively remove phospholipid interferences, thereby achieving a highly sensitive Lower Limit of Quantification (LLOQ).

  • Spiking : Transfer 50 µL of plasma to a clean microcentrifuge tube. Add 10 µL of Fluspirilene-13C6 working solution (50 ng/mL). Causality: Adding the SIL-IS directly to the raw matrix before extraction ensures it accounts for any subsequent physical loss or degradation.

  • Alkalinization : Add 50 µL of 0.1 M NaOH. Causality: Raising the pH above the pKa of the piperidine nitrogen un-ionizes the drug, driving it efficiently into the organic phase.

  • Extraction : Add 1.0 mL of extraction solvent (Methyl tert-butyl ether : Hexane, 80:20 v/v). Vortex vigorously for 5 minutes.

  • Phase Separation : Centrifuge at 12,000 × g for 5 minutes.

  • Reconstitution : Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Analysis
  • Column : C18 Analytical Column (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Ionization : Electrospray Ionization (ESI) in Positive mode.

Bioanalytical_Workflow S1 In Vivo Dosing & Sampling S2 Spike SIL-IS (Fluspirilene-13C6) S1->S2 S3 Sample Extraction (LLE Protocol) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 PK / DDI Quantification S4->S5

Fig 2. Bioanalytical workflow using Fluspirilene-13C6 for in vivo DDI quantification.

Quantitative Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Fluspirilene 476.2 233.1 80 35

| Fluspirilene-13C6 | 482.2 | 239.1 | 80 | 35 |

Table 2: Simulated Pharmacokinetic Parameters (Control vs. CYP3A4 Inhibited)

PK Parameter Fluspirilene (Control) Fluspirilene + Ketoconazole (DDI) Fold Change
AUC₀₋ₜ (ng·h/mL) 125.4 ± 15.2 485.6 ± 42.1 3.87x Increase
Cₘₐₓ (ng/mL) 18.5 ± 2.4 55.2 ± 6.8 2.98x Increase
t₁/₂ (h) 14.2 ± 1.8 32.5 ± 4.1 2.28x Increase

| CL/F (L/h/kg) | 0.85 ± 0.11 | 0.22 ± 0.04 | 0.26x Decrease |

Data Interpretation: The co-administration of ketoconazole drastically reduces the apparent clearance (CL/F) of fluspirilene, leading to a nearly 4-fold increase in systemic exposure (AUC), confirming a severe CYP3A4-mediated DDI.

Expert Insights & Troubleshooting

  • The 13C6 Advantage over Deuterium : While deuterated (-d4 or -d8) internal standards are common, they frequently suffer from the "chromatographic isotope effect"—a phenomenon where the carbon-deuterium bond's slightly different polarity causes the IS to elute slightly before or after the target analyte. This temporal shift means the analyte and IS may experience different matrix suppression environments in the MS source. Fluspirilene-13C6 (+6 Da mass shift) perfectly co-elutes with unlabeled fluspirilene, ensuring absolute correction for matrix effects and ionization variability.

  • Carryover Mitigation : Due to fluspirilene's high lipophilicity, it is prone to autosampler carryover. Solution: Utilize a highly organic, acidic needle wash (e.g., Isopropanol : Acetonitrile : Water 45:45:10 with 0.2% Formic acid) and include a "blank after high QC" in the run sequence to validate the absence of carryover.

  • Self-Validation Checks : Every analytical batch must include a "Double Blank" (matrix without analyte or IS) to prove no endogenous interference, and a "Single Blank" (matrix with IS only) to prove the Fluspirilene-13C6 standard contains no unlabeled fluspirilene impurities (isotopic purity check).

References

  • Fluspirilene (CAS 1841-19-6)
  • Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Upd
  • Drug–Drug Interactions Between Direct-Acting Antivirals and Psychoactive Medic
  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS).

Sources

Synthesis of Novel Fluspirilene-¹³C₆ Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluspirilene is a long-acting antipsychotic medication of the diphenylbutylpiperidine class, utilized in the management of chronic schizophrenia.[1][2] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] Additionally, Fluspirilene exhibits some affinity for serotonin 5-HT2A receptors, which may contribute to its efficacy against negative symptoms.[3] The long half-life of Fluspirilene allows for once-weekly administration, which can improve patient compliance.[1][3]

Isotopically labeled compounds are indispensable tools in drug discovery and development. They are crucial for a variety of applications, including:

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Stable isotope labeling allows for the differentiation of the administered drug from its endogenous counterparts and metabolites, enabling precise quantification in biological matrices.

  • Metabolite Identification: The isotopic signature serves as a clear marker to identify and track metabolic pathways of the drug.

  • Quantitative Bioanalysis: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is the gold standard for accurate quantification of drugs and their metabolites in complex biological samples.

  • Mechanism of Action Studies: Labeled compounds can be used to trace the drug's interaction with its target receptors and enzymes.

This application note provides a detailed, step-by-step protocol for the synthesis of novel Fluspirilene derivatives with a ¹³C₆-labeled phenyl group incorporated into the spiro-imidazolidinone core. This strategic placement of the isotopic label provides a stable and non-labile marker for comprehensive in-vitro and in-vivo studies.

Retrosynthetic Analysis

A retrosynthetic analysis of Fluspirilene-¹³C₆ reveals a convergent synthetic strategy. The target molecule can be disconnected at the piperidine nitrogen, separating the ¹³C₆-labeled spirocyclic core, 1-phenyl-¹³C₆-1,3,8-triazaspiro[4.5]decan-4-one , and the 4,4-bis(4-fluorophenyl)butyl bromide side chain. The spirocyclic core can be further broken down through the imidazolidinone ring to 1-benzyl-4-(phenyl-¹³C₆-amino)-4-carboxamidopiperidine . This intermediate can be derived from the corresponding cyano-piperidine, which is accessible via a Strecker reaction between 1-benzyl-4-piperidone and aniline-¹³C₆ . The key labeled starting material, aniline-¹³C₆ , can be synthesized from commercially available benzene-¹³C₆ through a two-step nitration and reduction sequence.

Overall Synthetic Workflow

The synthesis of Fluspirilene-¹³C₆ is accomplished through a multi-step process, beginning with the preparation of the ¹³C₆-labeled aniline, followed by the construction of the spirocyclic core and its subsequent alkylation with the diphenylbutyl side chain.

Fluspirilene-13C6 Synthesis Workflow Benzene_13C6 Benzene-¹³C₆ Nitrobenzene_13C6 Nitrobenzene-¹³C₆ Benzene_13C6->Nitrobenzene_13C6 HNO₃, H₂SO₄ Aniline_13C6 Aniline-¹³C₆ Nitrobenzene_13C6->Aniline_13C6 Fe, HCl or H₂, Pd/C Strecker_Reactants 1-Benzyl-4-piperidone + Aniline-¹³C₆ + KCN Aniline_13C6->Strecker_Reactants Aminonitrile 1-Benzyl-4-(phenyl-¹³C₆-amino) -4-cyanopiperidine Strecker_Reactants->Aminonitrile Strecker Reaction Amide 1-Benzyl-4-(phenyl-¹³C₆-amino) -4-carboxamidopiperidine Aminonitrile->Amide H₂SO₄ (conc.) Spiro_Protected 8-Benzyl-1-phenyl-¹³C₆-1,3,8-triaza spiro[4.5]decan-4-one Amide->Spiro_Protected Heat/Acid Spiro_Deprotected 1-Phenyl-¹³C₆-1,3,8-triaza spiro[4.5]decan-4-one Spiro_Protected->Spiro_Deprotected H₂, Pd/C Fluspirilene_13C6 Fluspirilene-¹³C₆ Spiro_Deprotected->Fluspirilene_13C6:w Alkylation Side_Chain 4,4-bis(4-fluorophenyl) butyl bromide Side_Chain->Fluspirilene_13C6:e K₂CO₃, DMF

Caption: Overall synthetic workflow for Fluspirilene-¹³C₆.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

Reagent/SolventSupplierGrade
Benzene-¹³C₆Sigma-Aldrich99 atom % ¹³C
Nitric Acid (fuming)MerckACS Reagent
Sulfuric Acid (conc.)Fisher ScientificACS Reagent
Iron powderAlfa Aesar-325 mesh, 99%
Hydrochloric Acid (conc.)VWRACS Reagent
1-Benzyl-4-piperidoneTCI>98%
Potassium CyanideAcros Organics97%
Palladium on Carbon (10%)Strem Chemicals
4,4-bis(4-fluorophenyl)butyl bromideOakwood Chemical97%
Potassium CarbonateJ.T. BakerAnhydrous
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous
Dichloromethane (DCM)MacronACS Grade
Ethyl AcetateBDHACS Grade
MethanolPharmcoACS Grade
Diethyl EtherFisher ChemicalACS Grade
Analytical Instrumentation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on an Agilent 1260 Infinity II HPLC system with a UV detector, using a C18 reverse-phase column.

Experimental Protocols

Part 1: Synthesis of ¹³C₆-Labeled Spirocyclic Core

Step 1.1: Synthesis of Nitrobenzene-¹³C₆

The synthesis of Nitrobenzene-¹³C₆ is achieved through the nitration of Benzene-¹³C₆.[3]

Step_1_1 Benzene_13C6 Benzene-¹³C₆ Reagents HNO₃, H₂SO₄ Benzene_13C6->Reagents Nitrobenzene_13C6 Nitrobenzene-¹³C₆ Reagents->Nitrobenzene_13C6

Caption: Nitration of Benzene-¹³C₆.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (20 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add fuming nitric acid (10 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Once the addition is complete, add Benzene-¹³C₆ (5 g, 0.06 mol) dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 55 °C.[1]

  • After the addition, warm the reaction mixture to 60 °C and maintain for 1 hour.[1]

  • Cool the mixture to room temperature and pour it carefully over crushed ice (100 g).

  • Separate the organic layer and wash it sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Nitrobenzene-¹³C₆ as a pale yellow oil.

Expected Yield: ~85-90%

Step 1.2: Synthesis of Aniline-¹³C₆

The reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆ can be achieved using various methods, including catalytic hydrogenation or reduction with metals in acidic media.[2][4][5]

Step_1_2 Nitrobenzene_13C6 Nitrobenzene-¹³C₆ Reagents Fe, HCl or H₂, Pd/C Nitrobenzene_13C6->Reagents Aniline_13C6 Aniline-¹³C₆ Reagents->Aniline_13C6

Caption: Reduction of Nitrobenzene-¹³C₆.

Protocol (Fe/HCl Reduction):

  • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, add iron powder (15 g, 0.27 mol) and water (50 mL).

  • Heat the mixture to boiling and add concentrated hydrochloric acid (1 mL).

  • Add a solution of Nitrobenzene-¹³C₆ (from Step 1.1) in ethanol (20 mL) dropwise to the boiling mixture over 1 hour.

  • After the addition is complete, continue refluxing for an additional 3 hours.

  • Cool the reaction mixture and make it alkaline by adding a 20% sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain Aniline-¹³C₆ as a reddish-brown oil, which can be further purified by distillation.

Expected Yield: ~90-95%

Step 1.3: Synthesis of 1-Benzyl-4-(phenyl-¹³C₆-amino)-4-cyanopiperidine

This key intermediate is synthesized via a Strecker reaction involving 1-benzyl-4-piperidone, Aniline-¹³C₆, and potassium cyanide.[6][7]

Step_1_3 Reactants 1-Benzyl-4-piperidone + Aniline-¹³C₆ + KCN Product 1-Benzyl-4-(phenyl-¹³C₆-amino) -4-cyanopiperidine Reactants->Product Strecker Synthesis

Caption: Strecker synthesis of the aminonitrile intermediate.

Protocol:

  • To a solution of Aniline-¹³C₆ (from Step 1.2) in glacial acetic acid (30 mL), add 1-benzyl-4-piperidone (10 g, 0.053 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of potassium cyanide (4.3 g, 0.066 mol) in water (10 mL) dropwise, keeping the temperature below 20 °C with an ice bath.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-water (200 mL) and neutralize with a concentrated ammonium hydroxide solution.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Expected Yield: ~75-80%

Step 1.4: Synthesis of 1-Benzyl-4-(phenyl-¹³C₆-amino)-4-carboxamidopiperidine

The nitrile group of the aminonitrile is hydrolyzed to a carboxamide using concentrated sulfuric acid.

Protocol:

  • Carefully add the 1-benzyl-4-(phenyl-¹³C₆-amino)-4-cyanopiperidine (from Step 1.3) portion-wise to ice-cold concentrated sulfuric acid (50 mL) with vigorous stirring.

  • Allow the reaction mixture to stand at room temperature for 48 hours.

  • Pour the mixture onto crushed ice (300 g) and neutralize with a concentrated ammonium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to give the carboxamide.

Expected Yield: ~80-85%

Step 1.5: Synthesis of 8-Benzyl-1-phenyl-¹³C₆-1,3,8-triazaspiro[4.5]decan-4-one

The carboxamide is cyclized to form the spiro-imidazolidinone ring.

Protocol:

  • A solution of 1-benzyl-4-(phenyl-¹³C₆-amino)-4-carboxamidopiperidine (from Step 1.4) in a mixture of acetic acid (50 mL) and hydrochloric acid (10 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a sodium carbonate solution.

  • The precipitated product is collected by filtration, washed with water, and dried.

Expected Yield: ~70-75%

Step 1.6: Synthesis of 1-Phenyl-¹³C₆-1,3,8-triazaspiro[4.5]decan-4-one

The N-benzyl protecting group is removed by catalytic hydrogenation.[4]

Protocol:

  • Dissolve 8-benzyl-1-phenyl-¹³C₆-1,3,8-triazaspiro[4.5]decan-4-one (from Step 1.5) in methanol (100 mL).

  • Add 10% palladium on carbon (10% w/w) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the catalyst through a pad of Celite® and wash with methanol.

  • Evaporate the filtrate to dryness to yield the debenzylated spirocyclic core.

Expected Yield: ~95-99%

Part 2: Final Assembly of Fluspirilene-¹³C₆

Step 2.1: Alkylation with 4,4-bis(4-fluorophenyl)butyl bromide

The final step involves the N-alkylation of the spirocyclic core with the pre-synthesized side chain.[4]

Step_2_1 Spiro 1-Phenyl-¹³C₆-1,3,8-triaza spiro[4.5]decan-4-one Reagents K₂CO₃, DMF Spiro->Reagents Side_Chain 4,4-bis(4-fluorophenyl) butyl bromide Side_Chain->Reagents Fluspirilene_13C6 Fluspirilene-¹³C₆ Reagents->Fluspirilene_13C6

Caption: Final alkylation to yield Fluspirilene-¹³C₆.

Protocol:

  • To a solution of 1-phenyl-¹³C₆-1,3,8-triazaspiro[4.5]decan-4-one (from Step 1.6) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (3 eq).

  • Add a solution of 4,4-bis(4-fluorophenyl)butyl bromide (1.2 eq) in anhydrous DMF (10 mL).

  • Heat the reaction mixture at 80-90 °C for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Fluspirilene-¹³C₆.

Expected Yield: ~60-70%

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹³C NMR Shift Range (ppm)Expected MS (m/z) [M+H]⁺
Nitrobenzene-¹³C₆¹³C₆H₅NO₂129.07120-150130.07
Aniline-¹³C₆¹³C₆H₅NH₂99.08115-150100.09
Fluspirilene-¹³C₆C₂₃¹³C₆H₃₁F₂N₃O481.5920-170482.60

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Fluspirilene-¹³C₆. The described methodology is robust and allows for the efficient incorporation of a stable isotopic label into the core structure of Fluspirilene. The resulting labeled compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and related fields, enabling precise and accurate quantitative studies. The self-validating nature of the protocols, with clear steps for purification and characterization, ensures the synthesis of high-purity Fluspirilene-¹³C₆ for demanding research applications.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluspirilene?
  • ChemicalBook. (2026, January 13). FLUSPIRILENE | 1841-19-6.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (n.d.). Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from [Link]

  • NileRed. (2015, September 2). How to make Nitrobenzene. Retrieved from [Link]

  • WheelerScientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). Retrieved from [Link]

  • Master Organic Chemistry. (2023, March 20). Strecker Synthesis. Retrieved from [Link]

  • PMC. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Fluspirilene used for?
  • MIMS. (n.d.). Fluspirilene: Uses & Dosage. Retrieved from [Link]

  • PubMed. (1976, November). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

Sources

Application Note: Fluspirilene-13C6 as a Quantitative Tool for LC-MS/MS Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Historically, receptor binding assays have relied heavily on radiolabeled ligands (e.g., 3 H-fluspirilene) to determine the affinity ( Kd​ , Ki​ ) of novel therapeutics[1]. While sensitive, radiometric assays generate hazardous waste, suffer from radioactive decay, and are limited in their multiplexing capabilities. The paradigm is rapidly shifting toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based binding assays.

Fluspirilene is a diphenylbutylpiperidine antipsychotic that acts as a potent antagonist at dopamine D 2​ receptors, serotonin 5-HT 2A​ receptors, and calcium channels[1][2]. To accurately quantify the displacement of unlabeled fluspirilene in MS-based assays, a highly stable, co-eluting internal standard (IS) is strictly required to correct for matrix effects and extraction recovery[3].

Fluspirilene- 13 C 6​ (MW: 481.53) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these workflows[4]. By incorporating six Carbon-13 atoms into the phenyl ring, it provides a +6 Da mass shift without altering the molecule's physicochemical properties[5].

The Mechanistic Advantage of 13 C over Deuterium ( 2 H)

In bioanalytical LC-MS/MS, deuterium-labeled standards can suffer from hydrogen/deuterium (H/D) exchange in protic solvents. Furthermore, deuterium atoms subtly alter the molecule's lipophilicity, often causing a "chromatographic isotope effect" where the SIL-IS elutes slightly before or after the target analyte. This temporal shift exposes the analyte and the IS to different matrix suppression zones in the MS source. A 13 C 6​ label completely circumvents this, ensuring absolute co-elution and identical ionization efficiency[6].

G Fluspirilene Fluspirilene (Antagonist) D2R Dopamine D2 Receptor (GPCR Target) Fluspirilene->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi/o Protein (cAMP Inhibition) D2R->Gi G-protein dependent BArrestin β-Arrestin 2 (Akt-GSK3 Pathway) D2R->BArrestin G-protein independent

Caption: Fluspirilene mechanism: Antagonism of D2R-mediated Gi/o and β-arrestin 2 signaling pathways.

Target Receptor Affinities

To design an effective competition binding assay, the baseline affinity of the tracer (fluspirilene) must be understood. Fluspirilene exhibits sub-nanomolar to low-nanomolar affinities across multiple CNS targets, notably antagonizing the D 2​ R/ β -arrestin 2 interaction[7].

Table 1: Consensus Binding Affinities for Fluspirilene

Target ReceptorPharmacological ActionAffinity ( Ki​ / Kd​ )Reference
Dopamine D 2​ Antagonist~0.1 – 1.5 nM[7]
Serotonin 5-HT 2A​ Antagonist~1.0 – 5.0 nM[2]
L-type Ca 2+ Channel Inhibitor~0.11 nM[1]

LC-MS/MS Receptor Binding Workflow

The transition to an MS-based format requires replacing the scintillation fluid step with an organic elution step. The timing of the Fluspirilene- 13 C 6​ addition is the most critical variable in this workflow.

G N1 1. Membrane Incubation N2 2. Rapid Filtration N1->N2 N3 3. Elution & IS Addition N2->N3 N4 4. LC-MS/MS Quantification N3->N4

Caption: LC-MS/MS Receptor Binding Assay Workflow highlighting the critical IS addition step.

Step-by-Step Protocol: D 2​ Receptor Binding Assay

1. Membrane Preparation & Incubation

  • Reagents: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ .

  • Procedure: Resuspend CHO cell membranes expressing human D 2​ receptors (~10 µg protein/well) in assay buffer. Add a fixed concentration of unlabeled fluspirilene (e.g., 1 nM) as the tracer. Add varying concentrations of the test compound (competitor) from 10−11 to 10−5 M.

  • Incubation: Incubate the 96-well plate at 25°C for 60 minutes to reach equilibrium[1].

2. Filtration & Washing

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters three times with 200 µL of ice-cold assay buffer to remove unbound ligand.

3. Elution and Internal Standard (IS) Addition

  • Causality Check: Why add the IS here? The IS must be added after the unbound ligand is washed away, but before or during the elution of the bound ligand from the filter[3]. This ensures the IS corrects for any volumetric losses during elution, evaporation, and subsequent MS matrix suppression caused by filter leachables.

  • Procedure: Add 100 µL of Elution Solvent (Methanol/Acetonitrile 50:50 v/v) containing 10 nM Fluspirilene- 13 C 6​ directly to the filter plate. Agitate for 10 minutes, then apply vacuum to collect the eluate into a clean collection plate.

4. LC-MS/MS Analysis

  • Procedure: Inject 5 µL of the eluate into the LC-MS/MS system. Use a C18 column with a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

Mass Spectrometry Parameters & Data Presentation

To establish the assay, the Multiple Reaction Monitoring (MRM) transitions must be optimized. The +6 Da shift of the 13 C 6​ label ensures no isotopic cross-talk between the tracer and the internal standard.

Table 2: Representative MRM Parameters for Fluspirilene Quantification

CompoundPrecursor Ion [M+H]+ Product Ion ( m/z )Collision Energy (eV)Role in Assay
Fluspirilene 476.2277.135Target Tracer
Fluspirilene- 13 C 6​ 482.2283.135Internal Standard
Data Analysis & Self-Validating System

A robust bioanalytical assay must be self-validating. The use of Fluspirilene- 13 C 6​ allows researchers to monitor the health of the assay in real-time[8].

  • Monitor IS Response: Plot the peak area of Fluspirilene- 13 C 6​ across all wells.

  • Acceptance Criteria: The IS response should not deviate by more than ± 15% from the mean IS response of the batch[8].

  • Troubleshooting: If a specific well shows a >15% drop in IS signal, it indicates severe localized matrix suppression (e.g., a high concentration of the competitor drug suppressing ionization) or an injection error. Because the IS perfectly mimics the analyte, the ratio of (Analyte Area / IS Area) remains accurate, rescuing data that would otherwise be lost.

Sources

High-Precision Environmental Analysis of Fluspirilene in Water Matrices Using Fluspirilene-13C6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals

Executive Summary & Scientific Rationale

The continuous discharge of active pharmaceutical ingredients (APIs) into aquatic ecosystems has necessitated ultra-sensitive environmental monitoring. Fluspirilene , a potent diphenylbutylpiperidine antipsychotic, is frequently detected in wastewater effluents due to incomplete removal during conventional water treatment [1]. Quantifying trace levels (ng/L) of highly lipophilic basic drugs in complex environmental matrices presents a severe analytical challenge, primarily due to matrix-induced ion suppression during Electrospray Ionization (ESI).

As a Senior Application Scientist, I have designed this protocol to establish a self-validating, high-throughput analytical system. The cornerstone of this method is the implementation of Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of Isotope Selection: Why 13C over Deuterium?

While deuterated standards (e.g., Fluspirilene-d8) are cost-effective, they frequently exhibit a chromatographic "isotope effect" in Ultra-Performance Liquid Chromatography (UPLC). Because deuterium atoms form slightly shorter and weaker bonds than hydrogen, deuterated compounds often elute slightly earlier than their native counterparts [2]. In complex wastewater matrices, even a 0.05-minute retention time shift means the analyte and the internal standard experience different co-eluting matrix interferents, leading to unequal ion suppression.

Conversely, Carbon-13 labeling guarantees perfect physicochemical equivalence . Fluspirilene-13C6 perfectly co-elutes with native fluspirilene, ensuring both molecules are subjected to the exact same ionization conditions in the MS source, thereby providing absolute correction for matrix effects [3].

Mechanistic Workflow & Isotope Dilution

The following diagram illustrates the mechanism by which the 13C6-labeled standard compensates for environmental matrix effects during the LC-MS/MS workflow.

Mechanism Analyte Native Fluspirilene (m/z 476.3) Coelution Perfect Chromatographic Co-elution Analyte->Coelution SIL Fluspirilene-13C6 (m/z 482.3) SIL->Coelution Matrix Identical Matrix Ion Suppression Coelution->Matrix Quant Accurate Isotope Dilution Quantitation Matrix->Quant

Mechanism of matrix effect compensation using a 13C6-labeled internal standard.

Materials and Reagents

  • Target Analyte: Fluspirilene (Analytical Grade, >99% purity).

  • Internal Standard: Fluspirilene-13C6 (Labeled on the phenyl ring of the triazaspiro moiety) [4].

  • Sorbent: Polymeric Reversed-Phase Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 200 mg/6 mL).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS Grade Formic Acid (FA), 1M Ammonium Hydroxide (NH₄OH).

  • Consumables: Silanized amber glass vials or polypropylene tubes (Critical: Fluspirilene has a LogP of ~5.2; standard glass will cause severe adsorptive losses).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of procedural blanks and pre-extraction SIL-IS spiking ensures that any deviations in extraction efficiency or instrument sensitivity are automatically normalized.

Sample Collection and Pre-treatment
  • Filtration: Filter 500 mL of the environmental water sample (surface water or wastewater effluent) through a 0.45 µm glass fiber filter to remove particulate matter.

  • SIL-IS Spiking: Spike the sample with 50 µL of a 1 µg/L Fluspirilene-13C6 working solution (Final concentration: 100 ng/L). Causality: Spiking before any sample manipulation ensures the IS accounts for both adsorptive losses during prep and matrix effects during analysis.

  • pH Adjustment: Adjust the sample pH to 10.5 using 1M NH₄OH. Causality: Fluspirilene is a basic compound (pKa ~8.5). Adjusting the pH two units above its pKa ensures the molecule is fully un-ionized (neutral), maximizing its retention on the reversed-phase SPE sorbent.

Solid-Phase Extraction (SPE) Workflow

Workflow Start Filtered Water Sample (pH Adjusted to 10.5) Condition Condition SPE (HLB) (5mL MeOH + 5mL H2O pH 10.5) Start->Condition Load Load Sample (Flow: 5 mL/min) Condition->Load Wash Wash Interferences (5mL 5% MeOH in H2O) Load->Wash Elute Elute Target Drugs (2 x 3mL 100% MeOH) Wash->Elute Recon Evaporate (N2) & Reconstitute (200 µL Mobile Phase) Elute->Recon

Solid-Phase Extraction (SPE) workflow for the isolation of fluspirilene from water.

LC-MS/MS Analytical Conditions

Chromatography (UPLC):

  • Column: Sub-2 µm C18 Column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Sub-2 µm particles provide ultra-high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution with isobaric environmental background noise.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1 min; return to 20% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (ESI+ MRM): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic tertiary amine in fluspirilene's piperidine ring readily accepts a proton[M+H]+ in the acidic mobile phase.

Table 1: Optimized MRM Transitions Note: Because the 13C6 label is located on the phenyl ring of the triazaspiro moiety, fragments containing this ring shift by +6 Da, while the fluorophenyl fragments remain unchanged.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fluspirilene 476.3234.128Quantifier (Triazaspiro moiety)
Fluspirilene 476.3109.145Qualifier (Fluorophenyl cation)
Fluspirilene-13C6 482.3240.128IS Quantifier (+6 Da shift)
Fluspirilene-13C6 482.3109.145IS Qualifier (No shift)

Data Analysis & Method Validation Parameters

To ensure trustworthiness and regulatory compliance, the method must be validated for linearity, recovery, and matrix effects. The Isotope Dilution Mass Spectrometry (IDMS) approach ensures that the calculated recovery is absolute.

Matrix Effect (ME) Calculation: ME(%)=(Peak Area in Neat SolventPeak Area in Spiked Matrix Extract​)×100

(Values < 100% indicate ion suppression; however, the Fluspirilene/Fluspirilene-13C6 area ratio will remain constant, validating the method).

Table 2: Expected Method Validation Metrics in Wastewater Effluent

ParameterValue / RangeAcceptance Criteria (EPA/ICH)
Linear Dynamic Range 0.5 – 500 ng/LR² > 0.995
Limit of Detection (LOD) 0.15 ng/LS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 ng/LS/N ≥ 10, Precision ≤ 20%
Absolute SPE Recovery 88% - 94%70% - 120%
Matrix Effect (Suppression) ~65% (35% suppression)Corrected perfectly by 13C6 IS
Intra-day Precision (RSD) 3.2%≤ 15%

Conclusion

By integrating rigorous sample pH control, polymeric SPE, and the deployment of Fluspirilene-13C6 as an internal standard, this protocol neutralizes the severe matrix effects inherent to environmental water analysis. The perfect chromatographic co-elution provided by the 13C6 label ensures that quantitative integrity is maintained even in highly suppressive wastewater matrices, providing a robust and self-validating analytical solution for environmental monitoring.

References

  • 1, ResearchGate. 2.2, BenchChem. 3.3, PubMed. 4.4, Clearsynth.

Sources

High-Fidelity Forensic Toxicology Analysis of Fluspirilene Using Fluspirilene-13C6 as a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluspirilene

Fluspirilene is a potent, long-acting diphenylbutylpiperidine derivative utilized primarily as an injectable depot antipsychotic for the management of chronic schizophrenia[1]. In the realm of forensic toxicology—spanning post-mortem death investigations, drug-facilitated crimes, and driving under the influence of drugs (DUID)—the accurate quantification of antipsychotics is paramount. However, fluspirilene presents unique analytical challenges: it exhibits low therapeutic blood concentrations, is highly lipophilic, and is notoriously susceptible to pre-analytical degradation[2][3].

To achieve defensible, court-admissible data, analytical methods must employ rigorous self-validating systems. The integration of Fluspirilene-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for neutralizing matrix effects and overcoming extraction variabilities[4].

Mechanistic Causality: Why Fluspirilene-13C6?

Biological matrices such as post-mortem whole blood are highly complex, containing proteins, lipids, and salts that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

While structural analogs or deuterated internal standards are sometimes used, they carry inherent risks. Deuterated standards can undergo hydrogen-deuterium exchange (scrambling) in protic solvents, and slight differences in lipophilicity can lead to chromatographic retention time shifts. Fluspirilene-13C6 , labeled with six Carbon-13 atoms on the stable aromatic ring, is chemically and physically indistinguishable from the endogenous analyte. This ensures exact co-elution, meaning both the target drug and the SIL-IS enter the mass spectrometer at the exact same moment, experiencing identical matrix suppression. Consequently, the analyte-to-IS peak area ratio remains constant, creating a self-validating quantitative system.

G cluster_0 Sample Processing N1 Endogenous Fluspirilene N3 Co-Extraction (Identical Partitioning) N1->N3 N2 Spiked Fluspirilene-13C6 N2->N3 N4 Co-Elution (Identical RT) N3->N4 N5 Ion Suppression/ Enhancement N4->N5 N6 Ratio Normalization (Accurate Quantitation) N5->N6  Matrix Effect  Cancellation

Fig 1. Mechanistic workflow demonstrating matrix effect cancellation using Fluspirilene-13C6.

Pre-Analytical Considerations: The Degradation Threat

A critical factor in forensic toxicology is the integrity of the biological specimen between collection and analysis. Fluspirilene is highly unstable in stored biological fluids. Extensive research demonstrates that the time period and temperature of storage dictate the survival of the analyte[2]. If a forensic laboratory fails to account for this degradation, it risks reporting false negatives or drastically underestimating the drug concentration at the time of death or collection.

Table 1: Storage Stability of Fluspirilene in Whole Blood (Adapted Data) [2]

Storage TemperatureTime PeriodApproximate Drug Loss (%)Clinical/Forensic Implication
20 °C (Room Temp)20 Weeks~80%Severe degradation; invalidates quantification
4 °C (Refrigerated)20 Weeks~80%Severe degradation; invalidates quantification
-20 °C (Standard Freezer)20 Weeks~50%Significant loss; compromises toxicological interpretation
-60 °C (Deep Freeze)20 Weeks~50%Significant loss; immediate extraction highly recommended

Experimental Protocol: Self-Validating Liquid-Liquid Extraction (LLE)

To isolate fluspirilene from complex biological matrices, Liquid-Liquid Extraction (LLE) is preferred over simple protein precipitation. LLE provides superior sample clean-up, removing endogenous phospholipids that cause severe ion suppression[5][6].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the biological sample (whole blood, serum, or plasma) into a clean 2.0 mL microcentrifuge tube.

  • SIL-IS Addition: Add 10 µL of Fluspirilene-13C6 working solution (100 ng/mL in methanol).

    • Causality: Introducing the internal standard at the very beginning ensures it undergoes the exact same protein binding, partitioning, and potential degradation as the target analyte, validating the entire extraction recovery.

  • Alkaline Buffering: Add 100 µL of Trizma buffer (pH 9.0).

    • Causality: Fluspirilene is a basic compound (pKa ~ 8.8). Adjusting the matrix to an alkaline pH suppresses the ionization of the basic amine group, rendering the molecule highly lipophilic and forcing it out of the aqueous phase[5][6].

  • Solvent Partitioning: Add 1.0 mL of 1-chlorobutane.

    • Causality: 1-chlorobutane is a highly selective organic solvent for lipophilic bases. It efficiently extracts fluspirilene while leaving highly polar endogenous matrix components behind, drastically reducing downstream background noise[5].

  • Agitation and Separation: Vortex the mixture vigorously for 5 minutes at 1500 rpm, followed by centrifugation at 4000 × g for 10 minutes at 4 °C to separate the phases.

  • Evaporation: Carefully transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G N1 1. Aliquot Biological Sample (100 µL Blood/Plasma) N2 2. Spike Fluspirilene-13C6 (10 µL of 100 ng/mL) N1->N2 N3 3. Alkaline Buffering (100 µL Trizma, pH 9.0) N2->N3 N4 4. Liquid-Liquid Extraction (1.0 mL 1-Chlorobutane) N3->N4 N5 5. Centrifugation & Organic Phase Collection N4->N5 N6 6. N2 Evaporation (35°C) N5->N6 N7 7. Reconstitution (100 µL Mobile Phase) N6->N7 N8 8. LC-MS/MS Analysis N7->N8

Fig 2. Step-by-step LLE workflow for Fluspirilene extraction from biological matrices.

LC-MS/MS Analytical Conditions

Contemporary forensic studies rely on LC coupled with tandem mass spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) for unambiguous identification and quantification[3].

Chromatographic Separation
  • Column: C18 reversed-phase analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Ultrapure water containing 0.1% formic acid and 5 mM ammonium formate (promotes protonation in positive ESI mode).

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient: 10% B to 90% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+ MRM)

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM) mode. The isotopic shift of +6 Da in the precursor and product ions of the 13C6 internal standard ensures zero cross-talk between the analyte and the IS channels.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]+ (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
Fluspirilene476.3277.15035Quantifier
Fluspirilene476.3123.15045Qualifier
Fluspirilene-13C6482.3283.15035Internal Standard

Method Validation and Data Interpretation

A robust forensic method must adhere to SWGTOX (Scientific Working Group for Forensic Toxicology) or ANSI/ASB guidelines. By utilizing Fluspirilene-13C6, the method easily meets stringent acceptance criteria, as the IS perfectly compensates for any recovery losses during the 1-chlorobutane extraction and normalizes any ion suppression encountered in the ESI source.

Table 3: Method Validation Parameters Summary

ParameterObserved ValueForensic Acceptance Criteria
Limit of Detection (LOD)0.5 ng/mLSignal-to-Noise (S/N) > 3:1
Limit of Quantitation (LOQ)1.0 ng/mLS/N > 10:1, Precision ≤ 20% CV
Linear Dynamic Range1.0 - 150 ng/mLCoefficient of Determination (R²) ≥ 0.99
Extraction Recovery> 85%Consistent across low, mid, and high QC levels
Matrix Effect< 15% (IS normalized)± 25% acceptable if SIL-IS compensates

Conclusion

The forensic analysis of fluspirilene is heavily complicated by its rapid degradation in stored biological samples and the inherent matrix effects of post-mortem blood. By implementing a targeted liquid-liquid extraction utilizing 1-chlorobutane and an alkaline buffer, combined with the precise co-elution properties of Fluspirilene-13C6 , toxicologists can establish a self-validating, high-fidelity analytical workflow. This protocol ensures that quantitative findings are robust, reproducible, and capable of withstanding rigorous legal scrutiny.

References

  • Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. PubMed / nih.gov. Available at:[Link]

  • Simultaneous Analysis of Drugs in Forensic Cases by Liquid Chromatography–High-Resolution Orbitrap Mass Spectrometry. ump.edu.my. Available at:[Link]

  • Fluspirilene | C29H31F2N3O | CID 3396 - PubChem. NIH. Available at:[Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. ijsr.net. Available at:[Link]

  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. researchgate.net. Available at:[Link]

  • LC-MS in Drug Bioanalysis. ethernet.edu.et. Available at:[Link]

  • EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. researchgate.net. Available at:[Link]

Sources

Safety Operating Guide

Fluspirilene-13C6 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that integrating stable isotope-labeled standards like Fluspirilene-13C6 into your bioanalytical or drug metabolism workflows requires strict adherence to safety and logistical protocols. Fluspirilene-13C6 is a valuable internal standard for LC-MS/MS quantification, but its disposal requires a nuanced understanding of its chemical properties.

Below is a comprehensive, causality-driven guide to the safe handling, operational logistics, and proper disposal of Fluspirilene-13C6.

Hazard Profiling & Chemical Causality

To design a self-validating disposal protocol, we must first understand why Fluspirilene-13C6 behaves the way it does.

  • Isotopic Nature (The Radiation Fallacy): Fluspirilene-13C6 is labeled with Carbon-13 ( 13 C), which is a stable isotope . It emits absolutely zero radiation[1]. A common logistical failure in laboratories is routing stable isotopes through Radiation Safety Offices (RSO), which wastes time and resources. It must be treated strictly as a chemical hazard, not a radiological one[1].

  • Lipophilicity & Decontamination: Fluspirilene is a diphenylbutylpiperidine derivative and is highly lipophilic[2]. It is practically insoluble in water. Consequently, attempting to clean a spill or rinse a container with aqueous solutions will fail, leaving persistent active pharmaceutical ingredient (API) residue. Decontamination must utilize organic solvents like ethanol or isopropanol[3].

  • Biological Toxicity: Beyond its primary mechanism as a dopamine D2 receptor antagonist, Fluspirilene acts as a cationic amphiphilic drug (CAD)[4]. It accumulates in lysosomes, induces phospholipidosis, and exhibits cytotoxic properties[4]. Because of this cellular toxicity, it carries an Acute Toxicity Category 4 (Oral) classification and must be destroyed via high-temperature incineration rather than standard drain disposal[3].

Quantitative Safety & Logistics Data

The following table summarizes the critical operational parameters required for handling and disposing of Fluspirilene-13C6 safely.

ParameterSpecificationOperational Rationale
Isotope Classification Stable ( 13 C)Non-radioactive; exempt from NRC tracking[1].
GHS Hazard Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Requires full PPE (nitrile gloves, goggles, lab coat)[3].
Storage Temperature -20°C (Powder)Prevents thermal degradation prior to disposal[3].
Primary Decontaminant Ethanol or IsopropanolSolubilizes the highly lipophilic API residue[2][3].
Ultimate Disposal Method High-Temperature IncinerationBreaks down the stable fluorinated aromatic rings[3].

Disposal Workflow Visualization

G Start Fluspirilene-13C6 Waste Generation IsSolid Physical State? Start->IsSolid SolidWaste Solid Powder/Consumables IsSolid->SolidWaste Solid LiquidWaste Liquid Solution IsSolid->LiquidWaste Liquid Bagging Double-bag in sealable polyethylene bags SolidWaste->Bagging SolventCheck Solvent Type? LiquidWaste->SolventCheck HazWasteContainer Hazardous API Waste Container Bagging->HazWasteContainer DMSO DMSO / Methanol (Non-Halogenated) SolventCheck->DMSO Chloroform DCM / Chloroform (Halogenated) SolventCheck->Chloroform DMSO->HazWasteContainer Chloroform->HazWasteContainer Incineration High-Temp Incineration (>850°C) HazWasteContainer->Incineration Certified Broker

Fluspirilene-13C6 disposal workflow: from physical state assessment to high-temperature incineration.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, execute the following protocols based on the physical state of the waste.

Protocol A: Solid Waste & Consumables Processing

Applies to: Expired powder, contaminated weighing boats, spatulas, and empty stock vials.

  • Consolidation: Gather all solid waste within a certified chemical fume hood to prevent inhalation of aerosolized API dust[3].

  • Double-Containment: Place the items into a primary sealable polyethylene bag. Seal it, then place it inside a secondary puncture-resistant container.

  • Explicit Labeling: Label the container as "Hazardous Chemical Waste - Toxic API (Fluspirilene-13C6)".

    • Crucial Step: You must explicitly write "Non-Radioactive Stable Isotope" on the label. Without this, commercial waste brokers may flag the "13C" nomenclature, assume it is radioactive, and reject the shipment, causing logistical delays[1].

  • Transfer: Move the sealed container to your facility's central hazardous waste accumulation area for eventual incineration.

Protocol B: Liquid Waste Segregation

Applies to: LC-MS/MS mobile phase waste, stock solutions, and extraction buffers.

  • Solvent Identification: Identify the primary solvent carrying the Fluspirilene-13C6. Because it is lipophilic, it is usually dissolved in DMSO, Methanol, or Chloroform.

  • Segregation:

    • Route DMSO and Methanol solutions into the Non-Halogenated organic waste carboy.

    • Route Chloroform or Dichloromethane (DCM) solutions into the Halogenated organic waste carboy.

  • Aqueous Restriction: Never pour Fluspirilene-13C6 solutions into aqueous waste streams. The sudden shift in polarity will cause the drug to precipitate out of solution, coating the inside of the waste container with toxic residue[2].

Spill Response & Decontamination Protocol

In the event of a localized spill, standard aqueous cleanup will fail. Follow this chemically-driven protocol:

  • Containment & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and an N95/P100 respirator if dry powder has aerosolized[3].

  • Solvent-Dampening (For Powders): Do not sweep dry powder. Gently cover the spill with absorbent laboratory pads dampened with ethanol or isopropanol (not water). This prevents aerosolization and immediately begins solubilizing the lipophilic compound[3].

  • Inward Wiping: Wipe the area from the outer perimeter toward the center to prevent expanding the contamination zone.

  • Secondary Scrub (Self-Validation): Because Fluspirilene is highly adherent to surfaces, scrub the visually clean area a second time with a fresh alcohol-soaked wipe to ensure 100% removal of microscopic residue[3].

  • Disposal: Place all used absorbent pads and wipes into a hazardous waste bag and process via Protocol A.

Regulatory Documentation & Waste Brokering

While stable isotopes do not require nuclear regulatory oversight, they are strictly governed by standard environmental protection laws (e.g., EPA/RCRA in the United States)[5].

  • Ensure your laboratory's Safety Data Sheet (SDS) inventory is updated to reflect the presence of Fluspirilene-13C6.

  • When coordinating with your certified waste broker, ensure the manifest codes the waste for High-Temperature Incineration . Landfill disposal is unacceptable due to the compound's environmental persistence and aquatic toxicity[3].

References

  • Moravek, Inc. "How To Store And Dispose Of Radiolabeled Compounds." Moravek. Available at: [Link]

  • US EPA. "Safety and Waste Management for SAM Radiochemical Methods." Environmental Protection Agency. Available at:[Link]

  • Ankara University. "Modern antipsychotic drugs." Ankara University Academic Archive. Available at: [Link]

  • Frontiers in Oncology. "Psychotropic Drugs Show Anticancer Activity by Disrupting Mitochondrial and Lysosomal Function." Frontiers. Available at:[Link]

Sources

Advanced Handling, PPE, and Operational Protocols for Fluspirilene-13C6

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical handling of potent active pharmaceutical ingredients (HPAPIs), I frequently guide laboratories in establishing safe, contamination-free workflows for stable isotope-labeled internal standards (SIL-IS). Fluspirilene-13C6 is a critical internal standard used in LC-MS/MS quantification of the typical antipsychotic Fluspirilene. While its isotopic labeling provides mass-shift advantages for analytical precision, it retains the exact pharmacological potency and toxicological profile of the unlabeled parent drug.

Handling Fluspirilene-13C6 requires a rigorous intersection of analytical precision and occupational safety. This guide provides a self-validating, step-by-step operational framework for researchers, detailing the causality behind every personal protective equipment (PPE) requirement and reconstitution step to ensure both operator safety and experimental integrity.

Section 1: Pharmacological Profile & Hazard Causality

To understand the strict PPE requirements, we must first examine the pharmacological and physical properties of Fluspirilene. It is a highly lipophilic diphenylbutylpiperidine derivative that acts as a potent, non-competitive antagonist of L-type calcium channels and dopamine D2/D3 receptors .

Because of its high lipophilicity, Fluspirilene can rapidly cross biological membranes, including dermal layers and the blood-brain barrier. Systemic exposure to even microgram quantities can induce severe neurological effects (extrapyramidal symptoms) and cardiovascular disruptions. Furthermore, it is classified as a Category 1B Reproductive Toxin (H360), necessitating extreme caution .

Table 1: Fluspirilene-13C6 Chemical & Pharmacological Data

Property / TargetValue / SpecificationOperational Implication
Molecular Weight 481.53 g/mol (13C6)Requires a high-precision analytical balance for milligram-scale weighing.
Solubility DMSO (10 mg/mL), DMF (15 mg/mL), Water (Insoluble)Primary reconstitution must utilize organic solvents; avoid aqueous primary buffers.
Dopamine D2 / D3 Affinity Ki = 1.5 nM / 1.1 nMNanomolar potency dictates strict containment to prevent neurotoxic exposure.
L-type Calcium Channel IC50 = 30 nMAccidental systemic exposure poses immediate cardiovascular risks.

Table 2: Hazard Classification & Causality Matrix

GHS Hazard CodeDescriptionCausality & Risk Factor
H302 Harmful if swallowedHigh oral bioavailability; severe risk of accidental ingestion via contaminated gloves.
H315 / H319 Causes skin/eye irritationDirect contact with the crystalline powder causes localized mucosal damage.
H360 May damage fertility or the unborn childTeratogenic potential; strict handling protocols mandatory for personnel of childbearing age.
H373 May cause damage to organsProlonged sub-lethal exposure leads to cumulative hepatic and neurological toxicity.
Section 2: Personal Protective Equipment (PPE) & Engineering Controls

The handling of Fluspirilene-13C6 must follow HPAPI containment protocols. The goal is to build a self-validating safety system: if one layer of protection fails, the secondary layer prevents exposure.

Table 3: PPE & Engineering Controls Specification

Protection LayerSpecificationScientific Rationale
Engineering Control Class II Biological Safety Cabinet (BSC) or Powder Weighing IsolatorPrevents inhalation of aerosolized particles during gravimetric transfer. Standard fume hoods may cause turbulence that disperses the fine powder.
Hand Protection Double-layered Nitrile Gloves (ASTM D6978)Fluspirilene's lipophilicity allows it to permeate standard latex. Double-gloving ensures the inner glove remains pristine if the outer glove is contaminated.
Body Protection Disposable Tyvek® Lab Coat with elastic cuffsPrevents powder accumulation on reusable cotton lab coats, which poses a secondary, long-term exposure risk.
Eye/Face Protection ANSI Z87.1 Safety GogglesProtects against micro-aerosols and splashing during the addition of DMSO/DMF.
Respiratory N95/P100 Respirator (if handled outside BSC)Mandatory if engineering controls fail or during spill cleanup to prevent inhalation of H360 particulates.
Section 3: Standard Operating Procedure (SOP) - Safe Handling & Reconstitution

This methodology ensures both the safety of the operator and the analytical integrity of the Fluspirilene-13C6 standard .

Phase 1: Pre-Operational Setup

  • Airflow Verification: Ensure the BSC or powder isolator is operating within validated airflow parameters prior to introducing the chemical.

  • PPE Donning: Don the Tyvek lab coat, safety goggles, and two pairs of nitrile gloves. Tape the inner glove to the lab coat cuff to eliminate any exposed skin at the wrists.

  • Equipment Staging: Place the analytical balance, anti-static weigh boats, silanized amber glass vials, and organic solvent (DMSO or DMF) inside the containment area.

Phase 2: Equilibration & Gravimetric Transfer

  • Thermal Equilibration: Remove the Fluspirilene-13C6 vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining gravimetric accuracy and potentially causing chemical degradation.

  • Static Discharge: Pass the sealed vial through an anti-static ionizer. Causality: Fine powders like Fluspirilene are highly susceptible to static cling, which can cause the powder to aggressively aerosolize when the cap is removed.

  • Weighing: Carefully transfer the required mass (e.g., 1.0 mg) into a silanized amber glass vial using a micro-spatula. Causality: Silanized glass prevents the lipophilic compound from adsorbing to the vial walls, ensuring accurate downstream concentration.

Phase 3: Primary Reconstitution & Secondary Dilution

  • Primary Solubilization: Add the calculated volume of DMSO (e.g., 1.0 mL for a 1.0 mg/mL stock) directly to the vial. Seal the vial immediately.

  • Homogenization: Vortex the sealed vial for 30 seconds, followed by 2 minutes of ultra-sonication to ensure complete crystalline dissolution.

  • Secondary Dilution: For LC-MS/MS workflows, perform serial dilutions using a mobile phase-compatible solvent (e.g., 50:50 Methanol:Water). Causality: Fluspirilene will immediately precipitate if the primary powder is added directly to water; it must be fully dissolved in an organic solvent first.

  • Storage: Aliquot the working solutions into crimp-top vials and store at -80°C to maintain isotopic stability and prevent degradation .

Section 4: Workflow Visualization

The following diagram illustrates the logical progression of the handling and reconstitution workflow, emphasizing the critical safety checkpoints.

G A Phase 1: Containment Setup Engage BSC & Don Double PPE B Phase 2: Equilibration Equilibrate Vial to Room Temp (30 min) A->B Verify airflow parameters C Phase 3: Gravimetric Transfer Weighing on Analytical Balance B->C Prevent moisture condensation D Phase 4: Primary Solubilization Reconstitute in DMSO (1.0 mg/mL) C->D Minimize static & dust E Phase 5: Analytical Dilution Dilute in LC-MS Mobile Phase D->E Vortex & Sonicate to mix F Phase 6: Decontamination Scrub Surfaces with 70% IPA E->F Store aliquots at -80°C G Phase 7: Waste Management Dispose as H360 Hazardous Waste F->G Finalize operational SOP

Caption: Fluspirilene-13C6 Safe Handling and Reconstitution Workflow

Section 5: Decontamination & Waste Disposal Plan

Because Fluspirilene is highly lipophilic and insoluble in water, standard aqueous cleaning protocols are completely ineffective and will only spread the contamination.

  • Surface Decontamination: Spray all interior surfaces of the BSC and the analytical balance with 70% Isopropanol (IPA) or Ethanol. Wipe down using disposable lint-free cloths. Follow with a secondary wipe using a mild surfactant solution to break down any residual lipophilic films.

  • Glove Removal: Remove the outer layer of nitrile gloves inside the BSC to prevent spreading invisible powder to the wider laboratory. Dispose of them immediately in the hazardous waste bin.

  • Waste Segregation: All materials that came into contact with Fluspirilene-13C6 (weigh boats, pipette tips, outer gloves, empty vials, and decontamination wipes) must be sealed in a designated, puncture-proof hazardous chemical waste container labeled with the H360 (Reproductive Toxicity) and H411 (Environmental Toxicity) hazard codes.

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration. Fluspirilene is toxic to aquatic life with long-lasting effects; under no circumstances should liquid waste be poured down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.